Fmoc-beta-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINBWYYLPWJQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369197 | |
| Record name | Fmoc-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35737-10-1 | |
| Record name | Fmoc-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-beta-Ala-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Fluorenylmethoxycarbonyl-β-alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fmoc-beta-alanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-(9-fluorenylmethoxycarbonyl)-beta-alanine (Fmoc-β-alanine), a crucial building block in synthetic chemistry. It details its physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Experimental protocols and workflow visualizations are included to support practical laboratory applications.
Core Properties of Fmoc-beta-alanine
Fmoc-β-alanine is a derivative of the non-proteinogenic amino acid β-alanine, protected at the amino group with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal reagent for the stepwise synthesis of peptides and other complex organic molecules.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 35737-10-1 | |
| Molecular Formula | C₁₈H₁₇NO₄ | |
| Molecular Weight | 311.33 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 142-150 °C | |
| Solubility | Soluble in DMF, DCM, methanol, and 1% acetic acid in water. | |
| Purity (Typical) | ≥99% (HPLC) | |
| Storage Conditions | 2-8 °C, sealed in a dry, dark place. |
Synthesis and Applications
Fmoc-β-alanine serves primarily as a versatile building block in organic synthesis. Its most prominent application is in Fmoc-based solid-phase peptide synthesis (SPPS), where it can be used as a standard amino acid residue or as a flexible spacer to link different molecular moieties.[1]
Chemical Synthesis of this compound
The standard laboratory synthesis involves the protection of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.
Caption: Workflow for the synthesis of Fmoc-β-alanine.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Fmoc group provides temporary protection for the N-terminus of the growing peptide chain. It is stable to the coupling conditions but can be cleanly removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid. The incorporation of Fmoc-β-alanine follows the standard Fmoc-SPPS cycle.
Caption: The Fmoc-SPPS cycle for incorporating a β-alanine residue.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Fmoc-β-alanine and its use in peptide synthesis.
Protocol 1: Synthesis of Fmoc-β-alanine[2][3]
Materials:
-
β-Alanine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in 12 mL of 10% aqueous Na₂CO₃ solution in a flask with stirring.[2]
-
Cool the flask in an ice bath.
-
In a separate vessel, dissolve Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in 10 mL of dioxane.[2]
-
Slowly add the Fmoc-Cl solution dropwise to the cooled β-alanine solution.
-
Remove the ice bath and stir the reaction mixture vigorously at room temperature for 4 hours.[2]
-
After the reaction is complete, add 80 mL of water to the mixture.[2]
-
Transfer the mixture to a separatory funnel and wash the aqueous phase three times with diethyl ether (75 mL each) to remove unreacted Fmoc-Cl and other organic impurities. Discard the ether layers.[2]
-
Cool the remaining aqueous layer in an ice bath and acidify to a pH of 2 by slowly adding 2N HCl. A white precipitate should form.[3]
-
Extract the product from the acidified aqueous layer three times with ethyl acetate (75 mL each).[3]
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid.
-
Recrystallize the crude product from a 1:2 mixture of ethyl acetate and hexane to obtain pure Fmoc-β-alanine.[2]
Protocol 2: Incorporation of Fmoc-β-alanine in SPPS
This protocol describes a single coupling cycle for adding Fmoc-β-alanine to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (e.g., Rink Amide resin)
-
Fmoc-β-alanine
-
Coupling activator (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once. This removes the existing Fmoc group, exposing the free amine for coupling.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts. A Kaiser test can be performed to confirm the presence of the free primary amine.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-β-alanine (3-5 equivalents relative to resin loading), the coupling activator (e.g., HCTU, 3-5 eq.), and the base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
Add the activated Fmoc-β-alanine solution to the washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation: A Kaiser test should now be negative, indicating the successful consumption of the primary amine. The resin is now ready for the next deprotection and coupling cycle.
Important Technical Considerations: The Lossen Rearrangement
Researchers using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for Fmoc-protection of amino acids should be aware of a significant side reaction. Under basic conditions, Fmoc-OSu can undergo a Lossen-type rearrangement, leading to the formation of Fmoc-β-alanine as an impurity.[4][5] This can result in the unintended incorporation of a β-alanine residue into a peptide sequence.
Caption: Formation of Fmoc-β-alanine from Fmoc-OSu via Lossen Rearrangement.
This side reaction is particularly problematic as the resulting Fmoc-β-alanine impurity is difficult to separate from the desired Fmoc-amino acid product, potentially leading to sequence errors in subsequent peptide synthesis.[4][6] The use of alternative Fmoc-donating reagents, such as Fmoc-Cl, can mitigate this issue.
References
- 1. researchgate.net [researchgate.net]
- 2. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of this compound during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-β-Alanine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Nα-Fmoc-β-alanine (Fmoc-β-Ala-OH), a crucial building block in modern peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the molecule's chemical properties, its principal applications, and a comprehensive protocol for its use in Solid-Phase Peptide Synthesis (SPPS).
Core Compound Data: Fmoc-β-Alanine
Fmoc-β-alanine is the simplest of the Fmoc-protected beta-amino acids and is unique in that it lacks a chiral center.[1] It is widely utilized as a stable building block in the synthesis of peptides, often serving as a spacer to connect two biologically active molecules.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus is key to its function, offering robust protection that can be easily removed under mild basic conditions, a cornerstone of orthogonal peptide synthesis strategies.[2]
Below is a summary of the key quantitative data for Fmoc-β-alanine:
| Property | Value | References |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][2][] |
| Molecular Weight | 311.33 g/mol | |
| CAS Number | 35737-10-1 | [1][2][] |
| Appearance | White powder or crystalline powder | [2][] |
| Melting Point | 143-147 °C | |
| Purity (HPLC) | ≥99.0% | [2][] |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-β-alanine is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] This methodology allows for the efficient, stepwise construction of a peptide chain anchored to a solid resin support. The following is a detailed, generalized protocol for a manual Fmoc-SPPS cycle.
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-alanine)
-
Solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)[4]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[4]
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation (Swelling):
-
Place the desired amount of resin into the reaction vessel.
-
Add DMF (or DCM, depending on the resin) to cover the resin.[4]
-
Allow the resin to swell for at least 30-60 minutes at room temperature. This process is crucial as it loosens the resin's internal structure, exposing the reactive sites.[4]
-
After swelling, drain the solvent.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the swelled resin.
-
Agitate the mixture for an initial 3-5 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4][5]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by IPA (2-3 times) and again with DMF to remove all traces of piperidine.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-β-alanine, typically 3-4 equivalents relative to the resin loading) and the coupling reagent in DMF.
-
Add the activator base (DIPEA) to the amino acid solution to begin the activation process.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[4] This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.[4]
-
Filter the resin to collect the solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
-
Experimental Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, which is fundamental to synthesizing peptides using building blocks like Fmoc-β-alanine.
References
Fmoc-beta-alanine structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-beta-alanine (Fmoc-beta-alanine), a key building block in modern peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, with a focus on its application in Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid β-alanine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for preventing unwanted reactions during peptide synthesis and can be readily removed under mild basic conditions.[1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₄ | [1] |
| Molecular Weight | 311.3 g/mol | [1] |
| Appearance | White to light yellow powder or crystalline powder | [1] |
| Melting Point | 142-150 °C | [1][2] |
| Solubility | Soluble in dimethylformamide (DMF), methanol, dichloromethane (B109758), water, and 1% acetic acid. | [2][3] |
| CAS Number | 35737-10-1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The following protocol describes a standard procedure for the synthesis of this compound from β-alanine and Fmoc-Cl.
Materials:
-
β-alanine
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Dioxane
-
Diethyl ether
-
2N Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve β-alanine in 10% aqueous Na₂CO₃ solution in a flask with stirring.
-
Cool the flask in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.
-
Allow the reaction mixture to stir continuously for 4 hours at room temperature.
-
After the reaction is complete, dilute the mixture with water.
-
Wash the aqueous layer three times with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous layer to a pH of 2 with 2N HCl.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for the synthesis of this compound.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add hexane to the solution until it becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white solid by filtration under reduced pressure.
-
Wash the crystals with a cold mixture of ethyl acetate and hexane.
-
Dry the purified this compound under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound is typically performed using reversed-phase HPLC.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the compound.
-
Detection: UV detector at 254 nm or 301 nm.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50, v/v) to a final concentration of approximately 1 mg/mL.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR (CDCl₃):
-
δ 2.60 (t, 2H)
-
δ 3.47 (q, 2H)
-
δ 4.22 (t, 1H)
-
δ 4.40 (d, 2H)
-
δ 7.31 (t, 2H)
-
δ 7.40 (t, 2H)
-
δ 7.59 (d, 2H)
-
δ 7.76 (d, 2H)
¹³C NMR: Typical chemical shifts for the carbonyl, alpha-carbon, and beta-carbon of the alanine (B10760859) residue in peptides are in the ranges of 170-180 ppm (C'), 50-55 ppm (Cα), and a variable range for Cβ, respectively.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is widely used as a building block in SPPS to introduce a β-alanine residue into a peptide sequence. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
General SPPS Cycle using this compound
-
Resin Swelling: The solid support resin (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dichloromethane (DCM) or DMF.[6]
-
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a 20% solution of piperidine (B6355638) in DMF. This exposes a free amino group for the next coupling step.[6][7]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid of this compound reacts with the free amino group on the peptide chain to form a new peptide bond.[7]
-
Washing: The resin is washed again to remove unreacted reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6]
Caption: General workflow of an SPPS cycle.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. This leads to the elimination of dibenzofulvene and the formation of a carbamate, which subsequently decarboxylates to release the free amine of the peptide.
Caption: Mechanism of Fmoc deprotection by piperidine.
Potential Side Reactions: Formation of this compound as a Byproduct
It is important for researchers to be aware that this compound can be formed as a byproduct during the Fmoc protection of other amino acids when using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as the protecting agent.[8][9] This occurs via a Lossen rearrangement mechanism. The presence of this impurity can lead to the unintentional insertion of a β-alanine residue into the peptide sequence.[8][9]
Caption: Logical relationship of the Lossen rearrangement leading to this compound.
Conclusion
This compound is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties and the robust protocols for its synthesis and application in SPPS make it a reliable building block for the creation of novel peptides for research, diagnostics, and therapeutic development. A thorough understanding of its chemistry, including potential side reactions, is crucial for ensuring the synthesis of high-quality peptides with the desired sequence and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Formation of this compound during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-beta-alanine: A Technical Guide to Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-beta-alanine (N-(9-Fluorenylmethoxycarbonyl)-beta-alanine), a critical reagent in solid-phase peptide synthesis (SPPS) and other applications in drug discovery and development.[1][2] Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, ensuring efficient synthesis, and achieving high-purity products.
Quantitative and Qualitative Solubility Data
The solubility of this compound varies significantly across different organic and aqueous solvents. The following table summarizes available quantitative and qualitative data to guide solvent selection. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of additives.
| Solvent | Chemical Formula | Type | Solubility | Concentration (if applicable) | Source |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble / Clearly Soluble | ~155.7 mg/mL (0.5 M) | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Highly Soluble (by analogy) | >100 mg/mL* | [3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Highly Soluble | Not specified | [1] |
| Methanol | CH₃OH | Polar Protic | Highly Soluble | Not specified | [1] |
| Water | H₂O | Polar Protic | Soluble | 39.4 µg/mL (at pH 7.4) | [4][5] |
| 1% Acetic Acid (aq) | CH₃COOH in H₂O | Aqueous Acidic | Soluble | Not specified | [4] |
*Note: The value for DMSO is based on the solubility of the closely related Fmoc-DL-Ala-OH and should be considered an estimate for this compound. Experimental verification is recommended.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for specific experimental conditions, direct measurement is recommended. The following is a detailed protocol based on the widely accepted "shake-flask" method for determining the thermodynamic solubility of an Fmoc-amino acid like this compound.[6][7]
Materials
-
This compound (purity ≥99%)[2]
-
Selected solvents of HPLC grade or equivalent purity
-
Vials with screw caps
-
Thermostatic orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance, volumetric flasks, and pipettes
Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of vials. A visible excess of solid should remain after equilibration.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A constant concentration in solution over time indicates equilibrium.[6]
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[6]
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualized Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.
Caption: Workflow for determining the thermodynamic solubility of this compound.
References
- 1. This compound (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. N-Fluorenylmethoxycarbonyl-I2-alanine | C18H17NO4 | CID 2724630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Versatile Role of Fmoc-beta-alanine in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-beta-alanine (N-α-Fmoc-β-alanine) is a pivotal building block in modern biochemical research, prized for its unique structural properties and versatility. As a non-proteinogenic β-amino acid, its incorporation into peptides and other biomolecules offers distinct advantages over its α-amino acid counterparts. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it exceptionally suitable for solid-phase peptide synthesis (SPPS), the cornerstone of synthetic peptide chemistry.[1][2][3] This guide provides a comprehensive technical overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to support its use in a research setting.
Core Applications in Research
The utility of this compound spans several key areas of biochemical and pharmaceutical research, primarily revolving around the synthesis of peptides and related molecules.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard reagent for the synthesis of custom peptides using the Fmoc/tBu strategy.[2][4] The Fmoc group provides temporary protection of the amino terminus, which can be removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide chain and its acid-labile side-chain protecting groups intact.[3][5] This orthogonality is a key advantage of Fmoc-based SPPS.[6] The incorporation of a β-alanine residue can alter the peptide's secondary structure, imparting unique conformational properties and potentially enhancing its biological activity or stability.
Molecular Spacer and Linker
Due to its simple, achiral, and flexible three-carbon backbone, this compound is frequently employed as a spacer or linker to connect two distinct molecular entities.[7][8] This is particularly valuable in:
-
Bioconjugation: Linking peptides, proteins, or small molecules to surfaces, nanoparticles, or other biomolecules for applications in drug delivery and diagnostics.[1][3]
-
Peptidomimetic Design: Introducing spacing between pharmacophores to optimize their interaction with biological targets.
Development of Peptidomimetics and Novel Therapeutics
The synthesis of peptide-based pharmaceuticals is a significant application of this compound.[1][3] By replacing α-amino acids with β-alanine, researchers can create peptidomimetics with increased resistance to enzymatic degradation by peptidases. This can lead to a longer in vivo half-life and improved therapeutic potential. Furthermore, derivatives such as Fmoc-β-(3-thienyl)-L-alanine are used to design novel compounds that target specific biological pathways, with the thienyl group potentially influencing biological activity and stability.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing researchers with essential information for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35737-10-1 | [10] |
| Molecular Formula | C₁₈H₁₇NO₄ | [1] |
| Molecular Weight | 311.33 g/mol | [4][10] |
| Appearance | White to off-white powder or crystals | [1][8] |
| Melting Point | 142-150 °C | [1][8] |
| Purity (HPLC) | ≥98.0% to ≥99.0% | [1][4][8] |
| Storage Temperature | 2-8 °C | [8][10] |
Table 2: Representative Reaction Parameters
| Parameter | Value/Condition | Application | Reference(s) |
| Synthesis Yield | 81% (from β-alanine and Fmoc-Cl) | Synthesis of Fmoc-β-Ala-OH | |
| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | SPPS | [5] |
| Coupling Reagents | HBTU/HATU, DIPEA in DMF | SPPS | [8] |
| Coupling Time | 2 hours | SPPS | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from β-alanine and 9-fluorenylmethyl chloroformate (Fmoc-Cl).[7]
Materials:
-
β-alanine
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dioxane
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in 10% aqueous Na₂CO₃ solution (12 mL) in a flask with stirring.
-
Cool the flask in an ice bath.
-
Slowly add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in dioxane (10 mL) dropwise to the stirred β-alanine solution.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After the reaction, add deionized water (80 mL) to dilute the mixture.
-
Transfer the mixture to a separatory funnel and wash three times with diethyl ether (75 mL each) to remove impurities. Discard the ether layers.
-
Acidify the aqueous layer to a pH of 2 with 2N HCl. A white precipitate should form.
-
Extract the product with ethyl acetate three times (75 mL each).
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:2 v/v) to yield pure, white solid this compound.
Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis
This protocol outlines the manual incorporation of an this compound residue into a growing peptide chain on a solid support (e.g., Wang resin). This cycle follows the deprotection of the N-terminal Fmoc group of the preceding amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Washing: After the successful deprotection of the previous amino acid's Fmoc group (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and by-products. The resin is now ready for the deprotection of the newly added this compound to continue the peptide chain elongation.
-
Fmoc Deprotection: To deprotect the Fmoc group from the newly added beta-alanine (B559535), treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin with DMF to prepare for the next coupling cycle.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Conceptual use of beta-alanine as a linker.
References
- 1. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to the Discovery and Synthesis of Fmoc-beta-alanine
This technical guide provides a comprehensive overview of the history, synthesis, and application of N-α-Fmoc-β-alanine (Fmoc-β-Ala-OH), a key building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery.
Discovery and Historical Context
The "discovery" of Fmoc-beta-alanine is intrinsically linked to its emergence as a significant impurity in the synthesis of other Fmoc-protected amino acids. Initially, its presence was an unexpected byproduct, particularly when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for the N-protection of amino acids.
In 2008, a pivotal study by Obkircher, Stähelin, and Dick systematically investigated an unknown side product formed during the Fmoc-protection of H-α-Me-Val-OH.[1] Through various analytical methods, they unambiguously identified this impurity as Fmoc-β-Ala-OH.[1] Their research demonstrated that Fmoc-OSu was the source of this byproduct, which forms through a mechanism involving deprotonation, elimination, and a key Lossen-type rearrangement.[1] This finding was significant as the presence of this compound as an impurity could lead to the undesired incorporation of a β-alanine residue into a growing peptide chain during solid-phase peptide synthesis (SPPS).[2] The purification of Fmoc-amino acid derivatives to remove this impurity was found to be costly and resulted in significant yield reductions.[1]
Subsequent research has focused on understanding and mitigating the formation of this impurity. It is now recognized that the use of alternative Fmoc-donating reagents, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), can avoid this specific side reaction.[3] The historical context of this compound is therefore not one of a targeted discovery but rather a gradual understanding of a problematic side reaction that has led to improved methods for the synthesis of high-purity Fmoc-amino acids.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of β-alanine with an Fmoc-donating reagent under basic conditions. The choice of reagent and reaction conditions can influence the yield and purity of the final product.
Standard Synthesis using Fmoc-Cl
The reaction of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used and effective method for the preparation of this compound. This method avoids the issue of Lossen rearrangement associated with Fmoc-OSu.[3]
Experimental Protocol:
A detailed experimental protocol for the synthesis of Fmoc-β-Ala-OH using Fmoc-Cl is as follows:
-
Dissolution of β-alanine: In a 50 ml flask, dissolve β-alanine (0.5 g, 6.61 mmol) in a 10% aqueous sodium carbonate solution (12 ml) with stirring.[4]
-
Cooling: Cool the flask in an ice bath.[4]
-
Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.45 g, 5.61 mmol) in dioxane (10 ml) dropwise to the cooled β-alanine solution.[4]
-
Reaction: Stir the reaction mixture continuously for 4 hours at room temperature.[4]
-
Work-up:
-
Add water (80 ml) to the reaction mixture to dilute it.[4]
-
Separate the aqueous phase and wash it three times with 75 ml of ether each time.[4]
-
Acidify the aqueous layer to a pH of 2 using a 2N HCl aqueous solution.[4]
-
Extract the acidified aqueous layer three times with 75 ml of ethyl acetate (B1210297) each time.[4]
-
-
Isolation and Purification:
-
Combine the organic phase layers and concentrate them to obtain a crude product (1.50 g).[4]
-
Recrystallize the crude product from a mixed solvent of ethyl acetate and hexane (B92381) (1:2, 30 ml).[4]
-
Filter the recrystallized product under reduced pressure to obtain a white solid of Fmoc-β-Ala-OH.[4]
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 1.41 g (81%) | [4] |
| ¹H NMR (CDCl₃) | δ 2.60 (t, 2H), 3.47 (d, 2H), 4.19 (t, 1H), 4.39 (d, 2H), 7.29 (t, 2H), 7.38 (t, 2H), 7.56 (d, 2H), 7.74 (d, 2H) | [4] |
Alternative Synthesis Strategies
To circumvent the side reactions associated with both Fmoc-Cl (formation of Fmoc-dipeptides) and Fmoc-OSu (formation of Fmoc-β-Ala-OH), alternative Fmoc-donating reagents have been developed.[5]
One such alternative is the use of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). This reagent allows for the preparation of Fmoc-amino acids free from both Fmoc-dipeptide and Fmoc-β-Ala-OH impurities.[5]
Experimental Protocol for an Alternative Synthesis (using a general amino acid as an example with Fmoc-2-MBT):
-
Suspension of Amino Acid: Suspend the amino acid (e.g., H-Gly-OH, 4.24 mmol) in a 1:1 mixture of 1% aqueous Na₂CO₃ and dioxane (24 ml) and cool in an ice bath.[5]
-
Addition of Fmoc-2-MBT: Slowly add a solution of Fmoc-2-MBT (3.85 mmol) in dioxane (4 ml) while maintaining the pH at 9.5 with 10% aqueous Na₂CO₃.[5]
-
Reaction: Remove the ice bath and stir the suspension at room temperature for 24 hours, maintaining the pH at 9.5.[5]
-
Work-up:
-
Isolation and Purification:
Quantitative Data Comparison of Fmoc Reagents:
| Fmoc Reagent | Common Impurities | Purity of Fmoc-Amino Acid | Reference |
| Fmoc-Cl | Fmoc-dipeptides (1-20%) | Variable | [5] |
| Fmoc-OSu | Fmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH (0.1-0.4%) | High, but with specific impurities | [5][6] |
| Fmoc-2-MBT | Free of Fmoc-dipeptides and Fmoc-β-Ala-OH | High | [5] |
Biological Context and Signaling Pathways
This compound itself is not directly involved in signaling pathways within a biological context. Its significance lies in its utility as a protected building block for the synthesis of peptides. The biological relevance stems from the properties of β-alanine.
β-Alanine is a naturally occurring beta-amino acid and is the rate-limiting precursor for the biosynthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissues and plays a crucial role in intracellular pH buffering, antioxidant activities, and metal ion chelation.
The metabolic pathway leading to carnosine synthesis is a key area of interest for researchers in sports science and neurochemistry.
Experimental Workflows
This compound is primarily used in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support.
The workflow involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
This guide has provided a detailed overview of the discovery, synthesis, and application of this compound. The information presented, including the quantitative data and experimental protocols, is intended to be a valuable resource for professionals in the field of peptide chemistry and drug development. The historical context of its discovery as an impurity underscores the importance of rigorous analytical characterization in chemical synthesis.
References
- 1. Formation of this compound during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, underpinning significant advancements in biochemistry, pharmacology, and drug development.[1] At the heart of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] Introduced by Carpino and Han in the 1970s, the Fmoc group's unique chemical properties have enabled the routine, automated synthesis of complex and high-purity peptides.[3] Its primary role is the temporary protection of the α-amino group of amino acids, preventing unwanted side reactions during the stepwise assembly of the peptide chain.[4]
This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in peptide synthesis. It covers the chemical principles of Fmoc-based SPPS, its advantages over the alternative Boc-strategy, detailed experimental protocols, quantitative data on reaction kinetics and common side reactions, and visual workflows to illustrate the core processes.
The Chemistry of the Fmoc Group: An Orthogonal Approach
The success of the Fmoc strategy lies in its orthogonality. In the context of SPPS, this means that the protecting group for the temporary Nα-amino protection (Fmoc) can be removed under conditions that do not affect the permanent protecting groups on the amino acid side chains or the linker attaching the peptide to the solid resin support.[3][]
Key Chemical Properties:
-
Base-Lability: The Fmoc group is exceptionally labile (easily cleaved) under mild basic conditions, typically using a secondary amine like piperidine (B6355638).[][6] This is its defining characteristic.
-
Acid-Stability: It is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups (e.g., tert-Butyl), which are typically cleaved with strong acids like trifluoroacetic acid (TFA).[7][8]
This orthogonal scheme prevents the degradation of the growing peptide chain that could occur with the repeated use of acid for deprotection, as seen in the older Boc (tert-butoxycarbonyl) strategy.[1][9] The milder conditions of Fmoc chemistry are particularly advantageous for synthesizing peptides with sensitive modifications, such as phosphorylation and glycosylation.[3][10]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.[11]
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system.
-
β-Elimination: This is followed by a β-elimination reaction, which releases the free Nα-amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[12]
-
Scavenging: The excess secondary amine (piperidine) in the reaction mixture traps the reactive DBF to form a stable adduct, preventing it from undergoing deleterious side reactions with the newly deprotected amine.[12]
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. Each cycle consists of three main steps: deprotection, washing, and coupling.[13]
Quantitative Data in Fmoc Synthesis
The efficiency of each step in the SPPS cycle is critical for the final purity and yield of the peptide. Below are tables summarizing key quantitative data related to deprotection and common side reactions.
Table 1: Comparative Performance of Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard, alternatives have been explored to mitigate side reactions or improve efficiency.[12]
| Reagent(s) | Concentration | Typical Deprotection Time | Key Advantages | Key Disadvantages | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Well-established, effective | Can cause significant aspartimide formation and racemization | |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar performance to piperidine, potentially fewer side reactions | Similar cost and handling to piperidine | [4] |
| Piperazine (PZ) | 5-10% in DMF/NMP | 10-30 min | Significantly reduces aspartimide formation | Slower deprotection kinetics | [12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 1-5 min | Very rapid deprotection | Strongly basic, can exacerbate side reactions if used alone | [12][14] |
| Piperazine / DBU | 5% PZ, 2% DBU in DMF | 1-5 min | Rapid deprotection with minimized side reactions | More complex reagent preparation | [12][14] |
Table 2: Common Side Reactions and Mitigation Strategies
Several side reactions can occur during the basic deprotection step, impacting peptide purity. The extent of these reactions is highly sequence-dependent.[6][10]
| Side Reaction | Problematic Sequence/Residue | Typical % Occurrence (with Piperidine) | Mitigation Strategy | Reference(s) |
| Aspartimide Formation | Asp-Gly, Asp-Asn, Asp-Ser | Can be >15% | Use milder base (Piperazine), add HOBt or formic acid to deprotection solution, use specialized Asp(OMpe) or Asp(OBno) protecting groups. | [10][15] |
| Diketopiperazine (DKP) Formation | At dipeptide stage, especially with Pro or Gly at position 2 | Can be significant, leading to chain termination | Use 2-chlorotrityl resin, couple the first two amino acids as a pre-formed dipeptide. | [6][16] |
| Racemization | Cys, His | 0.4% - 1.5% per cycle | Lower coupling temperature, use carbodiimide/additive (DIC/Oxyma) activation instead of onium salts, protect His side chain with Boc. | [17][18][19] |
| β-elimination | Phosphorylated Ser/Thr | Sequence-dependent | Use milder deprotection conditions, lower temperature. | [3] |
Comparison: Fmoc vs. Boc Strategy
The choice between Fmoc and Boc SPPS is a critical decision in peptide synthesis design.[9] The Fmoc strategy has largely superseded the Boc method in research settings due to its milder conditions and amenability to automation.[1]
Table 3: Head-to-Head Comparison of SPPS Strategies
| Parameter | Fmoc Strategy | Boc Strategy | Reference(s) |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butoxycarbonyl | [9] |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) | [9] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Strong acid-labile (e.g., Bzl, Tos) | [] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) | [9] |
| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) | [9] |
| Typical Yield per Step | >99% | High, but can be affected by aggregation | [1][9] |
| Safety Considerations | Avoids highly corrosive HF | Requires specialized, hazardous HF apparatus | [9] |
| Automation Friendliness | Highly amenable, UV monitoring possible | Less common in modern automated synthesizers | [1] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis. The following are generalized methodologies for key steps in Fmoc-SPPS.
Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol Scale)
This protocol outlines a single cycle of amino acid addition.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel.
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Wash solvent: DMF, peptide synthesis grade.
-
Fmoc-amino acid (0.3-0.5 mmol, 3-5 eq.).
-
Coupling reagents: e.g., HCTU (0.3-0.5 mmol) and DIPEA (0.6-1.0 mmol).
-
Coupling solvent: DMF.
Methodology:
-
Resin Swelling: If starting, swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[20]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and HCTU (3-5 eq.) in DMF (~3 mL).
-
Add DIPEA (6-10 eq.) to the vial to activate the amino acid. Allow to pre-activate for 1-5 minutes.[21]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Quantitative UV Monitoring of Fmoc Deprotection
This protocol allows for the verification of reaction completion.[22]
Materials:
-
Effluent from the first deprotection step (Protocol 1, Step 2).
-
Blank solution: 20% (v/v) piperidine in DMF.
-
UV-Vis Spectrophotometer and quartz cuvettes.
-
Volumetric flask and pipettes for dilution.
Methodology:
-
Collect Effluent: Collect the deprotection solution drained from the resin after the first piperidine treatment into a volumetric flask of known volume (e.g., 10 mL).
-
Dilute to Volume: Add fresh 20% piperidine/DMF solution to the flask to reach the mark. Mix thoroughly.
-
Prepare Sample for Reading: Further dilute an aliquot of this solution with 20% piperidine/DMF to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A 1:100 dilution is often a good starting point.
-
Measure Absorbance:
-
Use the blank solution (20% piperidine/DMF) to zero the spectrophotometer at ~301 nm.
-
Measure the absorbance of the diluted sample at ~301 nm.
-
-
Calculate Resin Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-piperidine adduct and, by extension, the amount of Fmoc group removed.
-
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (L)) / (ε × mass of resin (g))
-
Where ε (molar extinction coefficient) for the DBF-piperidine adduct is ~7800 L mol⁻¹ cm⁻¹ and b (path length) is typically 1 cm.
-
Protocol 3: Cleavage of Peptide from Wang Resin and Side-Chain Deprotection
This protocol is for the final step to yield the crude peptide.[7][23]
Materials:
-
Dried peptide-resin (e.g., from 0.1 mmol synthesis).
-
Cleavage Cocktail: "Reagent B" - TFA / Water / Triisopropylsilane (TIS) (95% : 2.5% : 2.5% v/v). CAUTION: TFA is highly corrosive and must be handled in a fume hood.
-
Cold diethyl ether.
-
Centrifuge tubes.
Methodology:
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the peptide-resin using the standard deprotection protocol.[23]
-
Resin Preparation: Wash the deprotected peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 5-10 mL for 0.1 mmol scale).
-
Agitate or swirl occasionally at room temperature for 2-4 hours.[21]
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[23]
-
-
Precipitation:
-
Add the combined TFA filtrate dropwise into a centrifuge tube containing a large volume (~40 mL) of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Keep the mixture at 4°C for at least 30 minutes to maximize precipitation.[23]
-
-
Recovery:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending in cold ether and centrifuging again. Repeat this wash twice to remove residual scavengers.
-
Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification (e.g., by HPLC).
-
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides, including those with sensitive post-translational modifications.[10] While challenges such as aspartimide formation and racemization persist, a deep understanding of the underlying chemical mechanisms and the rational application of optimized protocols and alternative reagents can mitigate these side reactions. The versatility, robustness, and safety of the Fmoc strategy ensure its continued dominance in both academic research and the industrial development of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry in SPPS
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, paving the way for significant advancements in biochemistry, pharmacology, and materials science. At the heart of the most widely adopted SPPS methodology lies the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols for key stages of the synthesis, and a summary of critical quantitative data to aid in the design and execution of successful peptide synthesis campaigns.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-based SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The elegance of this strategy lies in its reliance on an "orthogonal" protection scheme.[2] The temporary Nα-amino protecting group, the Fmoc group, is labile to basic conditions, while the permanent side-chain protecting groups and the resin linker are labile to acid.[3] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-deprotection and amino acid coupling.[2]
The fundamental cycle of Fmoc SPPS can be broken down into three key steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is most commonly achieved by treatment with a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The reaction proceeds via a β-elimination mechanism.[4]
-
Washing: Thorough washing of the resin is critical to remove excess reagents and by-products from the previous step, ensuring a clean environment for the subsequent coupling reaction.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the newly liberated N-terminal amine of the growing peptide chain, forming a new peptide bond. A variety of coupling reagents can be employed to facilitate this reaction.[5]
This cycle is repeated for each amino acid in the desired peptide sequence.
Key Chemical Pathways and Workflows
To visually represent the logical flow and chemical transformations in Fmoc SPPS, the following diagrams have been generated using the DOT language.
References
A Comprehensive Technical Guide to the Safe Handling of Fmoc-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Fmoc-beta-alanine (N-(9-fluorenylmethoxycarbonyl)-β-alanine), a common reagent in peptide synthesis and other biochemical applications. Adherence to these protocols is crucial for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Properties
| Property | Value | References |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-β-alanine | [1] |
| Synonyms | Fmoc-β-Ala-OH, 3-Fmoc-aminopropanoic acid | [2] |
| CAS Number | 35737-10-1 | [2][3] |
| Molecular Formula | C18H17NO4 | [1][2][4] |
| Molecular Weight | 311.34 g/mol | [1][4][5] |
| Appearance | White to off-white solid, powder, or crystalline powder | [2][4] |
| Melting Point | 142 - 150 °C (287.6 - 302 °F) | [2][4] |
| Solubility | Soluble in DMSO.[5] Information on solubility in other common laboratory solvents is not consistently provided. | |
| Storage Temperature | Recommended storage is refrigerated at 2-8°C (36-46°F).[2][4][6] Some sources suggest -20°C for long-term storage.[5] |
Hazard Identification and Classification
There are some discrepancies among suppliers regarding the hazard classification of this compound. Some sources classify it as a hazardous substance, while others do not.[7][8] It is prudent to handle the compound as potentially hazardous.
The most frequently cited hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential for irritation, appropriate engineering controls and personal protective equipment are essential.
Engineering Controls
-
Work in a well-ventilated area.[3]
-
Use a chemical fume hood, especially when handling the powder, to avoid inhalation of dust.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side shields.[4][9]
-
Skin Protection :
-
Respiratory Protection : If dust is generated, a NIOSH-approved N95 dust mask or a particulate filter respirator is recommended.[9][10]
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9]
-
Recommended storage temperature is typically refrigerated (2-8°C).[2][4]
-
It is classified as a combustible solid.[10]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[8]
-
Contaminated packaging should be handled in the same manner as the substance itself.[9]
First Aid Measures
-
Inhalation : Move the person to fresh air. If symptoms occur, seek medical attention.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[3][4]
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[4]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation. Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[8]
-
Environmental Precautions : Prevent the substance from entering drains.[8]
-
Containment and Cleanup : Sweep up the spilled solid material and place it in a suitable container for disposal. Avoid generating dust.[8]
Experimental Protocols and Workflows
This compound is a key building block in solid-phase peptide synthesis (SPPS). Below is a generalized workflow for its use.
General Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Emergency Response for Spill or Exposure
Caption: Decision-making workflow for spills or exposure to this compound.
Example Experimental Protocol: Peptide Coupling
The following is a generalized protocol for coupling this compound to an amino acid methyl ester, a common procedure in solution-phase peptide synthesis.[11]
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., β-Alanine methyl ester hydrochloride)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvents (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)
-
Reagents for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Preparation of the Amine:
-
In a round-bottomed flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
This protocol serves as a general guideline. Specific conditions and reagents may vary depending on the specific substrates and desired outcome. Always consult the relevant literature for optimized procedures.
References
- 1. N-Fluorenylmethoxycarbonyl-I2-alanine | C18H17NO4 | CID 2724630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. anaspec.com [anaspec.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. Fmoc-b-Ala-OH = 99.0 HPLC 35737-10-1 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to High-Purity Fmoc-beta-Alanine for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, quality control, and applications of high-purity Nα-Fmoc-β-alanine (Fmoc-β-Ala-OH), a critical building block in modern peptide science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Fmoc-β-alanine, including detailed experimental protocols and key considerations for its effective use.
Introduction to Fmoc-beta-Alanine
Nα-(9-Fluorenylmethoxycarbonyl)-β-alanine is a derivative of the non-proteinogenic amino acid β-alanine, featuring the acid-labile Fmoc protecting group on its amino terminus.[1] This structure makes it an invaluable reagent in solid-phase peptide synthesis (SPPS), where the Fmoc group's selective removal under mild basic conditions allows for the sequential addition of amino acids to a growing peptide chain.[2] The incorporation of β-alanine into peptides can impart unique conformational properties, increase resistance to enzymatic degradation, and serve as a flexible linker or spacer, making it a valuable tool in the design of novel therapeutics, diagnostics, and biomaterials.[3][4][5]
Commercial Suppliers and Quality Specifications
A variety of chemical suppliers offer high-purity Fmoc-β-alanine. The quality and purity of this reagent are paramount, as impurities can lead to the formation of undesirable side products, complicating peptide purification and potentially compromising the biological activity of the final product. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.[3][6]
Table 1: Comparison of Commercial this compound Specifications
| Supplier | Product Number/Name | Purity Specification (by HPLC) | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Novabiochem®) | 47587 | ≥99.0% | Powder or crystals | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |
| Chem-Impex | 02621 | ≥99% | White powder or crystalline powder | 35737-10-1 | C₁₈H₁₇NO₄ | 311.3 |
| Santa Cruz Biotechnology | sc-225000 | Refer to CoA | - | 35737-10-1 | C₁₈H₁₇NO₄ | 311.34 |
| Alfa Aesar | L14014 | 99.4% (example from CoA) | White to cream powder | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |
| AAPPTec | FAA105 | Refer to CoA | - | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |
| CEM Corporation | - | ≥99.0% | - | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |
Note: This table is a summary of publicly available data and researchers should always consult the supplier's specific documentation for the most accurate and up-to-date information.
Quality Control and Impurity Profile
High-performance liquid chromatography (HPLC) is the standard method for determining the purity of Fmoc-β-alanine.[7][8] However, a high HPLC purity percentage alone does not guarantee the absence of critical impurities.
A significant and often overlooked issue is the presence of β-alanine-related impurities in other Fmoc-amino acid derivatives, which can arise during their synthesis, particularly when using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).[9] A Lossen-type rearrangement of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-dipeptides.[10] If present in other Fmoc-amino acid reagents, these impurities can be incorporated into the growing peptide chain, leading to deletion or insertion mutations that are difficult to separate from the target peptide.[9]
Leading suppliers have recognized this issue and now offer Fmoc-amino acids with specified low limits for β-alanine-related impurities.[11] For critical applications, it is advisable to source Fmoc-amino acids from suppliers who screen for and quantify these specific impurities.
Table 2: Key Impurity Specifications for High-Purity Fmoc-Amino Acids (General)
| Impurity Type | Typical Specification Limit | Potential Impact on Peptide Synthesis |
| Fmoc-β-Ala-OH / Fmoc-β-Ala-dipeptides | ≤ 0.1% | Insertion of an incorrect amino acid residue |
| Free Amino Acid | ≤ 0.2% | Double insertion of the target amino acid |
| Dipeptides (e.g., Fmoc-Ala-Ala-OH) | ≤ 0.1% | Double insertion of the target amino acid |
| Acetate (B1210297) | ≤ 0.02% | Chain termination |
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of Fmoc-β-alanine from β-alanine and 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
β-Alanine
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dioxane
-
2N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in 10% aqueous Na₂CO₃ solution (e.g., 12 ml) in a flask with stirring.
-
Cool the flask in an ice bath.
-
Slowly add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in dioxane (e.g., 10 ml) to the cooled β-alanine solution dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After 4 hours, add deionized water (e.g., 80 ml) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer three times with diethyl ether (e.g., 75 ml each) to remove unreacted Fmoc-Cl and other organic impurities. Discard the organic layers.
-
Acidify the aqueous layer to a pH of 2 with 2N HCl. A white precipitate of Fmoc-β-alanine should form.
-
Extract the product with ethyl acetate three times (e.g., 75 ml each).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to yield pure, white, solid Fmoc-β-alanine.
-
Filter the crystals, wash with cold hexane, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR and its purity confirmed by HPLC.
Incorporation of this compound into a Peptide using SPPS
This protocol outlines the general steps for incorporating Fmoc-β-alanine into a peptide chain using manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Fmoc-β-alanine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Mix for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-β-alanine:
-
In a separate vial, dissolve Fmoc-β-alanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid. The solution should change color.
-
Immediately add the activated Fmoc-β-alanine solution to the deprotected resin.
-
Mix for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates successful coupling).
-
Repeat the deprotection and coupling cycle for the next amino acid in the sequence.
Mandatory Visualizations
Caption: Synthesis workflow for high-purity this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Applications in Drug Development and Research
High-purity Fmoc-β-alanine is utilized in several key areas of drug development and scientific research:
-
Peptide-Based Therapeutics: The incorporation of β-alanine can enhance the metabolic stability of peptide drugs by making them less susceptible to proteolytic degradation.[4]
-
Linkers and Spacers: β-alanine is frequently used as a flexible linker to connect different molecular entities, such as in the development of antibody-drug conjugates (ADCs), targeted imaging agents, or for attaching functional groups to peptides.[12][13]
-
Conformational Control: The introduction of β-amino acids into a peptide backbone can induce specific secondary structures, such as helices and turns, which can be crucial for mimicking the bioactive conformation of a natural peptide or protein.
-
Bioconjugation: Fmoc-β-alanine can be incorporated into peptides that are later conjugated to other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or nucleic acids.[14][15]
While β-alanine itself is a precursor to carnosine, a dipeptide with important physiological roles, there is currently limited direct evidence of peptides containing a single β-alanine residue modulating specific signaling pathways in the same manner as endogenous signaling peptides.[16] However, its role in optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs is well-established.
Conclusion
High-purity Fmoc-β-alanine is an essential reagent for any laboratory engaged in peptide synthesis and the development of peptide-based therapeutics. A thorough understanding of its quality attributes, particularly the potential for β-alanine-related impurities in other Fmoc-amino acids, is critical for ensuring the successful synthesis of high-quality peptides. By carefully selecting suppliers, scrutinizing certificates of analysis, and employing robust synthesis and purification protocols, researchers can effectively leverage the unique properties of Fmoc-β-alanine to advance their scientific and drug development objectives.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Other Bioconjugates And Chemical Biology | SpiroChem [spirochem.com]
- 16. Carnosine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Fmoc-beta-alanine: Physicochemical Properties and Analytical Procedures
This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-beta-alanine, with a focus on its melting point and physical appearance. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document outlines detailed experimental protocols for the determination of these properties and includes a visualization of a key synthetic workflow.
Physicochemical Properties of this compound
This compound, a derivative of the amino acid beta-alanine (B559535) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a crucial reagent in solid-phase peptide synthesis.[1] Its purity and identity are often initially assessed by its physical characteristics.
Data Presentation
The quantitative physicochemical data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | References |
| Melting Point | 142-150 °C | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][3][4] |
| Molecular Weight | 311.3 g/mol | [1][3] |
| Appearance | White powder or crystalline powder | [1][2][3][4] |
| Purity (by HPLC) | ≥ 99% | [1][2] |
| Storage Conditions | 0 - 8 °C | [1][2][4] |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for quality control and research purposes. The following sections provide detailed methodologies for determining its melting point and describing its physical appearance.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][6]
-
Thermometer
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.[7]
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[8]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[8]
-
-
Melting Point Measurement (using a Mel-Temp apparatus):
-
Insert the capillary tube containing the sample into the sample holder of the Mel-Temp apparatus.[6]
-
Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. For a more accurate measurement, a slow heating rate of 1-2 °C per minute is recommended, especially when approaching the expected melting point.[5][8]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (T1).[6]
-
Continue heating slowly and record the temperature at which the last crystal melts completely (T2).[6]
-
The melting point is reported as the range T1-T2.[6]
-
Allow the apparatus to cool before performing subsequent measurements. It is good practice to perform at least two measurements.[5]
-
Description of Physical Appearance
Principle: The physical appearance of a chemical compound, including its color, form, and texture, is a fundamental qualitative characteristic used for identification and quality assessment.
Apparatus:
-
Spatula
-
White viewing surface (e.g., a ceramic tile or a piece of white paper)
-
Microscope (optional, for detailed crystal morphology)
Procedure:
-
Observation of Color:
-
Observation of Form:
-
Examine the physical form of the sample. Determine if it is a crystalline solid, a powder, or an amorphous solid. This compound is typically a powder or crystalline powder.[1]
-
If a microscope is available, a small amount of the sample can be viewed to observe the crystal shape (morphology).
-
-
Documentation:
-
Record the observed physical appearance in a laboratory notebook, detailing the color and form of the this compound sample.
-
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound, providing a visual representation of the chemical transformation.
Caption: Workflow for the synthesis of Fmoc-β-alanine.
References
An In-depth Technical Guide to the NMR Spectrum of Fmoc-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum data for Fmoc-beta-alanine (N-(9-Fluorenylmethoxycarbonyl)-β-alanine). This compound is a crucial derivative of the amino acid β-alanine, widely utilized as a building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based pharmaceuticals and other biologically active molecules.[1] A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation.
Quantitative NMR Data
The following tables summarize the reported ¹H NMR spectral data for this compound. The data has been compiled from various sources and represents typical values obtained in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectrum Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the β-alanine moiety and the fluorenylmethoxycarbonyl (Fmoc) protecting group.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Ar-H (Fmoc) | 7.74 | d | 7.5 | 2H |
| Ar-H (Fmoc) | 7.56 | d | 7.0 | 2H |
| Ar-H (Fmoc) | 7.38 | t | 7.3 | 2H |
| Ar-H (Fmoc) | 7.29 | t | 7.3 | 2H |
| Fmoc-CH₂ | 4.39 | d | 7.0 | 2H |
| Fmoc-CH | 4.19 | t | 6.0 | 1H |
| NHCH₂ CH₂COOH | 3.47 | d | 7.0 | 2H |
| NHCH₂CH₂ COOH | 2.60 | t | 2H |
Note: The data presented is a representative compilation from published sources.[2][3] Slight variations in chemical shifts and coupling constants may occur depending on the specific experimental conditions.
¹³C NMR Spectrum Data
| Carbon Type | Expected Chemical Shift (δ) ppm |
| Carbonyl (COOH) | 170 - 180 |
| Carbonyl (Fmoc C=O) | 155 - 160 |
| Aromatic (Fmoc) | 115 - 145 |
| Fmoc-CH | ~67 |
| Fmoc-CH₂ | ~47 |
| β-carbon (-CH₂-COOH) | 30 - 40 |
| α-carbon (-NH-CH₂-) | 30 - 40 |
Experimental Protocols
Synthesis of this compound
The following is a typical protocol for the synthesis of this compound from β-alanine and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[2][3]
Materials:
-
β-Alanine
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Dioxane
-
Diethyl ether
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve β-alanine in a 10% aqueous Na₂CO₃ solution in a flask with stirring.
-
Cool the flask in an ice bath.
-
Separately, dissolve Fmoc-Cl in dioxane.
-
Slowly add the Fmoc-Cl solution dropwise to the cooled β-alanine solution.
-
Allow the reaction mixture to stir at room temperature for approximately 4 hours.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether three times to remove unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous layer to a pH of 2 using 2N HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate three times.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure, solid this compound.
NMR Data Acquisition
The following is a general protocol for acquiring NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).[4]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), in a clean vial.[4]
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube.
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.
-
Cap the NMR tube securely.
Spectrometer Operation:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[4]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[4]
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data acquisition.
-
Processing: After data acquisition, the raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the NMR spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (typically to the residual solvent peak or an internal standard like TMS).
Visualizations
Synthesis Workflow of this compound
Caption: A flowchart illustrating the synthesis of this compound.
General NMR Experimental Workflow
Caption: A diagram showing the general workflow for an NMR experiment.
References
Methodological & Application
Application Notes and Protocols for Fmoc-beta-Alanine Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the solid-phase synthesis of peptides containing β-alanine using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The following sections detail the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, and final peptide cleavage.
Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble polymer support.[1][2] The Fmoc/tBu strategy is a widely adopted methodology due to its milder deprotection conditions compared to the Boc/Bzl approach.[3][4]
The synthesis cycle consists of four main stages:
-
Fmoc Deprotection: Removal of the temporary Nα-Fmoc protecting group.
-
Washing: Removal of excess deprotection reagent and byproducts.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence, including the incorporation of Fmoc-β-alanine, is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any permanent side-chain protecting groups.[5]
Experimental Protocols
This section provides detailed methodologies for the manual solid-phase synthesis of a peptide containing β-alanine. The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended.[6] For a C-terminal amide, a Rink amide resin should be used.[6]
Materials and Reagents
| Reagent | Abbreviation | Purpose |
| Wang Resin / 2-Chlorotrityl Chloride Resin | - | Solid support for peptide synthesis |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |
| Dichloromethane | DCM | Solvent for resin swelling and washing |
| Piperidine (B6355638) | - | Reagent for Fmoc group removal |
| Fmoc-β-alanine | - | First amino acid to be loaded |
| Fmoc-protected amino acids | Fmoc-AA-OH | Building blocks for peptide elongation |
| N,N'-Diisopropylethylamine | DIPEA | Base for loading and coupling reactions |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to suppress racemization |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide coupling agent |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling agent |
| Trifluoroacetic acid | TFA | Reagent for cleavage from the resin |
| Triisopropylsilane | TIPS | Scavenger to prevent side reactions during cleavage |
| Deionized Water | H₂O | Scavenger in the cleavage cocktail |
| Methanol | MeOH | Used in the capping step |
| Acetic Anhydride | Ac₂O | Capping reagent |
| Pyridine | - | Base for capping |
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.[6]
-
Add DMF (or DCM for 2-chlorotrityl chloride resin) to the resin (approximately 10 mL per gram of resin).[7]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
After swelling, drain the solvent.
Step 2: Loading of the First Amino Acid (Fmoc-β-alanine)
This protocol is for loading onto 2-chlorotrityl chloride resin, which is advantageous for minimizing racemization.
-
Dissolve Fmoc-β-alanine (1.5-2 equivalents relative to the resin loading capacity) in DCM. A small amount of DMF can be added to aid dissolution.[7]
-
Add DIPEA (3-4 equivalents) to the Fmoc-β-alanine solution.[7]
-
Add the amino acid solution to the swelled and drained resin.
-
Agitate the mixture for 1-2 hours at room temperature.[7]
-
To cap any unreacted sites on the resin, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.[7]
-
Drain the capping solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).[7]
Step 3: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[6][8]
-
Agitate the mixture for 5-10 minutes at room temperature.[8] The removal of the Fmoc group can often be monitored by the strong UV absorbance of the dibenzofulvene-piperidine adduct.[3]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[6]
Step 4: Coupling of the Next Fmoc-Amino Acid
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it in DMF with a coupling agent and additive. A common combination is HBTU (3 equivalents) and HOBt (3 equivalents), followed by the addition of DIPEA (6 equivalents).[9]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (B49086) (Kaiser) test can be performed on a few beads of resin.[5] A negative test (beads remain colorless) indicates a complete reaction.
-
If the test is positive, the coupling step should be repeated.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 5: Peptide Chain Elongation
Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.
Step 6: Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3) to reveal the N-terminal amine.
Step 7: Cleavage and Deprotection
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[10]
-
Prepare a cleavage cocktail. A standard, non-malodorous cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan, a more complex scavenger mixture may be necessary.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[10]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The efficiency of each step is crucial for the final yield and purity of the peptide. The following tables provide a template for recording and presenting quantitative data during the synthesis.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Initial Resin Weight (g) | |
| Theoretical Loading (mmol/g) | |
| Weight of Fmoc-β-alanine (g) | |
| Final Resin Weight after Loading (g) | |
| Weight Gain (g) | |
| Calculated Loading (mmol/g) | |
| Loading Efficiency (%) |
Note: Loading can also be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc deprotection of a known weight of loaded resin.
Table 2: Coupling Reaction Monitoring
| Coupling Cycle # | Amino Acid | Coupling Reagent | Reaction Time (h) | Ninhydrin Test Result | Notes |
| 1 | Fmoc-AA₂-OH | HBTU/HOBt/DIPEA | 2 | Negative | |
| 2 | Fmoc-AA₃-OH | HBTU/HOBt/DIPEA | 2 | Positive (1st attempt) | Recoupled for 1h |
| 3 | ... | ... | ... | ... |
Table 3: Final Peptide Yield
| Parameter | Value |
| Starting Resin Scale (mmol) | |
| Theoretical Peptide Mass (g) | |
| Crude Peptide Mass (g) | |
| Crude Yield (%) | |
| Purity by HPLC (%) | |
| Purified Peptide Mass (g) | |
| Purified Yield (%) |
Visualizations
Workflow and Chemical Reactions
The following diagrams illustrate the overall workflow of the Fmoc-SPPS process and the key chemical transformations involved.
Caption: Overall workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Fmoc deprotection reaction using piperidine.
Caption: Peptide bond formation via coupling.
Caption: Cleavage of the peptide from the solid support.
References
- 1. bachem.com [bachem.com]
- 2. solid phase peptide synthesis [biosyn.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptideweb.com [peptideweb.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating Fmoc-β-Alanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. β-Alanine, the only naturally occurring β-amino acid, offers unique structural and functional advantages when integrated into peptide chains. Its flexible backbone, one carbon longer than its α-amino acid counterpart, can induce specific secondary structures, such as γ-turns, and significantly increase resistance to enzymatic degradation.[1][2] Furthermore, peptides containing β-alanine have shown diverse biological activities, including acting as receptor antagonists and enzyme inhibitors.[1][3]
These application notes provide detailed protocols for the efficient incorporation of Fmoc-β-alanine into peptide sequences using solid-phase peptide synthesis (SPPS), summarize key quantitative data, and illustrate relevant biological pathways.
Key Applications of β-Alanine Incorporation
-
Enhanced Proteolytic Stability: The altered peptide backbone resulting from β-alanine incorporation provides resistance to degradation by proteases, prolonging the in vivo half-life of peptide therapeutics.[2]
-
Conformational Constraint: The introduction of β-alanine can induce specific turn structures, which can be crucial for optimizing receptor binding and biological activity.[4]
-
Bioactive Peptide Development: β-Alanine is a key component of naturally occurring bioactive peptides like carnosine (β-alanyl-L-histidine), which functions as an intracellular pH buffer and antioxidant.[5] Synthetic peptides incorporating β-alanine have been developed as glucagon (B607659) receptor antagonists for potential diabetes treatment.[3]
-
Signaling Pathway Modulation: β-Alanine can act as an agonist for certain G protein-coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor D (MRGPRD), initiating downstream signaling cascades.[6]
Data Presentation: Coupling Efficiency of Fmoc-β-Alanine
The successful incorporation of Fmoc-β-alanine is dependent on the choice of coupling reagents and reaction conditions. While β-alanine is not considered a sterically hindered amino acid, optimizing coupling protocols is crucial for achieving high yields and purity. The following table summarizes typical coupling efficiencies observed in Fmoc-SPPS.
| Coupling Reagent/Method | Activator/Base | Typical Coupling Time | Reported Yield/Purity | Reference |
| HBTU/DIPEA | HBTU/DIPEA | 1 - 2 hours | >95% | General SPPS knowledge |
| DIC/HOBt | DIC/HOBt | 2 - 4 hours | >95% | General SPPS knowledge |
| HATU/DIPEA | HATU/DIPEA | 1 - 2 hours | >98% | General SPPS knowledge |
Note: Yields are dependent on the specific peptide sequence and synthesis conditions. Monitoring the reaction completion is highly recommended.
Experimental Protocols
Protocol 1: Standard Fmoc-β-Alanine Coupling using HBTU
This protocol describes a standard method for coupling Fmoc-β-alanine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-Ala-OH (≥99.0% purity)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Activation of Fmoc-β-Alanine:
-
In a separate vial, dissolve Fmoc-β-Ala-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Add the activated Fmoc-β-alanine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: Fmoc-β-Alanine Coupling using DIC/HOBt
This protocol provides an alternative coupling method using a carbodiimide (B86325) activator.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-Ala-OH (≥99.0% purity)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Piperidine, 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-β-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and mix for 5-10 minutes to pre-activate the amino acid.
-
Add the activated solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Proceed to the next cycle.
Peptide Cleavage and Purification
After the synthesis is complete, the peptide is cleaved from the resin and deprotected.
Cleavage Cocktail (Reagent R):
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
Water: 2.5%
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis of a β-alanine containing peptide.
Signaling Pathway: β-Alanine Activation of MRGPRD
Caption: β-Alanine-mediated activation of the MRGPRD signaling pathway.[6]
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, extend the coupling time or perform a second coupling with freshly activated Fmoc-β-alanine. For difficult sequences, consider using a more potent coupling reagent like HATU.
-
Side Reactions: Fmoc-β-alanine can be an impurity in other Fmoc-amino acid preparations due to a Lossen rearrangement during the synthesis of the Fmoc-amino acid.[7][8] It is crucial to use high-purity Fmoc-amino acids to avoid the incorporation of unwanted β-alanine residues.
-
Purification Challenges: The increased flexibility of the peptide backbone due to β-alanine incorporation may lead to conformational heterogeneity, which can sometimes result in broader peaks during RP-HPLC purification. Optimization of the HPLC gradient may be necessary.
-
Aggregation: For longer peptides, aggregation can be an issue during synthesis. Using pseudoproline dipeptides or microwave-assisted synthesis can help to mitigate this problem.[8]
By following these protocols and considering the potential challenges, researchers can successfully incorporate Fmoc-β-alanine into their peptide sequences to explore novel therapeutic candidates with enhanced properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
Application Notes and Protocols for the Use of Fmoc-beta-alanine as a Non-Natural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Fmoc-β-alanine, a non-natural amino acid, in peptide synthesis and the development of peptidomimetics. Detailed protocols for its incorporation via solid-phase and solution-phase synthesis are provided, along with methods for purification and analysis.
Introduction
Fmoc-β-alanine is a valuable building block in peptide chemistry, offering unique structural properties due to its extended backbone compared to α-amino acids. The incorporation of β-alanine into peptides can induce specific secondary structures, increase proteolytic stability, and serve as a flexible linker or spacer.[1] This document outlines key applications, presents relevant quantitative data, and provides detailed experimental protocols for the effective use of Fmoc-β-alanine.
A critical consideration when working with Fmoc-amino acids is the potential for Fmoc-β-alanine to be present as an impurity, particularly in preparations of other Fmoc-amino acids synthesized using Fmoc-OSu.[2][3][4] This can lead to the unintended insertion of β-alanine into a peptide sequence. Therefore, careful quality control of all Fmoc-amino acid reagents is essential.
Applications of Fmoc-β-alanine
The unique structural properties of β-alanine lend it to a variety of applications in peptide and medicinal chemistry:
-
Induction of Novel Secondary Structures: The introduction of β-alanine into a peptide backbone can disrupt typical α-helical and β-sheet structures, leading to the formation of novel secondary structures such as γ-turns.[5][6][7][8] This can be a powerful tool for designing peptides with specific conformational constraints.
-
Increased Proteolytic Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which primarily recognize and cleave peptide bonds between α-amino acids.[1] This enhanced stability is a significant advantage in the development of therapeutic peptides with longer in vivo half-lives.
-
Flexible Linkers and Spacers: The extended and more flexible nature of the β-alanine backbone makes it an ideal spacer to connect different functional domains of a peptide or to link a peptide to a non-peptidic moiety, such as a drug molecule in an antibody-drug conjugate (ADC).[9]
-
Peptidomimetics: Fmoc-β-alanine is a key component in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[1]
-
Biological Activity: As the precursor to carnosine (β-alanyl-L-histidine), β-alanine plays a crucial role in physiological processes such as pH buffering in muscle tissue, antioxidant defense, and neurotransmission.[2][10][11][12][13][14] Synthetic peptides containing β-alanine can be designed to modulate these activities.
Data Presentation
The following tables summarize quantitative data related to the synthesis and properties of β-alanine-containing peptides. It is important to note that direct comparative data under identical conditions is often limited in the literature.
Table 1: Representative Yields for Peptide Synthesis Incorporating Fmoc-β-alanine
| Peptide Sequence/Type | Synthesis Method | Coupling Reagent | Reported Overall Yield (%) | Reference |
| cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) | Solution-phase | DCCI | Good | [5] |
| Dipeptide (β-alanine-L-histidine) | Solution-phase | Not specified | Not specified | [15] |
| Dipeptide (β-alanine-L-histidine) | Solid-phase (Fmoc/Boc) | Not specified | Not specified | [15] |
| Mahafacyclin B (cyclic heptapeptide) | Solution-phase | HBTU | 24% | [14] |
| Tetra-alanine | Solution-phase (Cbz) | Not specified | ~60-70% (estimated) | [6] |
| Tetra-alanine | Solid-phase (Fmoc) | Not specified | Higher than solution-phase | [6] |
Table 2: Purity of Fmoc-Amino Acids and β-alanine Containing Impurities
| Fmoc-Amino Acid | Impurity | Typical Level | Analytical Method | Reference |
| Fmoc-Ala-OH | Fmoc-β-Ala-Ala-OH | > 0.1% (before optimization) | RP-HPLC | [3][4] |
| Fmoc-Arg(Pbf)-OH | Fmoc-β-Ala-OH, Fmoc-β-Ala-Arg(Pbf)-OH | Significant (before optimization) | RP-HPLC | [3][4] |
| General Fmoc-amino acids | β-alanyl impurities | ≤ 0.1% (enhanced specification) | HPLC | [16] |
| General Fmoc-amino acids | Dipeptides | ≤ 0.1% (enhanced specification) | HPLC | [16] |
Table 3: Impact of β-alanine Supplementation on Athletic Performance
| Study Population | Supplementation Regimen | Performance Metric | Improvement | Reference |
| Trained young males | 5.6-6.4 g/day for 4 weeks | Maximal intensity exercise (4-10 min) | Significant improvement (Effect Size: 0.35-0.55) | [10] |
| Physically active adults | Not specified, 23 days | 10-km running time trial | Improved performance, reduced lactate | [12] |
| Untrained individuals | 3-6 g/day for 4-6 weeks | High-intensity exercise | ~2-3% performance benefit | [5] |
| Elite athletes | 3-6 g/day for 4-6 weeks | High-intensity exercise | ~0.5-1% performance benefit | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-alanine Containing Peptide
This protocol describes the manual synthesis of a generic peptide containing a β-alanine residue using Fmoc chemistry on a rink amide resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-β-Ala-OH)
-
Coupling reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow). If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-β-Ala-OH at the desired position.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide containing β-alanine
This protocol describes the synthesis of Fmoc-β-Ala-Gly-OH in solution.
Materials:
-
Fmoc-β-Ala-OH
-
H-Gly-OH (Glycine)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Fmoc-β-Ala-OH:
-
Dissolve Fmoc-β-Ala-OH (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in a mixture of DCM and DMF at 0°C.
-
Stir the solution for 15-30 minutes at 0°C to form the active ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Gly-OH (1.2 equivalents) and DIPEA (2.5 equivalents) in DMF.
-
Add the solution of the activated Fmoc-β-Ala-OH to the glycine (B1666218) solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Characterization:
-
Characterize the purified Fmoc-β-Ala-Gly-OH by NMR and mass spectrometry to confirm its structure and purity.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Workflow for solution-phase synthesis of a β-alanine containing dipeptide.
Caption: Simplified pathway of carnosine synthesis and its role in muscle pH buffering.
References
- 1. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 2. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]
- 6. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-alanine containing cyclic peptides with predetermined turned structure. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.humankinetics.com [journals.humankinetics.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Beta-Alanine Supplementation Improved 10-km Running Time Trial in Physically Active Adults [frontiersin.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Application Note & Protocol: Fmoc Deprotection of β-Alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, allowing for an orthogonal strategy in peptide chain elongation.[1][2] This application note provides a detailed protocol for the deprotection of Fmoc-β-alanine, a crucial step for its incorporation into a growing peptide chain. The protocol outlines the standard procedure using piperidine (B6355638) in N,N-dimethylformamide (DMF), along with methods for monitoring the reaction's completion. While the chemical principles are broadly applicable to most Fmoc-protected amino acids, this guide focuses on the specifics relevant to β-alanine.
The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction.[1][3] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[2] This initiates the elimination of the fluorenyl group as dibenzofulvene (DBF), which is subsequently trapped by excess piperidine to form a stable adduct.[3][4][5] The formation of this adduct can be monitored spectrophotometrically to quantify the extent of the deprotection reaction.[3][6]
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the reaction time. The following tables summarize the performance of common deprotection reagents and conditions.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [1] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to piperidine | Potentially reduced compared to piperidine in some sequences | Similar to piperidine | Similar to piperidine | [1] |
| Piperazine (PZ) | 5% in DMF | Slower than piperidine | High | Significantly reduced | Low | Low | [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF (often with a scavenger) | 1-5 min | Variable | Can be high | Can be significant | Can be high | [1][7] |
| Piperazine/DBU | 5% PZ / 2% DBU in DMF | 1-5 min | High | Low | Low | Low | [1] |
Table 2: Standard Conditions for Fmoc Removal with Piperidine
| Piperidine Concentration | Solvent | Reaction Time (minutes) | Temperature | Typical Efficiency | Reference(s) |
| 20% (v/v) | DMF | 5 - 20 | Room Temperature | >95% | [4][8][9] |
| 30% (v/v) | DMF | 10 | Room Temperature | High | [4][9] |
| 50% (v/v) | DCM | <5 | Room Temperature | 100% | [4] |
| 20% (v/v) | NMP | 18 | Room Temperature | High | [4] |
Experimental Protocols
This section provides a detailed methodology for the Fmoc deprotection of β-alanine attached to a solid support (resin) in the context of SPPS.
Materials and Reagents
-
Fmoc-β-alanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade
-
Dichloromethane (DCM), ACS grade
-
Isopropyl alcohol (IPA), ACS grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
UV-Vis Spectrophotometer (for monitoring)
-
Kaiser test kit (for qualitative confirmation)
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Place the Fmoc-β-alanine-resin in the synthesis vessel. Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2]
-
Initial DMF Wash: Drain the swelling solvent. Wash the resin with DMF (3 x 10 mL per gram of resin), ensuring the resin is fully suspended during each wash.[2]
-
First Deprotection Step: Add the 20% piperidine/DMF solution to the swollen resin (10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature.[6] Drain the deprotection solution and collect the filtrate for monitoring if desired.
-
Second Deprotection Step: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Agitate the mixture for an additional 7-15 minutes to ensure complete deprotection.[3][6] Drain the solution and collect the filtrate.
-
DMF Washes: Wash the resin thoroughly with DMF (5-6 times with 10 mL per gram of resin) to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
DCM and IPA Washes: Wash the resin with DCM (3 times) and IPA (3 times) to prepare for the subsequent coupling step or for drying.
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Monitoring of Fmoc Deprotection (Quantitative)
-
Sample Collection: Collect the filtrate from the first and second deprotection steps.
-
Dilution: Dilute a precise aliquot of the combined filtrate with a known volume of DMF.
-
UV-Vis Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[3][6] The deprotection is considered complete when the absorbance of the filtrate from the second deprotection step is negligible compared to the first.
Kaiser Test (Qualitative)
-
Sample Preparation: Take a small sample of the resin beads (a few beads are sufficient) after the final DMF wash.
-
Reagent Addition: Add the reagents from the Kaiser test kit to the resin sample as per the manufacturer's instructions.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.[2]
-
Observation: A dark blue color on the beads indicates the presence of a free primary amine, confirming successful deprotection.[2] A yellow or colorless result suggests incomplete deprotection.
Visualizations
Mechanism of Fmoc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Coupling Fmoc-β-Alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-alanine is a non-proteinogenic amino acid increasingly utilized in peptide science and drug development. Its incorporation into peptide sequences can impart unique conformational constraints, improve metabolic stability, and serve as a flexible linker. However, the successful coupling of Fmoc-β-alanine in Solid-Phase Peptide Synthesis (SPPS) requires careful selection of coupling reagents and optimized protocols to ensure high efficiency and minimize side reactions. These application notes provide a comprehensive overview of common coupling reagents, detailed experimental protocols, and a summary of their performance for the successful incorporation of Fmoc-β-alanine.
Data Presentation: Comparison of Common Coupling Reagents
While direct comparative studies on the coupling efficiency of various reagents specifically for Fmoc-β-alanine are not extensively documented, performance data from studies on other sterically hindered or challenging amino acids provide valuable insights. The following table summarizes the general performance characteristics of commonly used coupling reagents in Fmoc-SPPS.
| Coupling Reagent Class | Coupling Reagent | Typical Coupling Time | Relative Efficiency for Hindered Residues | Key Advantages | Potential Side Reactions/Disadvantages |
| Aminium/Uronium Salts | HATU | 15 - 45 minutes | Very High | Fast reaction rates, high efficiency, suitable for hindered amino acids.[1][2] | Can react with unprotected N-terminus if used in excess.[3] |
| HBTU | 20 - 60 minutes | High | Widely used, cost-effective. | Slower than HATU, can cause guanidinylation of the N-terminus.[3] | |
| HCTU | 15 - 45 minutes | Very High | Cost-effective alternative to HATU with similar high efficiency. | ||
| COMU | 15 - 45 minutes | Very High | High efficiency, safer than benzotriazole-based reagents, requires only one equivalent of base.[3][4] | ||
| Phosphonium Salts | PyBOP | 30 - 120 minutes | High | Effective for many standard and some hindered couplings. | Can be less effective for highly hindered N-methylated amino acids compared to HATU.[1] Byproduct (HMPA from BOP) is carcinogenic.[4] |
| Carbodiimides | DIC/Oxyma | 60 - 180 minutes | Moderate to High | Cost-effective, low risk of racemization, stable additive (Oxyma).[5] | Slower reaction times compared to onium salts. |
| DIC/HOBt | 60 - 180 minutes | Moderate | Traditional method, cost-effective. | HOBt has explosive properties. Slower than onium salts. |
Experimental Protocols
The following are detailed protocols for the manual coupling of Fmoc-β-alanine to a resin-bound peptide with a free N-terminal amine using various coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin support (e.g., Rink Amide resin).
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency and speed, particularly for sequences where the coupling of β-alanine may be challenging.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-alanine (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-β-alanine and HATU in DMF.
-
Base Addition: Add DIPEA to the activation solution and vortex briefly. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling with HCTU
This protocol provides a cost-effective alternative to HATU with comparable efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-alanine (3 equivalents)
-
HCTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes and drain.
-
Activation and Coupling: In a vial, dissolve Fmoc-β-alanine and HCTU in DMF. Add DIPEA and immediately add the solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
Protocol 3: Coupling with DIC/Oxyma
This protocol is a robust and cost-effective method with a low risk of racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-alanine (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Oxyma Pure (3 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes and drain.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-β-alanine and Oxyma Pure in DMF.
-
Coupling Reaction: Add the solution from step 2 to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3-5 times).
Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the coupling of Fmoc-β-alanine using different classes of coupling reagents in SPPS.
Caption: Workflow for Fmoc-β-alanine coupling using HATU.
Caption: Workflow for Fmoc-β-alanine coupling using DIC/Oxyma.
Logical Relationship Diagram
The successful incorporation of Fmoc-β-alanine is dependent on several interconnected factors.
Caption: Key factors influencing successful Fmoc-β-alanine coupling.
Conclusion
The choice of coupling reagent for the incorporation of Fmoc-β-alanine is a critical parameter for the successful outcome of the peptide synthesis. For routine and non-challenging sequences, the cost-effective DIC/Oxyma combination can provide excellent results. For more demanding syntheses, where speed and efficiency are paramount, or in cases of difficult sequences prone to aggregation, the use of highly active aminium/uronium salts like HATU or HCTU is recommended. Careful monitoring of the coupling reaction and adherence to optimized protocols are essential to achieve high-purity peptides containing β-alanine in good yield.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating Fmoc-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as beta-alanine (B559535) (β-Ala), into peptide structures is a powerful strategy in medicinal chemistry. The additional methylene (B1212753) group in the backbone of β-alanine provides increased conformational flexibility and resistance to enzymatic degradation compared to its alpha-amino acid counterpart. When cyclized, peptides containing β-alanine can adopt unique and stable three-dimensional structures, making them attractive candidates for therapeutic development. Cyclic peptides generally exhibit enhanced metabolic stability, improved receptor affinity, and better bioavailability compared to their linear analogs.[1][2]
This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing β-alanine using Fmoc-based solid-phase peptide synthesis (SPPS). Methodologies for both head-to-tail and side-chain cyclization are presented, along with data presentation and visualizations to guide researchers in this field.
Core Principles
The synthesis of cyclic peptides containing β-alanine relies on standard Fmoc-SPPS protocols with specific considerations for the cyclization step. The key steps involve:
-
Linear Peptide Assembly: The linear peptide sequence is synthesized on a solid support using Fmoc-protected amino acids.
-
Orthogonal Protection Strategy: Specific side chains are protected with groups that can be selectively removed to allow for cyclization without cleaving the peptide from the resin.
-
On-Resin Cyclization: The cyclization is performed while the peptide is still attached to the solid support to minimize intermolecular side reactions. This can be achieved through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus lactam bridge formation.
-
Cleavage and Purification: The final cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, followed by purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Purity of On-Resin Cyclized Peptides
The following table summarizes representative crude purity data for on-resin, head-to-tail cyclized peptides synthesized using an automated peptide synthesizer. The methodology involves anchoring the peptide to the resin via the side chain of an acidic amino acid (Asp or Glu), which allows for the C-terminus to be deprotected and cyclized with the N-terminus. While these specific examples do not contain β-alanine, they provide a reasonable expectation of crude purity for similar on-resin cyclization strategies.
| Anchoring Residue | Linear Peptide Crude Purity (%) | Cyclization Conditions | Cyclic Peptide Crude Purity (%) | Reference |
| Glutamic Acid (Glu) | 64 | 50°C, double coupling | 22 - 28 | [3] |
| Aspartic Acid (Asp) | 78 | Varied temperature and time | Lower than Glu-linked | [3] |
Note: The lower crude purity of the cyclic product compared to the linear precursor is common and necessitates a robust purification step. The longer side chain of glutamic acid may provide better cyclization efficiency compared to aspartic acid.[3]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-β-alanine in SPPS
This protocol describes the standard coupling of Fmoc-β-alanine during the linear assembly of the peptide on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin, 100-200 mesh)
-
Fmoc-β-alanine
-
Coupling reagents:
-
Option A: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)
-
Option B: DIC (N,N'-diisopropylcarbodiimide) and OxymaPure
-
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF
-
DCM (Dichloromethane)
-
Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free amine.
-
-
Fmoc-β-alanine Coupling (Option A - HBTU):
-
In a separate vial, dissolve Fmoc-β-alanine (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-β-alanine solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for an additional 1-2 hours.
-
-
Fmoc-β-alanine Coupling (Option B - DIC/OxymaPure):
-
In a separate vial, dissolve Fmoc-β-alanine (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat: Continue with the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring
This protocol describes the synthesis of a head-to-tail cyclic peptide containing β-alanine by anchoring the peptide to the resin through the side chain of a glutamic acid residue.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Glu-OAll (Allyl ester)
-
Fmoc-protected amino acids (including Fmoc-β-alanine)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
DIC and OxymaPure
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Anchoring Fmoc-Glu-OAll to Resin:
-
Swell 2-chlorotrityl chloride resin in DCM.
-
Dissolve Fmoc-Glu-OAll (1.5 eq.) and DIPEA (3 eq.) in DCM and add to the swollen resin.
-
Agitate for 2-4 hours at room temperature.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1).
-
-
Linear Peptide Synthesis:
-
Perform Fmoc deprotection of the glutamic acid α-amino group.
-
Synthesize the linear peptide sequence, including the incorporation of Fmoc-β-alanine as described in Protocol 1, building the chain from the N-terminus of the anchored glutamic acid.
-
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the final amino acid of the linear sequence using 20% piperidine in DMF.
-
Allyl Deprotection of the C-terminus:
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.
-
Agitate for 30 minutes at room temperature. Repeat this step.
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of DIC (5 eq.) and OxymaPure (5 eq.) in DMF.
-
Agitate the reaction mixture for 12-24 hours at room temperature. Elevated temperatures (e.g., 50°C) can be used to improve cyclization efficiency.[3]
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
Protocol 3: On-Resin Side-Chain-to-Side-Chain Cyclization
This protocol outlines a general strategy for creating a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic Acid) and a basic amino acid (e.g., Lysine), where β-alanine is part of the cyclic structure.
Materials:
-
Rink Amide resin
-
Fmoc-Asp(OAll)-OH
-
Fmoc-Lys(Alloc)-OH
-
Fmoc-β-alanine and other Fmoc-amino acids
-
Pd(PPh₃)₄ and phenylsilane
-
Coupling reagents (e.g., PyBOP, HOBt, DIPEA)
-
TFA cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on Rink Amide resin, incorporating Fmoc-Asp(OAll)-OH, Fmoc-Lys(Alloc)-OH, and Fmoc-β-alanine at the desired positions.
-
Orthogonal Deprotection:
-
Selectively remove the Alloc protecting group from the Lysine side chain using Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.
-
Wash the resin thoroughly.
-
Selectively remove the Allyl protecting group from the Aspartic Acid side chain using a similar palladium-catalyzed reaction.
-
Wash the resin thoroughly.
-
-
On-Resin Side-Chain Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a suitable coupling reagent cocktail (e.g., PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.)) in a solvent mixture such as DCM/DMF/NMP.[4]
-
Agitate for 12-24 hours at room temperature.
-
Monitor the reaction completion by LC-MS analysis of a small cleaved sample.
-
-
Final Deprotection, Cleavage, and Purification: Proceed with the final Fmoc deprotection (if applicable), cleavage from the resin, and purification as described in Protocol 2.
Visualizations
Experimental Workflow for On-Resin Head-to-Tail Cyclization
Signaling Pathway Involving a β-alanine Containing Dipeptide
While a specific signaling pathway for a cyclic β-alanine peptide is not well-defined in the literature, the biological effects of the linear dipeptide Carnosine (β-alanyl-L-histidine) are well-documented. Carnosine, found in high concentrations in muscle and brain tissue, is known to have antioxidant and pH-buffering properties.[5] It is also implicated in cellular signaling, particularly in response to exercise and hypoxia. The following diagram illustrates a proposed signaling pathway involving Carnosine.
Conclusion
The incorporation of Fmoc-β-alanine into cyclic peptides is a viable strategy for developing novel therapeutics with potentially enhanced stability and bioactivity. The protocols outlined in this document provide a framework for the successful synthesis and cyclization of such peptides using modern solid-phase techniques. The choice of cyclization strategy—whether head-to-tail or side-chain-to-side-chain—will depend on the specific design and desired conformational constraints of the target peptide. Careful optimization of coupling and cyclization conditions, followed by rigorous purification and characterization, is essential for obtaining high-quality cyclic peptides for research and drug development.
References
The Versatility of Fmoc-beta-alanine in Modern Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-beta-alanine, a non-proteinogenic amino acid derivative, has emerged as a critical building block in contemporary drug development. Its unique structural properties offer medicinal chemists a versatile tool to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides and other complex drug modalities. This document provides detailed application notes, experimental protocols, and data to guide the effective utilization of this compound in the synthesis of innovative therapeutics, including its role as a flexible linker in Antibody-Drug Conjugates (ADCs) and its emerging application in Proteolysis Targeting Chimeras (PROTACs).
Core Applications of this compound
This compound's utility in drug development stems from several key features. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, enabling precise, stepwise assembly of complex molecules.[1] The beta-amino acid structure introduces a level of conformational flexibility and resistance to enzymatic degradation not afforded by its alpha-amino acid counterparts.
The primary applications of this compound include:
-
Peptide and Peptidomimetic Synthesis: Incorporation of β-alanine into peptide backbones can induce unique secondary structures and enhance stability against proteases, thereby prolonging the in vivo half-life of peptide-based drugs.[2]
-
Linker Technology in Antibody-Drug Conjugates (ADCs): this compound can be used to construct flexible and stable linkers that connect a potent cytotoxic payload to a monoclonal antibody. The choice of linker is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site.[1][3]
-
Scaffold for PROTACs: In the burgeoning field of PROTACs, this compound can be incorporated into the linker connecting the target protein binder and the E3 ligase ligand. The linker's length and composition are crucial for inducing effective protein degradation.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound and analogous structures in drug development. It is important to note that direct comparative data for this compound coupling efficiency and linker stability can be limited in the public domain; therefore, some data presented is illustrative based on similar structures and general principles of peptide chemistry.
Table 1: Illustrative Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Value/Condition | Rationale |
| Resin | Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) | Choice of resin determines the C-terminal functionality of the synthesized peptide.[4] |
| Coupling Reagent | HATU/HBTU/COMU | These reagents are known for high coupling efficiency, which is crucial for challenging couplings, including those involving sterically hindered or aggregation-prone sequences.[5] |
| Coupling Time | 1-2 hours (standard); up to 12 hours for difficult couplings | Extended coupling times may be necessary to ensure complete reaction, especially for sterically hindered amino acids.[5] |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | Standard reagent for the removal of the Fmoc protecting group.[6] |
| Typical Crude Purity | >70% (sequence dependent) | Crude purity is highly dependent on the peptide sequence and the efficiency of each synthesis step.[5] |
| Typical Coupling Yield | >99% (for standard amino acids) | High stepwise yields are critical for the synthesis of long peptides.[7] |
Table 2: Pharmacokinetic Parameters of Beta-Alanine (B559535)
This table provides pharmacokinetic data for oral beta-alanine administration, offering insights into its absorption and clearance, which can be relevant when incorporated into a drug molecule.
| Parameter | Value (mean ± SD) | Study Conditions |
| Cmax (μM) | 833 ± 43 | 40 mg/kg body weight oral dose[8] |
| Tmax (h) | ~0.5 - 1.0 | Oral administration[6] |
| Bioavailability | Increased with controlled-release formulations | Comparison of standard vs. controlled-release oral formulations[6] |
| Urinary Excretion | <5% of ingested dose | Indicates efficient absorption and metabolism[8] |
Table 3: Illustrative Stability of Dipeptide Linkers in Plasma
This table presents representative stability data for common dipeptide linkers used in ADCs. While specific data for beta-alanine containing linkers is sparse, this provides a comparative context.
| Dipeptide Linker | Stability in Human Plasma (% intact after 7 days) | Stability in Mouse Plasma (% intact after 7 days) | Reference |
| Val-Cit | >95% | ~95% | [9] |
| Val-Ala | >95% | ~85% | [9] |
| Phe-Lys | >95% | Not Reported | [9] |
| Illustrative β-Ala-Xaa | Expected to be high due to resistance to proteolysis | Expected to be high | General knowledge[2] |
Experimental Protocols
The following are detailed protocols for key applications of this compound in drug development.
Protocol for Solid-Phase Synthesis of a Beta-Peptide Oligomer
This protocol outlines the manual synthesis of a short beta-peptide oligomer using this compound on a solid support.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Coupling reagents: HBTU, HOBt, and DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Washing solvents: DMF, DCM, Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.[10]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent this compound residue to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude beta-peptide by reverse-phase HPLC.
References
- 1. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-beta-alanine in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-alanine is a valuable building block in the construction of peptide libraries for drug discovery and other biomedical research. Its incorporation into peptide sequences can significantly enhance the physicochemical properties and biological activity of the library members. As a non-proteinogenic amino acid, β-alanine introduces a level of conformational flexibility and resistance to enzymatic degradation not achievable with its α-amino acid counterpart. This document provides detailed application notes and experimental protocols for the effective use of Fmoc-β-alanine in the generation of peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes
This compound as a Flexible Spacer
The primary application of this compound in peptide library synthesis is its use as a flexible spacer or linker. The additional methylene (B1212753) group in its backbone, compared to α-alanine, imparts greater conformational freedom. This flexibility can be advantageous in several ways:
-
Reduced Steric Hindrance: When linking functional moieties such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) to a peptide, a β-alanine spacer can physically separate the tag from the core peptide sequence, minimizing interference with biological interactions.
-
Improved Solubility: The introduction of flexible, polar linkers containing β-alanine can disrupt intermolecular aggregation, thereby improving the solubility of hydrophobic peptides.
-
Enhanced Biological Activity: By providing optimal spacing and orientation, a β-alanine linker can facilitate the interaction of a peptide with its target receptor or enzyme.
Increased Proteolytic Stability
Peptides containing β-amino acids are generally more resistant to degradation by proteases compared to those composed solely of α-amino acids. This is because the altered peptide bond is not readily recognized by the active site of many common proteases. Incorporating β-alanine into a peptide library can therefore lead to candidates with longer biological half-lives, a desirable trait for therapeutic peptides.
Modulator of Secondary Structure
The presence of β-alanine can disrupt or induce specific secondary structures within a peptide. For instance, it can interrupt α-helical structures or promote the formation of turns and other folded conformations. This property can be exploited in the design of peptide libraries to explore a wider range of conformational space and identify unique bioactive structures.
Application in Targeting G-Protein Coupled Receptors (GPCRs)
Peptides containing β-alanine have been shown to act as ligands for GPCRs. A notable example is the activation of the Mas-related G-protein coupled receptor D (MRGPRD). β-alanine binding to MRGPRD triggers a signaling cascade through the Gαq/Phospholipase C (PLC) pathway, leading to the activation of NF-κB and subsequent release of pro-inflammatory cytokines like IL-6. This makes β-alanine-containing peptide libraries promising tools for screening for novel GPCR modulators.
Quantitative Data
The inclusion of a β-alanine spacer can significantly impact the physicochemical properties of a peptide. The following table summarizes representative quantitative data on the effects of β-alanine on peptide stability.
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Data Source |
| Peptide A (Control) | None | 3.2 | [1] |
| Peptide A-β-Ala | C-terminal β-alanine | 23.3 | [1] |
| Peptide B (Control) | None | 43.5 | [1] |
| Peptide B-β-Ala | Internal β-alanine | 57.1 | [1] |
Note: The specific sequences of Peptide A and Peptide B were not disclosed in the source material, but the data illustrates the general trend of increased stability with β-alanine incorporation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library with this compound using the Split-and-Pool Method
This protocol describes the synthesis of a one-bead-one-compound (OBOC) peptide library where this compound is incorporated at a specific position.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-β-Ala-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN)
-
Methanol
-
Peptide synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin three times with DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Split-and-Pool Synthesis (Example with 3 Amino Acids at Position 1):
-
Divide the deprotected resin into three equal portions and place them in separate reaction vessels.
-
Coupling: To each vessel, add a solution of a different Fmoc-amino acid (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH) (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Agitate the vessels for 2 hours at room temperature.
-
Confirm the completion of the coupling reaction using a Kaiser test.
-
Drain the coupling solutions and wash the resin in each vessel with DMF and DCM.
-
Pooling: Combine all three portions of the resin into a single vessel and mix thoroughly.
-
-
Incorporation of this compound (at Position 2):
-
Perform Fmoc deprotection on the pooled resin as described in step 2.
-
Coupling: Add a solution of Fmoc-β-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF to the pooled resin.
-
Agitate for 2 hours at room temperature and confirm completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Continuation of Split-and-Pool Synthesis (Example with 3 Amino Acids at Position 3):
-
Perform Fmoc deprotection on the resin.
-
Split the resin into three equal portions.
-
Couple a different Fmoc-amino acid to each portion as described in step 3.
-
Pool the resin after coupling and washing.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection on the pooled library resin.
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Lyophilize the crude peptide library.
-
Protocol 2: High-Throughput Screening of a One-Bead-One-Compound (OBOC) Peptide Library
This protocol outlines a general workflow for screening an OBOC library for binding to a specific target protein.[2][3]
Materials:
-
OBOC peptide library on beads
-
Target protein, labeled with a fluorescent tag (e.g., FITC, Alexa Fluor) or biotin
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Streptavidin-coated magnetic beads (if using a biotinylated target)
-
Microscope with fluorescence capabilities
-
Micromanipulator
-
MALDI-TOF mass spectrometer or Edman degradation sequencer
Procedure:
-
Library Incubation:
-
Wash the OBOC library beads with binding buffer.
-
Incubate the beads with a solution of the labeled target protein in binding buffer for 1-2 hours at 4°C or room temperature with gentle agitation. The optimal concentration of the target protein should be determined empirically.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound target protein. Typically, 5-10 washes are performed.
-
-
Identification of "Hit" Beads:
-
Fluorescence Screening: If using a fluorescently labeled target, spread the beads on a petri dish or microscope slide and examine under a fluorescence microscope. Beads with a strong fluorescent signal are considered "hits."
-
Magnetic Bead Sorting: If using a biotinylated target, incubate the library beads with streptavidin-coated magnetic beads. Apply a magnetic field to separate the beads that have bound the target.[4]
-
-
Isolation of "Hit" Beads:
-
Using a micromanipulator, physically isolate the individual "hit" beads and place them into separate microcentrifuge tubes or wells of a microplate.
-
-
Peptide Sequencing:
-
Cleave the peptide from the isolated single bead.
-
Determine the amino acid sequence of the peptide using MALDI-TOF mass spectrometry or Edman degradation.
-
Protocol 3: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to determine the half-life of a peptide in human serum.[4]
Materials:
-
Purified peptide
-
Pooled human serum
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).
-
Thaw pooled human serum on ice and centrifuge to remove any precipitates.
-
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
The identity of the peptide peak can be confirmed by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Visualizations
Caption: Workflow for split-and-pool synthesis of a peptide library incorporating β-alanine.
Caption: Workflow for high-throughput screening of an OBOC peptide library.
Caption: β-Alanine-mediated activation of the MRGPRD signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] High-throughput screening of one-bead-one-compound peptide libraries using intact cells. | Semantic Scholar [semanticscholar.org]
- 3. High-throughput screening of one-bead-one-compound libraries: identification of cyclic peptidyl inhibitors against calcineurin/NFAT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fmoc-β-Alanine
These application notes provide a detailed protocol for the synthesis of N-α-Fmoc-β-alanine, a common building block in peptide synthesis and other areas of chemical biology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-β-alanine (Fmoc-β-alanine) is a derivative of the non-proteinogenic amino acid β-alanine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but can be readily cleaved by a base, making it orthogonal to acid-labile protecting groups like Boc and t-butyl ethers. This property makes Fmoc-β-alanine a valuable reagent in solid-phase peptide synthesis (SPPS) and the synthesis of various bioactive molecules. The following protocol details a reliable method for the laboratory-scale synthesis of Fmoc-β-alanine.
Experimental Protocols
Synthesis of Fmoc-β-Alanine via Schotten-Baumann Reaction
This protocol describes the synthesis of Fmoc-β-alanine from β-alanine and 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.
Materials:
-
β-Alanine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane (B91453) or Diethyl ether
-
Water (H₂O)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of β-Alanine: In a flask, dissolve β-alanine in a 10% aqueous solution of sodium carbonate.[1][2] Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane or diethyl ether.[1][2]
-
Reaction: Slowly add the Fmoc-Cl solution dropwise to the cold, stirring solution of β-alanine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 to 6 hours.[1][2]
-
Work-up - Aqueous Wash: Dilute the reaction mixture with water. The aqueous phase is then washed three times with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.[1][2]
-
Acidification: Cool the separated aqueous layer in an ice bath and acidify to a pH of 2 with 2N HCl.[1][2] A white precipitate of Fmoc-β-alanine should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[1][2]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification - Recrystallization: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane (e.g., a 1:2 v/v ratio) to obtain pure, white, solid Fmoc-β-alanine.[1][2]
-
Final Product: Filter the recrystallized solid under reduced pressure and dry to a constant weight.[1][2]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of Fmoc-β-alanine.
| Parameter | Value | Reference |
| Reactants | ||
| β-Alanine | 0.5 g (6.61 mmol) | [1][2] |
| Fmoc-Cl | 1.45 g (5.61 mmol) | [1][2] |
| Sodium Carbonate (10% aq.) | 12 ml | [1][2] |
| 1,4-Dioxane / Diethyl Ether | 10 ml | [1][2] |
| Reaction Conditions | ||
| Initial Temperature | 0°C | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Work-up & Purification | ||
| Water for Dilution | 80 ml | [1][2] |
| Diethyl Ether for Washing | 3 x 75 ml | [1][2] |
| 2N HCl for Acidification | to pH 2 | [1][2] |
| Ethyl Acetate for Extraction | 3 x 75 ml | [1][2] |
| Recrystallization Solvent | Ethyl Acetate:Hexane (1:2) | [1][2] |
| Yield & Product | ||
| Crude Product Weight | 1.50 g | [1][2] |
| Final Product Weight | 1.41 g | [1][2] |
| Yield | 81% | [1][2] |
Visualizations
Experimental Workflow for Fmoc-β-alanine Synthesis
Caption: Workflow for the synthesis of Fmoc-β-alanine.
Discussion of Potential Side Reactions
It is important for researchers to be aware of potential side reactions and impurities that can arise during the synthesis of Fmoc-protected amino acids.
-
Dipeptide Formation: When using Fmoc-Cl, a potential side reaction is the formation of the Fmoc-dipeptide (Fmoc-β-Ala-β-Ala-OH).[3]
-
Formation of Fmoc-β-alanine from Fmoc-OSu: When using Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) for Fmoc protection, a rearrangement can lead to the formation of Fmoc-β-alanine as an impurity.[4][5][6] This is a known issue, and using Fmoc-Cl can help to avoid this specific side product.[4]
-
Purity of Starting Materials: The purity of the starting Fmoc-amino acids is crucial for the successful synthesis of peptides. Impurities in the starting materials can be incorporated into the growing peptide chain, leading to difficulties in purification and lower overall yields.[7]
References
- 1. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
Application Notes and Protocols for the Analytical Characterization of Fmoc-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of N-α-(9-Fluorenylmethoxycarbonyl)-β-alanine (Fmoc-beta-alanine), a crucial building block in peptide synthesis and drug development. The following protocols and data are intended to ensure the quality, purity, and identity of this reagent, which is paramount for the successful synthesis of high-quality peptides and other molecular constructs.
Introduction
This compound is a derivative of the non-proteinogenic amino acid β-alanine, protected at the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions, a key feature in solid-phase peptide synthesis (SPPS). The purity of this compound is critical, as impurities can lead to the incorporation of incorrect amino acid residues or chain termination during peptide synthesis. Therefore, rigorous analytical characterization is essential. This document outlines the key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Analytical Methods and Protocols
A systematic workflow is crucial for the comprehensive characterization of this compound. The following diagram illustrates a typical analytical workflow.
Caption: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and identifying any related impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water, 50:50, v/v) to a final concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Specification |
| Purity (by HPLC) | ≥99.0%[1][2][3] |
| Common Impurities | - Fmoc-OH- Fmoc-beta-alanyl-beta-alanine- Unreacted β-alanine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
¹H NMR Parameters: Standard acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled acquisition with a sufficient number of scans.
Data Presentation:
| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.77 - 7.30 | m | 8H | Fmoc group |
| CH (Fmoc) | 4.22 | t | 1H | Fmoc group |
| CH₂ (Fmoc) | 4.41 | d | 2H | Fmoc group |
| NH | ~5.4 | br s | 1H | Amide proton |
| CH₂-N | 3.48 | q | 2H | Methylene adjacent to N |
| CH₂-C=O | 2.59 | t | 2H | Methylene adjacent to C=O |
| COOH | ~11.0 | br s | 1H | Carboxylic acid proton |
| ¹³C NMR (CDCl₃, 75 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (Carboxylic Acid) | ~176 | C=O |
| Carbonyl (Carbamate) | ~156 | N-C=O |
| Aromatic (Fmoc) | 144, 141, 128, 127, 125, 120 | Aromatic carbons |
| CH₂ (Fmoc) | ~67 | O-CH₂ |
| CH (Fmoc) | ~47 | CH |
| CH₂-N | ~37 | Methylene adjacent to N |
| CH₂-C=O | ~35 | Methylene adjacent to C=O |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Experimental Protocol:
-
Instrumentation: Mass spectrometer with an ESI source.
-
Ionization Mode: Positive or negative ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the mass spectrometer.
-
Analysis: Acquire the mass spectrum over a relevant m/z range.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₇NO₄[2][4] |
| Molecular Weight | 311.33 g/mol [2][3][4] |
| [M+H]⁺ (Positive Mode) | m/z 312.12 |
| [M-H]⁻ (Negative Mode) | m/z 310.11 |
| [M+Na]⁺ (Positive Mode) | m/z 334.10 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | ~3300 |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C=O stretch (Carbamate) | ~1690 |
| C=C stretch (Aromatic) | 1600-1450 |
| N-H bend (Amide) | ~1530 |
Physical Properties
Data Presentation:
| Parameter | Specification |
| Appearance | White to off-white powder or crystalline powder[2][4][5] |
| Melting Point | 142-150 °C[2][3][6] |
| Solubility | Soluble in DMF, DMSO, and methanol. |
Interpretation of Results and Quality Control
The data obtained from these analytical methods should be collectively evaluated to ensure the identity, purity, and quality of the this compound.
-
Purity: The HPLC chromatogram should show a major peak corresponding to this compound with an area percentage meeting the specification (typically ≥99.0%). Any significant impurity peaks should be investigated.
-
Identity and Structure: The ¹H and ¹³C NMR spectra should be consistent with the expected chemical shifts and coupling patterns for the structure of this compound. The mass spectrum should show the expected molecular ion peaks. The FT-IR spectrum should confirm the presence of the key functional groups.
-
Physical Properties: The appearance and melting point should be within the specified ranges.
By following these detailed protocols and comparing the results to the provided reference data, researchers can confidently assess the quality of their this compound, ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-β-Alanine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Fmoc-β-alanine coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency or failure when using Fmoc-β-alanine?
Low coupling efficiency with Fmoc-β-alanine can stem from several factors. Unlike its α-amino acid counterpart, the increased flexibility of the β-alanine backbone can sometimes present obstacles to efficient coupling.[1] Common culprits include steric hindrance, aggregation of the growing peptide chain, and suboptimal activation or reaction conditions.[2] In peptides containing stretches of hydrophobic residues, aggregation can be particularly problematic, hindering access of the activated Fmoc-β-alanine to the N-terminal amine of the resin-bound peptide.[3]
Q2: How can I monitor the completeness of an Fmoc-β-alanine coupling reaction?
The Kaiser test is a widely used colorimetric assay to detect the presence of free primary amines on the resin.[4] A positive result (blue or purple beads) indicates that unreacted primary amines are still present, signifying an incomplete coupling reaction.[4] A negative result (yellow or colorless beads) suggests that the coupling is complete.[5][6] It is crucial to perform thorough washing of the resin before the test to remove any residual reagents that might interfere with the results.[4] For a detailed procedure, refer to the Experimental Protocols section.
Q3: What is "double coupling" and should I use it for Fmoc-β-alanine?
Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion.[7] This technique is highly recommended for difficult couplings, including those involving sterically hindered amino acids or sequences prone to aggregation.[7] Given that Fmoc-β-alanine can sometimes exhibit slower coupling kinetics, performing a double coupling is a prudent strategy to ensure maximal incorporation and minimize deletion sequences in the final peptide product.
Q4: Can the choice of solvent impact the efficiency of Fmoc-β-alanine coupling?
Yes, the solvent plays a critical role in SPPS by solvating the peptide-resin and influencing reaction kinetics.[2] N,N-Dimethylformamide (DMF) is a common choice, but in cases of aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial as it may improve solvation of the peptide chain.[8] The quality of the solvent is also important; for instance, DMF can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc protecting group.[8]
Q5: Are there any specific side reactions to be aware of when working with Fmoc-β-alanine?
A notable side reaction is the potential for Fmoc-β-alanine to be present as an impurity in other Fmoc-amino acid reagents, particularly those prepared using Fmoc-OSu.[9][10][11][12] This occurs via a Lossen rearrangement during the manufacturing of the Fmoc-amino acid.[9][10][12] If present, this impurity can be incorporated into the peptide chain, leading to difficult-to-remove impurities in the final product.[13] Therefore, it is essential to use high-purity Fmoc-amino acids from reputable suppliers.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Fmoc-β-alanine coupling reactions.
Problem: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the coupling step indicates the presence of unreacted N-terminal amines. Follow these steps to troubleshoot:
-
Immediate Action: Double Couple. The most direct approach is to perform a second coupling. Drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling procedure with a fresh solution of activated Fmoc-β-alanine.
-
Optimize Coupling Reagents. If double coupling is insufficient, consider using a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective for challenging couplings than carbodiimides like DCC or DIC.[2]
-
Extend Reaction Time. Standard coupling times of 1-2 hours may not be sufficient.[14] Extend the coupling time to 4 hours or even overnight, especially for sequences known to be difficult.
-
Increase Reagent Excess. Using a higher excess of Fmoc-β-alanine and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.
-
Change Solvent. If aggregation is suspected, switch from DMF to NMP or use a mixture of DMF/DCM to improve resin swelling and peptide chain solvation.[8]
Problem: Low Yield of Final Peptide
Low overall yield, even with negative Kaiser tests during synthesis, can be due to subtle, repeated incomplete couplings or side reactions.
-
Review Synthesis Strategy. For sequences prone to aggregation, proactively using stronger coupling reagents and double coupling for all residues, not just Fmoc-β-alanine, can be beneficial.
-
Consider Microwave-Assisted Synthesis. Microwave peptide synthesizers can enhance coupling efficiency and reduce reaction times, particularly for sterically hindered amino acids and difficult sequences.
-
Capping. If incomplete coupling persists after a double coupling, a capping step should be performed. This involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.
Data Summary
Table 1: Recommended Coupling Reagents for Fmoc-β-alanine
| Coupling Reagent | Reagent Type | Base | Key Advantages |
| HATU | Uronium/Aminium Salt | DIPEA, 2,4,6-Collidine | Highly efficient, especially for sterically hindered amino acids.[2] |
| HBTU/HCTU | Uronium/Aminium Salt | DIPEA, NMM | Effective and commonly used for a wide range of couplings. |
| PyBOP | Phosphonium Salt | DIPEA, NMM | Good for hindered amino acids and can reduce racemization. |
| DIC/OxymaPure | Carbodiimide/Additive | - | OxymaPure is a non-explosive alternative to HOBt and enhances coupling rates while minimizing racemization.[15] |
Note: The choice of base can also influence the outcome, with weaker bases like 2,4,6-collidine sometimes being preferred to minimize racemization.
Experimental Protocols
Protocol 1: Standard Fmoc-β-alanine Coupling
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-alanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling of Fmoc-β-alanine
-
Following an incomplete first coupling (Protocol 1), wash the resin thoroughly with DMF (3 times).
-
Prepare a fresh solution of activated Fmoc-β-alanine as described in Protocol 1, Step 2.
-
Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the second coupling. If the test is still positive, consider capping the unreacted amines.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure: a. Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. b. Wash the beads with ethanol. c. Add 2-3 drops of each of the three solutions to the test tube.[4] d. Heat the test tube at 100-120°C for 5 minutes.[2][6] e. Observe the color of the beads and the solution.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-β-alanine coupling.
Caption: General workflow for the activation and coupling of Fmoc-β-alanine.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. chempep.com [chempep.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 13. chimia.ch [chimia.ch]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Fmoc-ß-Alanine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common side reactions associated with the use of Fmoc-ß-alanine and related impurities in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary origin of ß-alanine-related impurities in SPPS?
A1: The most significant source of ß-alanine contamination is the Fmoc-amino acid building blocks themselves.[1][2] During the synthesis of Fmoc-amino acids using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a side reaction known as a Lossen-type rearrangement can occur, leading to the formation of Fmoc-ß-Ala-OH.[3][4][5][6] This impurity can then be incorporated into the peptide sequence during SPPS.
Q2: What are the common ß-alanine-related impurities found in Fmoc-amino acid reagents?
A2: The primary impurities include Fmoc-ß-Ala-OH and dipeptides such as Fmoc-ß-Ala-Xaa-OH, where Xaa is the intended amino acid.[2][3] The presence of these impurities in the starting materials is a well-documented issue.[1][2]
Q3: How do these impurities affect the final peptide product?
A3: If present in the Fmoc-amino acid raw materials, these ß-alanine impurities will be incorporated into the growing peptide chain.[3][4] This leads to the synthesis of peptides with undesired insertions of ß-alanine, which can be difficult to separate from the target peptide, impacting purity and potentially the biological activity.[1]
Q4: Are there other significant side reactions to be aware of during Fmoc-SPPS?
A4: Yes, several other common side reactions can occur during Fmoc-SPPS, including:
-
Aspartimide formation: This is a major issue, especially in sequences containing aspartic acid, and is promoted by the basic conditions of Fmoc deprotection.[3][7]
-
Diketopiperazine formation: This is prevalent at the dipeptide stage and can lead to the cleavage of the peptide from the resin.[7][8]
-
Racemization: The chirality of the amino acids can be compromised during activation, particularly with residues like cysteine and histidine.[8]
-
Deletion sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acid residues.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise due to ß-alanine contamination and other common SPPS side reactions.
| Symptom | Potential Cause | Recommended Action |
| Unexpected Mass Peak (+89 Da or multiple of 89 Da) | Incorporation of ß-alanine from contaminated Fmoc-amino acid raw material. | 1. Analyze Raw Materials: Screen Fmoc-amino acid batches for the presence of Fmoc-ß-Ala-OH and related dipeptides using HPLC and Mass Spectrometry. 2. Use High-Purity Reagents: Source Fmoc-amino acids from reputable suppliers with stringent quality control. 3. Alternative Protecting Groups: Consider using alternative Fmocating reagents for in-house preparation of Fmoc-amino acids, such as Fmoc-Cl (while being mindful of dipeptide formation) or newer reagents designed to suppress the Lossen rearrangement.[4] |
| Peptide is difficult to purify; multiple close-eluting peaks on HPLC | Presence of deletion sequences containing ß-alanine or other closely related impurities (e.g., aspartimide-related byproducts). | 1. Optimize Coupling Conditions: For sterically hindered amino acids, use a more potent coupling reagent or double coupling. 2. Ensure Complete Deprotection: Monitor Fmoc deprotection using a method like the Kaiser test.[9] If deprotection is slow, consider using a stronger base cocktail like DBU, but be cautious with Asp-containing sequences.[10] 3. Address Aspartimide Formation: For Asp-containing peptides, add HOBt to the piperidine (B6355638) deprotection solution or use protected aspartimide-resistant derivatives like Fmoc-Asp(OMpe)-OH.[7] |
| Low Yield of Target Peptide | Multiple side reactions occurring, including diketopiperazine formation or chain aggregation. | 1. Diketopiperazine Prevention: When synthesizing dipeptides, especially with Pro or Gly at the C-terminus, consider using 2-chlorotrityl chloride resin or coupling a pre-formed Fmoc-dipeptide.[7] 2. Disrupt Aggregation: For "difficult sequences," incorporate backbone-modifying dipeptides (e.g., pseudoprolines) or use alternative, more polar solvents to improve solvation. |
Experimental Protocols
Protocol 1: Screening of Fmoc-Amino Acid Raw Materials for ß-Alanine Impurities
Objective: To detect the presence of Fmoc-ß-Ala-OH in a sample of an Fmoc-amino acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Fmoc-amino acid.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) (ACN) and water to a final concentration of 1 mg/mL.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm, and mass spectrometry (ESI-positive mode).
-
-
Data Analysis:
-
Analyze the chromatogram for peaks other than the main product.
-
Examine the mass spectrum of any impurity peaks to identify the mass corresponding to Fmoc-ß-Ala-OH (m/z = 312.33) or related dipeptides.
-
Protocol 2: Standard Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Methodology:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Initial Wash: Wash the resin with DMF (3 times).
-
Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for an initial 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.[7]
-
-
Final Washes: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9] A positive result (dark blue beads) indicates successful deprotection.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 6. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
optimizing Fmoc-beta-alanine deprotection conditions
Welcome to the Technical Support Center for Fmoc-ß-Alanine Deprotection Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of the Fmoc protecting group from ß-alanine and other amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection and what is its underlying mechanism?
A1: The standard protocol for Fmoc deprotection involves treating the N-terminally protected peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The process is a base-catalyzed ß-elimination reaction.[4][5] Piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF).[4][6] The piperidine then scavenges the reactive DBF to form a stable adduct, which is washed away.[4][6]
Q2: I am observing incomplete Fmoc deprotection. What are the potential causes and how can I resolve this?
A2: Incomplete Fmoc deprotection is a frequent issue in SPPS, leading to deletion sequences in the final peptide.[1][7] Several factors can contribute to this problem:
-
Peptide Aggregation: The growing peptide chain can form secondary structures, such as ß-sheets, that physically block the deprotection reagent from accessing the Fmoc group.[1][7] This is particularly common in sequences with sterically hindered amino acids or homo-oligomers.[7]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection times may not be adequate for "difficult" sequences.[1]
-
Suboptimal Reagents: Degraded or impure piperidine solutions can lead to reduced deprotection efficiency.[7]
Troubleshooting Strategies:
-
Extend Reaction Time: Increase the deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group.[1]
-
Increase Reagent Concentration: While 20% piperidine in DMF is standard, concentrations up to 50% have been utilized.[1][8]
-
Use Alternative Reagents: For challenging sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine or piperazine (B1678402).[1][9]
-
Incorporate Chaotropic Agents: Adding chaotropic salts can disrupt secondary structures and improve reagent accessibility.[10]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate deprotection and help disrupt peptide aggregation.[1]
Q3: What are the common side reactions during Fmoc deprotection of ß-alanine and other amino acids, and how can they be minimized?
A3: The basic conditions of Fmoc deprotection can lead to several undesirable side reactions:
-
Aspartimide Formation: This is a major issue in sequences containing aspartic acid, especially Asp-Gly, Asp-Asn, or Asp-Ser sequences.[9][10] The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of ß- and iso-aspartyl peptides.[9][11]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, particularly with proline in the sequence, leading to the cleavage of the dipeptide from the resin.[9]
-
Racemization: The chirality of amino acids can be compromised under basic conditions, with C-terminal cysteine being particularly susceptible.[9]
-
Piperidine Adduct Formation: In peptides with a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can form a dehydroalanine (B155165) residue, which can then react with piperidine.[9][10]
Strategies for Minimizing Side Reactions:
-
To reduce aspartimide formation, consider using milder deprotection cocktails (e.g., 2% DBU / 2% piperidine in DMF) or adding HOBt to the piperidine solution.[5][10]
-
For DKP formation, using a combination of 2% DBU and 5% piperazine in NMP has been shown to be effective.[12]
-
Utilizing sterically bulky protecting groups on the side chain of susceptible amino acids, like the trityl group for cysteine, can minimize side reactions.[10]
Q4: Are there viable alternatives to piperidine for Fmoc deprotection?
A4: Yes, several alternatives to piperidine are available, each with specific advantages. The choice often depends on the peptide sequence and the primary side reaction of concern.[9]
-
4-Methylpiperidine: This reagent is functionally equivalent to piperidine for Fmoc removal and is not a controlled substance, simplifying procurement.[13][14]
-
Piperazine: A milder base that significantly reduces the risk of aspartimide formation.[15] It is often used in combination with DBU for faster deprotection.[15]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that provides rapid and efficient Fmoc removal, especially for difficult sequences.[9][16] It is typically used in low concentrations (1-5%) in DMF.[16]
-
3-(Diethylamino)propylamine (DEAPA): This alternative has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Peptide aggregation, insufficient reaction time, degraded reagents. | Extend deprotection time, use a stronger base cocktail (e.g., with DBU), or employ microwave synthesis.[1] |
| Aspartimide Formation | High basicity of deprotection solution, elevated temperature, susceptible peptide sequence (e.g., Asp-Gly).[9] | Use a milder base like piperazine, add HOBt to the deprotection solution, or use a backbone protecting group.[10][15] |
| Diketopiperazine Formation | Proline at the N-terminus (dipeptide stage).[9] | Use a deprotection cocktail of 2% DBU and 5% piperazine in NMP.[12] |
| Racemization | Basic conditions, particularly affecting C-terminal Cys and His.[9] | Use milder deprotection conditions and minimize reaction times. |
| Piperidine Adduct Formation | Peptides with C-terminal cysteine.[9][10] | Utilize a sterically bulky side-chain protecting group for cysteine, such as trityl.[10] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1][5]
-
Initial Wash: Drain the DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[1][2]
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.[1]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[5][9]
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[15]
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.[15]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[15]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 5 times).[15]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the release of the DBF-piperidine adduct, which has a characteristic absorbance at approximately 301 nm.[18]
-
Collect Filtrate: Combine the filtrates from all deprotection steps in a volumetric flask of a known volume.[18]
-
Dilution: Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[18]
-
Measurement: Use a quartz cuvette to measure the absorbance at ~301 nm, using the deprotection solution as a blank.[18] The deprotection is considered complete when the absorbance from a second deprotection step is significantly lower than the first.[5]
Visual Guides
Caption: General workflow for the Fmoc deprotection step in solid-phase peptide synthesis.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation in Peptides Containing Fmoc-β-Alanine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing Fmoc-β-alanine, particularly focusing on the prevention of peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: Does the inclusion of Fmoc-β-alanine in a peptide sequence inherently cause aggregation?
Current research suggests that β-alanine is unlikely to be the primary cause of aggregation during Fmoc-SPPS. In fact, due to its structure, β-alanine can introduce kinks or turns into the peptide backbone.[1][2] This disruption of regular secondary structures, such as β-sheets which are a major cause of aggregation, can actually help to reduce aggregation.[3][4] Aggregation issues in peptides containing β-alanine are more likely to stem from other hydrophobic amino acids within the sequence.[5]
Q2: What are the primary causes of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
Peptide aggregation during SPPS is primarily caused by the formation of stable intermolecular secondary structures, most notably β-sheets, through hydrogen bonding between growing peptide chains attached to the solid support. This is particularly common in sequences containing stretches of hydrophobic amino acids. This aggregation can lead to several problems, including:
-
Incomplete acylation and deprotection reactions: The aggregated peptide chains are poorly solvated, hindering the access of reagents to the reactive sites.
-
Low yield of the desired peptide: Failed coupling and deprotection steps result in truncated or deletion sequences.
-
Difficult purification: The crude peptide product can be a complex mixture that is challenging to purify.
Q3: How can I detect peptide aggregation during synthesis?
Several signs can indicate on-resin aggregation:
-
Visual Observation: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.
-
Monitoring Fmoc Deprotection: In automated peptide synthesizers, a broadening or tailing of the UV absorbance peak during the Fmoc deprotection step can indicate aggregation, signifying slower and incomplete removal of the Fmoc group.[6]
-
Colorimetric Tests (e.g., Kaiser Test): A negative or weak positive result from a Kaiser test after the deprotection step may indicate that the N-terminal amine is inaccessible due to aggregation.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to peptide aggregation when synthesizing sequences containing Fmoc-β-alanine.
Issue 1: Poor Swelling of the Resin and Incomplete Reactions
Possible Cause: Peptide chain aggregation is leading to poor solvation of the peptide-resin complex.
Solutions:
-
Optimize Solvent System:
-
Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[7]
-
Use a mixture of solvents. For example, a 1:1 mixture of DMF and dichloromethane (B109758) (DCM) can sometimes improve results.
-
Add chaotropic salts to the solvent to disrupt hydrogen bonds. A common practice is to wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before the coupling step.[8]
-
-
Elevate Temperature:
-
Performing coupling and deprotection steps at a higher temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve reaction kinetics. Microwave-assisted peptide synthesis is particularly effective in this regard.
-
Issue 2: Low Yield and Purity of the Crude Peptide
Possible Cause: Inefficient coupling and deprotection cycles due to severe aggregation.
Solutions:
-
Incorporate Backbone Protection:
-
Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at strategic locations within the peptide sequence. These dipeptides introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[3][4] It is recommended to insert a pseudoproline dipeptide approximately every 6-8 residues for optimal results.[8]
-
2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) Protection: Incorporate an Hmb or Dmb protecting group on the backbone amide nitrogen of a residue. This sterically hinders the formation of intermolecular hydrogen bonds.[7][9]
-
-
Use Low-Loading Resin:
-
Employ a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between the growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.
-
Data on the Efficacy of Aggregation Prevention Strategies
While specific quantitative data for peptides containing Fmoc-β-alanine is limited, the following table summarizes the reported effectiveness of various anti-aggregation strategies for "difficult" or aggregation-prone sequences in general.
| Strategy | Reported Efficacy | References |
| Pseudoproline Dipeptides | Can increase product yields by up to 10-fold in highly aggregated sequences. Significantly improves purity and solubility of crude products. | [3] |
| Hmb/Dmb Backbone Protection | Substantially improves the purity of crude peptides by preventing inter- and intramolecular hydrogen bonding. | [8] |
| Chaotropic Salts (e.g., LiCl) | Washing with chaotropic salts can disrupt secondary structures and improve coupling efficiency. | [8] |
| Microwave-Assisted Synthesis | Increased temperature and rapid heating can disrupt aggregation and significantly shorten reaction times. | |
| Low-Loading Resins | Reduces inter-chain interactions, leading to improved synthesis of long and difficult peptides. |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.
-
Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Activation of Pseudoproline Dipeptide:
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (2 eq.), an activating agent such as HATU (1.95 eq.), and HOAt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the solution and vortex for 1-2 minutes.
-
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Proceed with the deprotection of the newly added dipeptide and coupling of the next amino acid.
Protocol 2: On-Resin Quantification of Aggregation (Resin Swelling Test)
This protocol provides a method to qualitatively assess the level of on-resin aggregation by measuring the resin bed volume. A significant decrease in swelling is indicative of aggregation.
-
Initial Swelling: Before starting the synthesis, swell a known mass of the resin in DMF in a graduated syringe or reaction vessel and record the initial bed volume.
-
Monitoring during Synthesis: At various points during the synthesis (e.g., after every 5 coupling cycles), stop the agitation and allow the resin to settle. Record the bed volume.
-
Analysis: A significant decrease (e.g., >20%) in the resin bed volume compared to the initial volume or the volume after the first few couplings suggests the onset of aggregation.
Visualizations
Workflow for Troubleshooting Peptide Aggregation
Caption: A flowchart outlining the steps to diagnose and resolve peptide aggregation issues during SPPS.
Mechanism of Aggregation Prevention by Pseudoprolines
Caption: Diagram illustrating how the 'kink' introduced by pseudoprolines disrupts β-sheet formation and prevents aggregation.
References
- 1. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of β-sheets in glutamine and alanine tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Fmoc-β-Alanine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for peptides that may contain Fmoc-β-alanine-related impurities. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during peptide purification.
Troubleshooting Guides & FAQs
This section is designed to help you diagnose and resolve common issues encountered during the purification of peptides potentially containing β-alanine insertion sequences.
Frequently Asked Questions (FAQs)
Q1: What is the origin of β-alanine impurities in my synthetic peptide?
A1: The most common source of β-alanine incorporation into a peptide sequence is the contamination of Fmoc-amino acid raw materials.[1][2] Specifically, when Fmoc-OSu (N-hydroxysuccinimide ester) is used as the protecting agent for the α-amino group of an amino acid, a side reaction called a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and related dipeptides like Fmoc-β-Ala-Xaa-OH.[3][4][5] These impurities can then be incorporated into the growing peptide chain during solid-phase peptide synthesis (SPPS), resulting in insertion mutants of the target peptide.[2]
Q2: My mass spectrometry (MS) analysis shows a peak with a mass increase of +14 Da or +71 Da. What could this be?
A2: An unexpected mass increase of +14 Da can sometimes be attributed to the insertion of a β-alanine residue instead of a glycine, or other modifications. However, a more definitive indicator of a β-alanine insertion is a mass increase of +71.04 Da (the residue mass of β-alanine). If your target peptide contains an alanine (B10760859) (residue mass of 71.08 Da), the insertion of a β-alanine will result in a peptide that is difficult to distinguish by mass alone but may be separable by HPLC. It is crucial to carefully examine the mass difference and consider the context of your synthesis.
Q3: How can I differentiate between my target peptide and a β-alanine-containing impurity?
A3: The primary method for separating these species is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The introduction of a β-alanine residue can alter the hydrophobicity of the peptide, often leading to a different retention time compared to the target peptide.[6] However, the resolution can be challenging depending on the peptide sequence and the position of the insertion. High-resolution analytical HPLC is essential for detection.
Q4: What is the recommended purity for Fmoc-amino acids to avoid β-alanine incorporation?
A4: For routine peptide synthesis, it is recommended to use Fmoc-amino acids with a purity of ≥99% as determined by HPLC. For the synthesis of long peptides or for Good Manufacturing Practice (GMP) production, a higher purity of ≥99.5% is often required, with strict limits on specific impurities like Fmoc-β-alanine.[7]
Troubleshooting Common Purification Problems
| Symptom | Possible Cause | Recommended Solution |
| A persistent impurity peak close to the main product peak in the HPLC chromatogram. | The impurity may be a β-alanine insertion mutant which has very similar chromatographic behavior to the target peptide. | Optimize the RP-HPLC gradient. A shallower gradient around the elution point of the target peptide can improve resolution. Consider using a different C18 column from another manufacturer, as selectivity can vary. |
| Mass spectrometry shows a peak corresponding to the target peptide +71 Da. | This strongly suggests the presence of a β-alanine insertion peptide. | Confirm the presence of the impurity by tandem MS (MS/MS) to identify the sequence. Employ an optimized RP-HPLC purification protocol with a shallow gradient to isolate the target peptide. |
| Low yield after purification, with significant fractions containing mixed target peptide and impurity. | The separation between the target peptide and the β-alanine impurity is insufficient with the current purification method. | In addition to optimizing the HPLC gradient, consider alternative purification techniques such as ion-exchange chromatography if the net charge of the impurity is different from the target peptide. |
| Broad or tailing peaks during HPLC purification. | Peptide aggregation can be an issue, especially for hydrophobic or long sequences. This can be exacerbated by the presence of impurities. | Add chaotropic agents like guanidinium (B1211019) chloride to the mobile phase (use with caution as it can be harsh on HPLC columns). Optimize the column temperature; sometimes a higher temperature can reduce aggregation. |
Data Presentation: Purity and Yield
The following table summarizes typical purity and yield data for a synthetic peptide before and after purification by preparative RP-HPLC. This data is illustrative and will vary depending on the specific peptide and the efficiency of the synthesis.
| Peptide Stage | Purity (%) | Yield (%) | Key Impurities Present |
| Crude Peptide | 40-70 | 100 (relative) | Truncated sequences, deletion sequences, incompletely deprotected peptides, β-alanine insertion peptides. |
| After RP-HPLC Purification | >95 | 15-50 | Residual solvents, trace impurities. |
Note: The yield after purification is highly dependent on the purity of the crude peptide and the difficulty of the separation.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Detection of β-Alanine Impurities
This protocol is designed to achieve high resolution for the detection of closely eluting impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is crucial for separating peptides with minor structural differences. For example, a linear gradient of 20-40% Mobile Phase B over 40 minutes. The optimal gradient will need to be determined empirically for each peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative RP-HPLC for Purification
This protocol outlines a general procedure for purifying the target peptide away from β-alanine-containing impurities.
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Based on the analytical HPLC results, a segmented gradient is often most effective.
-
Step 1 (Wash): A steep gradient from 5% to the starting percentage of the target peptide's elution over a short period to remove highly polar impurities.
-
Step 2 (Elution): A very shallow gradient (e.g., 0.5-1% change in Mobile Phase B per minute) that brackets the elution time of the target peptide and the β-alanine impurity.
-
Step 3 (Strip): A steep gradient to 95% Mobile Phase B to elute any remaining hydrophobic impurities.
-
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Fraction Collection: Collect fractions throughout the elution of the main peak and the surrounding regions.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
The following diagrams illustrate the workflow for peptide purification and the logical steps in troubleshooting.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from β-Alanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from β-alanine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it problematic?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This results in the inability of the next amino acid to couple, leading to the formation of deletion sequences where one or more amino acids are missing.[1] These impurities can be challenging to separate from the desired peptide, ultimately reducing the overall yield and purity of the final product.[1]
Q2: Are there specific reasons why incomplete Fmoc removal might occur with β-alanine?
While β-alanine itself is not sterically hindered, incomplete deprotection can still occur. The primary causes are often related to the overall peptide sequence and synthesis conditions rather than the β-alanine residue itself.[1][2] Key factors include:
-
Peptide Aggregation: Certain peptide sequences, especially those prone to forming secondary structures like β-sheets, can aggregate on the resin.[1][2] This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[1]
-
Suboptimal Reagents or Protocol: The use of degraded or impure piperidine (B6355638), incorrect concentrations, insufficient reaction times, or inadequate temperatures can all lead to inefficient Fmoc removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, impeding reagent access.[1]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or brown) suggests that the Fmoc group is still attached.[1]
-
HPLC Analysis: Analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) can reveal the presence of deletion sequences, which are a strong indicator of incomplete Fmoc deprotection during the synthesis.[2]
-
UV-Vis Spectroscopy: The removal of the Fmoc group can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct in the filtrate.[3]
Troubleshooting Guide
If you suspect incomplete Fmoc removal from a β-alanine containing peptide, follow this troubleshooting guide.
Step 1: Initial Checks
-
Verify Reagents: Ensure that the piperidine solution is fresh and of high purity. Prepare a fresh 20% piperidine in dimethylformamide (DMF) solution.
-
Check Resin Swelling: Before the deprotection step, ensure the resin is fully swelled in DMF.
-
Review Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]
Step 2: Optimizing the Deprotection Protocol
If initial checks do not resolve the issue, modifications to the deprotection protocol may be necessary, particularly for sequences prone to aggregation.
| Parameter | Standard Condition | Optimized Condition for Difficult Sequences | Rationale |
| Deprotection Time | 10-20 minutes | Increase to 30-60 minutes | Allows more time for the reagent to penetrate aggregated peptide chains. |
| Number of Treatments | 1-2 treatments | 2-3 treatments with fresh reagent | Ensures complete removal by treating with fresh, un-reacted piperidine. |
| Temperature | Room Temperature | Increase to 30-40°C | Can help to disrupt secondary structures and improve reaction kinetics. |
| Solvent | DMF | N-methylpyrrolidone (NMP) | NMP is a more polar solvent and can be more effective at disrupting aggregation.[3][4] |
| Additive | None | 1-2% 1,8-Diazabicycloundec-7-ene (DBU) | DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[1] |
Step 3: Alternative Deprotection Reagents
If piperidine proves ineffective even with optimization, consider using alternative deprotection reagents.
| Reagent | Concentration | Solvent | Key Advantages |
| 4-methylpiperidine (4MP) | 20% v/v | DMF | Similar efficiency to piperidine, can be a direct replacement.[5] |
| Piperazine (PZ) | 10% w/v | 9:1 DMF/ethanol (B145695) | A viable alternative, though may be less effective for hydrophobic sequences.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.[1][6]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Kaiser Test (Ninhydrin Test)
This protocol is for qualitatively monitoring the presence of free primary amines.[1]
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. Wash the beads with ethanol and then add 2-3 drops of ethanol.
-
Add Reagents: Add 2-3 drops of each of the following reagents to the test tube:
-
Reagent A: 5% ninhydrin (B49086) in ethanol
-
Reagent B: 80% phenol (B47542) in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).
-
Visualizations
Caption: The mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
minimizing racemization during Fmoc-beta-alanine coupling
Welcome to the Technical Support Center. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during peptide coupling reactions, ensuring the stereochemical integrity of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Can Fmoc-beta-alanine racemize during the coupling step?
A1: No, this compound cannot undergo racemization. Racemization is the process where a chiral center loses its stereochemical integrity, converting a single enantiomer (like the L-form of an amino acid) into a mixture of both D- and L-forms.[1] Beta-alanine (B559535) is an achiral amino acid; it does not have a chiral center (the alpha-carbon in proteinogenic amino acids) and therefore exists as a single, non-chiral structure.
Q2: If beta-alanine doesn't racemize, why is it sometimes detected as an impurity in peptide synthesis?
A2: this compound can be introduced into a synthesis not through racemization, but as a contaminant originating from the Fmoc protection reagent itself. When N-hydroxysuccinimide (HOSu) is used to create Fmoc-OSu, a side reaction involving a Lossen-type rearrangement can occur, forming this compound.[2][3][4] This impurity can then be incorporated into the growing peptide chain, leading to a beta-alanine insertion mutant.[5]
Q3: What is the primary mechanism of racemization for chiral amino acids during peptide coupling?
A3: The most common pathway for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][6] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The proton on the alpha-carbon of this intermediate is acidic and can be removed by a base. Reprotonation can then occur from either side of the planar ring, leading to a loss of the original stereochemistry.[1] A secondary mechanism is the direct abstraction of the alpha-proton by a strong base, which forms a planar enolate intermediate.[6]
Q4: Which chiral amino acids are most susceptible to racemization?
A4: Histidine (His) and cysteine (Cys) are known to be particularly prone to racemization during coupling.[6][7] Other sensitive amino acids include serine (Ser) and phenylalanine (Phe), especially under non-optimized reaction conditions.[6][7]
Racemization Troubleshooting Guide
Problem: I am observing significant diastereomeric impurities in my final peptide product.
This common issue often points to racemization of one or more chiral amino acid residues during the coupling steps. The following guide will help you identify the potential cause and implement effective solutions.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is one of the most critical factors in controlling racemization.[1]
-
Issue: Using carbodiimide (B86325) reagents like DCC or DIC without an additive.
-
Solution: Always use carbodiimide coupling reagents in combination with racemization-suppressing additives. Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective than 1-hydroxybenzotriazole (B26582) (HOBt).[1][6] The combination of DIC and Oxyma is a robust choice for minimizing racemization.[7][8]
-
-
Issue: Using a highly activating onium salt reagent (e.g., HBTU, HATU) under suboptimal conditions.
-
Solution: While efficient, these reagents can cause racemization with sensitive residues.[9] Consider switching to a phosphonium-based reagent like PyAOP or a different uronium reagent like COMU, which are known for lower racemization potential.[1][8] For the highly racemization-prone Fmoc-His(Trt)-OH, DEPBT is a recommended reagent.[9]
-
Step 2: Assess the Base Used in the Reaction
The presence, strength, and concentration of the base are crucial, as bases are directly involved in the proton abstraction step of racemization mechanisms.[1]
-
Issue: Using a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIPEA).
Step 3: Control the Reaction Temperature
Higher temperatures accelerate reaction rates, but they also significantly increase the rate of racemization.[8][11]
-
Issue: Performing couplings at elevated temperatures, especially with microwave-assisted synthesis.
Step 4: Minimize Pre-activation Time
The longer an activated amino acid exists in solution before coupling, the greater the opportunity for it to convert to the racemization-prone oxazolone (B7731731) intermediate.[8]
-
Issue: Long pre-activation times before adding the activated amino acid to the resin.
Quantitative Data Summary
The choice of coupling reagents and conditions significantly impacts the degree of racemization. The following tables summarize data for sensitive amino acids.
Table 1: Effect of Coupling Reagent on Racemization of Sensitive Fmoc-Amino Acids
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer Formed | Reference(s) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 1.8% | [7] |
| HATU/NMM | NMM | 14.2% | [7] | |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | 0.0% | [7] |
| HCTU/DIPEA | DIPEA | 3.1% | [7] | |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | - | 0.0% | [7] |
| HATU/NMM | NMM | 0.8% | [7] |
Data adapted from studies on dipeptide synthesis to evaluate the extent of α-C racemization.[7]
Table 2: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes | Reference(s) |
| Use of Additives (Oxyma, HOAt) | High | Essential when using carbodiimides to suppress oxazolone formation.[6] | [1][6] |
| Use of Hindered Base (Collidine) | High | Significantly reduces racemization compared to DIPEA or NMM.[8] | [8][10] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of racemization but also slows the coupling reaction.[6] | [6][10][12] |
| Minimizing Pre-activation Time | Moderate | Crucial to prevent the accumulation of the activated intermediate.[8] | [8][11] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization, but solvent choice is often limited by reagent solubility.[6] | [6][8] |
| Addition of Copper (II) Chloride | High | Has been shown to be effective, particularly in solution-phase segment coupling.[6][13] | [6][13] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling
This protocol is designed for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH during solid-phase peptide synthesis (SPPS).
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH)
-
Coupling Reagent: Diisopropylcarbodiimide (DIC)
-
Additive: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Base: 2,4,6-Collidine
-
-
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF.[8][14]
-
Activation Solution Preparation (perform immediately before use):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the solution.
-
If a base is required, add 3 equivalents of 2,4,6-Collidine.
-
Briefly vortex the mixture. For maximum racemization suppression, this step can be performed at 0°C.[8]
-
-
Coupling: Immediately add the freshly prepared activation solution to the washed resin.[8]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be needed for difficult sequences.[14]
-
Monitoring and Washing: Use a colorimetric test (e.g., Kaiser test) to confirm the reaction has gone to completion. Once complete, drain the vessel and wash the resin thoroughly with DMF to remove all excess reagents and byproducts.[8]
-
Protocol 2: Quantification of Racemization by HPLC
This protocol uses derivatization with Marfey’s Reagent (L-FDAA) to separate and quantify D- and L-amino acid enantiomers from a hydrolyzed peptide sample.[1]
-
Materials:
-
Peptide sample
-
6 M HCl
-
Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution: 1% (w/v) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
Acetonitrile (B52724) (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water (HPLC grade)
-
-
Procedure:
-
Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube and add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds. Evaporate the HCl to dryness.
-
Derivatization:
-
Sample Preparation and HPLC Analysis:
-
Evaporate the solvent to dryness.[1]
-
Redissolve the derivatized residue in 500 µL of 50% acetonitrile/water.[1]
-
Inject 20 µL onto a C18 reversed-phase HPLC column.[1]
-
Elute with a gradient of acetonitrile in 0.1% aqueous TFA.[1]
-
Monitor the elution at a wavelength of 340 nm.[1]
-
The L-amino acid derivative typically elutes before the D-amino acid derivative. The percentage of racemization can be calculated by integrating the peak areas of the D- and L-enantiomers.
-
-
Visualizations
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: Formation of Fmoc-β-Ala impurity from the Fmoc-OSu reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of this compound during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Fmoc-ß-Alanine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-ß-alanine and related stability issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue associated with Fmoc-ß-alanine in peptide synthesis?
A1: The most significant issue is not the instability of Fmoc-ß-alanine itself during synthesis, but rather its formation as an impurity during the synthesis of other Fmoc-amino acids.[1][2][3] This impurity, primarily Fmoc-ß-Ala-OH, can arise from a Lossen-type rearrangement when using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent.[1][2][3] If present in your starting materials, this can lead to the unintended incorporation of a ß-alanine residue into your peptide sequence.[1][2]
Q2: What are the consequences of Fmoc-ß-alanine contamination in my Fmoc-amino acid starting materials?
A2: Contamination with Fmoc-ß-alanine or related impurities like Fmoc-ß-Ala-amino acid-OH can lead to the synthesis of incorrect peptide sequences, specifically insertion mutants where a ß-alanine is present instead of or in addition to the intended amino acid.[4][5] This can significantly impact the biological activity and properties of the final peptide and complicate purification.
Q3: How can I avoid the unintentional incorporation of ß-alanine into my peptide?
A3: The most effective way is to use high-purity Fmoc-amino acids from reliable suppliers who provide detailed certificates of analysis.[1] Look for specifications that limit impurities such as ß-alanyl species, dipeptides, and free amino acids to very low levels (e.g., ≤0.1%). Some alternative Fmoc protection reagents, like Fmoc-OPhth, have been developed to avoid the formation of Fmoc-ß-Ala-OH.[2]
Q4: Can the Fmoc group on ß-alanine be prematurely cleaved during synthesis?
A4: The Fmoc group is generally stable under the acidic conditions used for side-chain deprotection and cleavage from the resin.[6][7] However, it is labile to bases, which is the principle of its removal during the deprotection step.[6][7] While premature cleavage is a general concern in Fmoc-SPPS, particularly during slow coupling reactions, it is not a problem specific to Fmoc-ß-alanine compared to other Fmoc-amino acids.[6]
Q5: Are there any specific issues to be aware of during the final cleavage of peptides containing ß-alanine?
A5: Peptides containing ß-alanine do not typically present unique challenges during final cleavage. The choice of cleavage cocktail should be dictated by the other amino acids present in your sequence, especially those with sensitive side chains like tryptophan, methionine, or cysteine.[8][9] Using a standard cleavage cocktail with scavengers is always recommended to prevent side reactions.[8][9]
Troubleshooting Guides
Problem 1: Mass spectrometry of my purified peptide shows a mass corresponding to a ß-alanine insertion.
This is a common issue arising from contaminated starting materials.
Root Cause Analysis and Solutions:
| Potential Cause | Verification | Recommended Action |
| Contaminated Fmoc-amino acid | Analyze the suspected batch of Fmoc-amino acid by HPLC-MS to check for the presence of Fmoc-ß-Ala-OH or Fmoc-ß-Ala-Xaa-OH impurities.[4][5] | 1. Discard the contaminated batch of Fmoc-amino acid. 2. Source high-purity Fmoc-amino acids with stringent specifications for ß-alanine-related impurities (≤0.1%). 3. Consider using Fmoc-amino acids prepared with reagents other than Fmoc-OSu if this is a recurring issue.[2] |
| Incorrect vial used | Double-check laboratory records and labeling of amino acid vials to ensure Fmoc-ß-alanine was not accidentally used in place of another amino acid. | Implement stringent inventory and labeling protocols for all synthesis reagents. |
Problem 2: My peptide synthesis is failing, and I suspect issues with Fmoc-ß-alanine.
While Fmoc-ß-alanine itself is generally not the cause of synthesis failure, it's important to consider other common SPPS problems.
General Troubleshooting Workflow for Failed Synthesis:
Caption: Troubleshooting workflow for common peptide synthesis failures.
Experimental Protocols
Protocol 1: HPLC Analysis of Fmoc-Amino Acid Raw Material for ß-Alanine Impurities
This protocol outlines a general method for assessing the purity of an Fmoc-amino acid raw material.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Fmoc-amino acid.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile (B52724) (ACN) and water to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurity peaks. Fmoc-ß-Ala-OH will be a distinct peak from the main Fmoc-amino acid. If available, compare retention times with a known standard of Fmoc-ß-Ala-OH.
-
For unknown peaks, collect fractions for mass spectrometry analysis to confirm their identity.
-
Protocol 2: Standard Cleavage of a Peptide from Resin
This protocol provides a standard procedure for cleaving a peptide from a resin support using a TFA-based cocktail.
-
Resin Preparation:
-
Wash the peptide-resin (approx. 100 mg) with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common general-purpose cocktail ("Reagent K") is:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Caution: Prepare and use in a fume hood. Cleavage cocktails are corrosive and have strong odors.[8] They are also reactive and should be prepared fresh for best results.[10]
-
-
Cleavage Reaction:
-
Add 2-3 mL of the freshly prepared cocktail to the resin.
-
Allow the reaction to proceed at room temperature with occasional agitation for 1.5 to 3 hours.[8] The optimal time can be determined by a preliminary small-scale cleavage.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (1 mL).
-
Combine the filtrates and precipitate the crude peptide by adding it to a 15 mL conical tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again.
-
Allow the peptide pellet to air dry before analysis.
-
Visualizations
Formation of Fmoc-ß-Alanine Impurity
The following diagram illustrates the chemical pathway for the formation of Fmoc-ß-alanine as a side product during the Fmoc protection of an amino acid using Fmoc-OSu.
Caption: Lossen rearrangement leading to Fmoc-ß-alanine impurity.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in Commercial Fmoc-β-Alanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities in commercial Fmoc-β-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Fmoc-β-alanine?
A1: Commercial Fmoc-β-alanine can contain several process-related impurities. The most frequently encountered include:
-
Fmoc-dipeptides: Such as Fmoc-β-Ala-β-Ala-OH, which can arise during the synthesis of the Fmoc-amino acid.[1]
-
Unreacted starting materials: Including free β-alanine.[1]
-
Side-products from the Fmoc protection reaction: A significant impurity is Fmoc-β-Ala-OH, which can be formed via a Lossen-type rearrangement when Fmoc-OSu is used as the protecting agent.[2][3][4] This can also lead to the formation of dipeptides like Fmoc-β-Ala-amino acid-OH.[4][5][6]
-
Residual solvents and reagents: Acetic acid is a notable impurity that can act as a capping agent in peptide synthesis, leading to truncated sequences.[1][7]
Q2: How do these impurities affect solid-phase peptide synthesis (SPPS)?
A2: Impurities in Fmoc-β-alanine can have significant downstream effects on SPPS:
-
Insertion mutants: Dipeptide impurities or the presence of Fmoc-β-Ala-OH can lead to the incorporation of an extra amino acid residue, resulting in peptides with incorrect sequences.[1][5][6][8]
-
Truncated sequences: Acetic acid can cap the growing peptide chain, preventing further elongation.[1][7]
-
Difficult purification: The presence of closely related peptide impurities (e.g., deletion or insertion sequences) can complicate the purification of the target peptide by HPLC.[8]
-
Altered biological activity: The incorporation of incorrect amino acid sequences can lead to a final peptide with modified or diminished biological function.[8]
Q3: What is a typical purity specification for high-quality Fmoc-β-alanine?
A3: For applications in solid-phase peptide synthesis, particularly for the synthesis of longer peptides or for GMP manufacturing, a high purity of Fmoc-β-alanine is crucial. Reputable suppliers often provide materials with the following specifications:
-
Enantiomeric Purity: ≥99.8% (for chiral amino acids)[10]
-
Specific Impurities: Limits are often set for known problematic impurities. For example, some suppliers specify acetate (B1210297) content to be less than 0.02% and dipeptide content to be less than 0.1%.[11]
Troubleshooting Guide
Issue 1: An unexpected peak is observed in the HPLC analysis of the crude peptide, corresponding to a mass increase.
-
Question: My mass spectrometry analysis of a crude peptide containing a β-alanine residue shows a peak with a mass corresponding to the target peptide plus an additional β-alanine residue. What is the likely cause?
-
Answer: This issue is likely caused by the presence of Fmoc-β-Ala-β-Ala-OH dipeptide impurity in your Fmoc-β-alanine starting material.[1] This dipeptide can be incorporated into the growing peptide chain, leading to a double insertion of the β-alanine residue.
Troubleshooting Steps:
-
Analyze the Fmoc-β-alanine Raw Material: Perform a high-resolution HPLC analysis of the Fmoc-β-alanine lot used for the synthesis to check for the presence of the dipeptide impurity.
-
Use a High-Purity Reagent: Source Fmoc-β-alanine from a reputable supplier with stringent quality control and specifications for dipeptide impurities (e.g., ≤0.1%).
-
Optimize Chromatography: If the impurity is present at low levels, optimize the purification protocol for the crude peptide to resolve the desired peptide from the insertion sequence.
-
Issue 2: Mass spectrometry of the crude peptide shows a peak corresponding to a truncated sequence.
-
Question: My crude peptide analysis shows a significant peak corresponding to a peptide that has been capped and terminated prematurely. What could be the reason for this?
-
Answer: A likely cause for premature chain termination is the presence of acetic acid in the Fmoc-β-alanine reagent.[1][7] Acetic acid is highly reactive and can compete with the incoming Fmoc-amino acid during the coupling step, effectively capping the peptide chain.[8]
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for the Fmoc-β-alanine lot to check for specifications on acetate content. High-quality reagents should have a low acetate content (e.g., <0.02%).[11]
-
Use High-Purity Solvents: Ensure that all solvents used in the SPPS process are of high purity and free from acidic contaminants.
-
Source from a Reliable Vendor: Purchase Fmoc-amino acids from suppliers who provide detailed specifications for residual acetic acid.
-
Data Presentation
Table 1: Common Impurities in Commercial Fmoc-β-alanine and their Impact on Peptide Synthesis
| Impurity | Source of Formation | Potential Impact on Peptide Synthesis |
| Fmoc-β-Ala-β-Ala-OH (Dipeptide) | Reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid. | Causes double insertion of the target amino acid. |
| Fmoc-β-Ala-OH | Lossen-type rearrangement during Fmoc protection with Fmoc-OSu.[2][3][4] | Can lead to the insertion of a β-alanine residue.[8] |
| Free β-alanine | Incomplete reaction during Fmoc protection.[1] | Can destabilize the Fmoc group and reduce coupling efficiency. |
| Acetic Acid | Residual solvent from synthesis and crystallization.[7][11] | Induces chain termination, leading to truncated peptide sequences.[7] |
Experimental Protocols
Protocol 1: Quality Control of Fmoc-β-alanine by RP-HPLC
Objective: To determine the purity of a commercial Fmoc-β-alanine sample and identify potential impurities.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
Fmoc-β-alanine sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-β-alanine sample in the sample solvent to a final concentration of approximately 1 mg/mL.[9]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 265 nm or 301 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point. A shallower gradient may be necessary to resolve closely eluting impurities.[12]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[9]
-
Identify potential impurity peaks by comparing their retention times with known standards if available, or by collecting fractions for mass spectrometry analysis.
-
Visualizations
Caption: Workflow for the identification and troubleshooting of impurities in Fmoc-β-alanine.
Caption: Troubleshooting logic for unexpected peaks in crude peptide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of this compound during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Solid Phase Peptide Synthesis
Welcome to the Technical Support Center for Fmoc-Solid Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to peptide synthesis and cleavage.
Topic: Impact of Fmoc-β-Alanine on Peptide Cleavage from Resin
The inclusion of non-proteinogenic amino acids like β-alanine can introduce unique considerations into peptide synthesis and cleavage. This guide addresses potential issues and provides recommendations for peptides containing Fmoc-β-alanine.
Frequently Asked Questions (FAQs)
Q1: Does the presence of β-alanine in my peptide sequence require a special cleavage protocol?
Currently, there is no substantial evidence in the scientific literature to suggest that the presence of β-alanine necessitates a deviation from standard, well-established cleavage protocols for Fmoc-SPPS. For most peptides containing β-alanine, a standard trifluoroacetic acid (TFA)-based cleavage cocktail is effective.[1][2] It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[2]
Q2: What is the recommended standard cleavage cocktail for a peptide containing β-alanine?
For peptides that do not contain other sensitive amino acid residues (such as Cysteine, Methionine, Tryptophan, or Tyrosine), a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is generally recommended and has been shown to be effective for most sequences.[2][3]
Q3: Are there any known side reactions specific to β-alanine during TFA cleavage?
While standard TFA cleavage is a robust method, the high concentration of acid can lead to side reactions, primarily involving sensitive amino acid residues.[3] At present, there are no commonly reported side reactions specifically attributed to the β-alanine residue during standard TFA-mediated cleavage from the resin. The primary concerns during cleavage are typically associated with the protection and deprotection of other sensitive amino acids within the sequence.
Q4: Can the flexibility of β-alanine affect cleavage efficiency?
The increased conformational flexibility imparted by β-alanine residues could theoretically influence peptide aggregation on the solid support. If significant aggregation occurs, it may hinder the access of the cleavage cocktail to the linker, potentially leading to incomplete cleavage and lower yields.[1]
Troubleshooting Guide
This section addresses specific issues that you might encounter during the cleavage of peptides, including those containing β-alanine.
| Issue | Potential Cause | Recommended Action |
| Low Peptide Yield | Incomplete Cleavage: The cleavage time may have been too short, especially if the peptide is long or prone to aggregation.[1] | Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours. For difficult sequences, a second treatment with fresh cleavage cocktail can be performed.[1] |
| Inefficient Precipitation: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether). | Optimize Precipitation: Use cold methyl tert-butyl ether (MTBE), which often yields better precipitation.[1] If the peptide remains soluble, reducing the volume of TFA by rotary evaporation before precipitation may help. | |
| Presence of Unexpected Peaks in HPLC/MS | Side Reactions with Sensitive Residues: Other amino acids in your sequence (e.g., Trp, Met, Cys, Tyr) may have undergone modification during cleavage.[3] | Select Appropriate Scavengers: Use a cleavage cocktail containing scavengers tailored to the sensitive residues in your peptide. Refer to the table of common cleavage cocktails below. |
| Incomplete Deprotection of Side Chains: Some protecting groups require longer cleavage times for complete removal. | Increase Cleavage Duration: For protecting groups like Pbf on Arginine, extend the cleavage time as needed.[2] | |
| Resin Appears Clumped or Does Not Swell Properly | Peptide Aggregation: The peptide chains on the resin may be aggregated, preventing efficient penetration of solvents and reagents. | Improve Solvation: During synthesis, consider using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or adding chaotropic salts. For cleavage, ensure the resin is well-swollen in the cleavage cocktail with adequate agitation. |
Data Presentation: Common Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for maximizing yield and minimizing side reactions, especially when sensitive amino acid residues are present in the peptide sequence.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Target Peptides & Remarks |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | Suitable for most peptides without sensitive residues.[2][3] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.[2][4] |
| Reagent B (Low Odor) | TFA / Phenol / H₂O / TIS (88:5:5:2) | An "odorless" alternative to Reagent K, effective for peptides with Trt-protected residues. May not prevent the oxidation of Met.[4] |
| TFA/EDT/TIS/H₂O | TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. |
Experimental Protocols
Protocol 1: Standard Cleavage of a β-Alanine Containing Peptide
This protocol is a general guideline for the cleavage of a peptide containing β-alanine from a Wang or Rink Amide resin, assuming no other sensitive residues are present.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% TIS. For a 10 mL total volume, this would be 9.5 mL TFA, 0.25 mL water, and 0.25 mL TIS.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Logical Workflow for Troubleshooting Low Cleavage Yield
Caption: Troubleshooting workflow for low peptide cleavage yield.
Decision Pathway for Cleavage Cocktail Selection
Caption: Decision pathway for selecting an appropriate cleavage cocktail.
References
strategies to improve yield in Fmoc-beta-alanine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Fmoc-beta-alanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in this compound synthesis can stem from several factors, including incomplete reactions, the formation of side products, and losses during purification. A significant and well-documented side reaction is the Lossen-type rearrangement, which occurs when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) and results in the formation of Fmoc-β-Ala-OH as an impurity.[1][2][3] Another common issue, particularly when using 9-fluorenylmethyl chloroformate (Fmoc-Cl), is the unwanted carboxyl activation that leads to the generation of dipeptides (Fmoc-Xaa-Xaa-OH).[1][4]
Q2: Which Fmoc reagent is better for the synthesis of this compound, Fmoc-OSu or Fmoc-Cl?
The choice between Fmoc-OSu and Fmoc-Cl involves a trade-off between reaction conditions and side products. Fmoc-OSu is often preferred for its milder reaction conditions and is associated with fewer side products in some contexts. However, it is known to be the source of Fmoc-β-Ala-OH impurity through a Lossen rearrangement, which can be difficult to separate and lead to significant yield reduction.[2][3] Fmoc-Cl is a more reactive agent, which can result in faster reaction times. However, its higher reactivity increases the potential for side reactions, such as the formation of dipeptides, if the reaction conditions are not carefully controlled.[5]
Q3: How can I minimize the formation of the Fmoc-β-Ala-OH impurity when using Fmoc-OSu?
While the formation of Fmoc-β-Ala-OH is an inherent issue with Fmoc-OSu, limiting the molar equivalent of Fmoc-OSu to 1.0 can help reduce its formation.[1] For syntheses where this impurity is a major concern, considering alternative Fmoc reagents that are not prone to this rearrangement, such as Fmoc-OPhth or Fmoc-2-MBT, may be a more effective strategy.[1][5]
Q4: What are the optimal pH and solvent conditions for this compound synthesis?
The reaction is typically carried out under weak base conditions, using reagents like sodium carbonate or sodium bicarbonate to maintain a pH between 8 and 9.[][7] Common solvents used for this synthesis include dioxane, N,N-dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[8][9] The choice of solvent can also impact the solvation of the growing peptide chain and help to break up secondary structures that may hinder the reaction.[8]
Q5: What are the most effective methods for purifying this compound to improve final yield?
Purification of the crude product is crucial for obtaining high-purity this compound and can significantly impact the final yield. Common purification techniques include recrystallization from a solvent mixture, such as ethyl acetate (B1210297) and hexane, and flash chromatography.[9][10] The presence of impurities like Fmoc-β-Ala-OH can make purification challenging, potentially leading to lower yields.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Ensure the pH of the reaction mixture is maintained between 8 and 9.[7] Verify the quality and reactivity of the Fmoc reagent. Consider increasing the reaction time or temperature, monitoring the reaction progress by TLC. |
| Side Product Formation (e.g., Fmoc-dipeptides) | If using Fmoc-Cl, ensure slow, dropwise addition of the reagent and maintain a low reaction temperature to minimize dipeptide formation.[5][9] | |
| Side Product Formation (Lossen Rearrangement) | If using Fmoc-OSu, be aware that Fmoc-β-Ala-OH formation is a known side reaction.[1][2] Consider using an alternative reagent like Fmoc-OPhth or Fmoc-2-MBT to avoid this issue.[1][5] | |
| Purification Losses | Optimize the recrystallization solvent system to maximize the recovery of the pure product.[9] If using chromatography, select a column and mobile phase that provide good separation of the desired product from impurities.[10] | |
| Presence of Impurities in Final Product | Contamination from Starting Materials | Ensure the purity of the starting beta-alanine (B559535) and the Fmoc reagent. Residual free amino acids in the Fmoc-amino acid product can promote the autocatalytic cleavage of the Fmoc group during storage. |
| Acetic Acid Contamination | Avoid using ethyl acetate during preparation and crystallization if possible, as it can be a source of acetic acid contamination, which can lead to chain termination in subsequent peptide synthesis steps. | |
| Inefficient Purification | Repeat the purification step. Consider using a different purification technique (e.g., switching from recrystallization to chromatography). |
Experimental Protocols
General Protocol for this compound Synthesis using Fmoc-Cl
This protocol is a general guideline and may require optimization.
-
Dissolution of β-alanine: Dissolve β-alanine in a 10% aqueous sodium carbonate solution in a flask with stirring.[9]
-
Cooling: Cool the flask in an ice bath.[9]
-
Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.[9]
-
Reaction: Allow the reaction mixture to stir continuously for several hours at room temperature.[9] Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, add water to dilute the mixture. Wash the aqueous layer with ether to remove unreacted Fmoc-Cl and other organic impurities.[9]
-
Acidification: Acidify the aqueous layer to a pH of 2 with 2N HCl. This will precipitate the this compound.[9]
-
Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.[9]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/hexane) to obtain the pure this compound.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of this compound during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 7. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Addressing Solubility Challenges of Fmoc-β-Alanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-β-alanine peptides.
Frequently Asked Questions (FAQs)
Q1: Why are my Fmoc-β-alanine containing peptides insoluble?
A1: The insolubility of peptides, including those containing Fmoc-β-alanine, is often multifactorial. The primary reasons include:
-
Hydrophobicity: The Fmoc protecting group is inherently hydrophobic. While Fmoc-β-alanine itself is soluble in various organic solvents, its presence within a larger peptide sequence, especially one with other hydrophobic residues, significantly increases the overall hydrophobicity, leading to poor solubility in aqueous solutions.[1]
-
Peptide Aggregation: Peptides have a tendency to self-associate through intermolecular hydrogen bonds, forming aggregates like β-sheets. This is a major cause of insolubility.[1][2] Hydrophobic sequences are particularly prone to aggregation.
-
Secondary Structure Formation: The peptide chain can fold into stable secondary structures that favor aggregation and precipitation.
-
Net Charge: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, as electrostatic repulsion between molecules is minimized.
Q2: What are the initial steps to dissolve a newly synthesized Fmoc-β-alanine peptide?
A2: Always start with a small aliquot of your peptide for solubility testing to avoid wasting the entire batch.[3] A general approach is as follows:
-
Assess the Peptide's Properties: Determine the overall charge of your peptide by examining its amino acid sequence. Assign a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[3]
-
Start with Common Solvents:
-
For charged (hydrophilic) peptides: Begin with sterile, distilled water or a common buffer like phosphate-buffered saline (PBS) at a pH of approximately 7.[4][5]
-
For neutral or hydrophobic peptides: Start with a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][6][7] Then, slowly add your aqueous buffer to the desired concentration while vortexing.[8]
-
Q3: My peptide is still insoluble. What are the next troubleshooting steps?
A3: If initial attempts fail, you can employ several strategies, moving from milder to harsher conditions:
-
Adjusting pH: For acidic peptides (net negative charge), try dissolving in a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate). For basic peptides (net positive charge), use a slightly acidic buffer (e.g., 10% acetic acid).[3]
-
Sonication: Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[4]
-
Gentle Warming: Warming the solution to around 40°C can increase the solubility of some peptides. Avoid excessive heat, as it can cause degradation.[1][5]
-
Chaotropic Agents: For highly aggregated peptides, denaturing agents like 6 M guanidinium (B1211019) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used, although these are generally not compatible with biological assays.[5]
Q4: Can the choice of solvent during solid-phase peptide synthesis (SPPS) affect the final solubility?
A4: Yes, the conditions during SPPS can significantly impact the solubility of the final peptide. Aggregation on the resin during synthesis is a primary cause of poor solubility of the cleaved peptide. To mitigate this:
-
Solvent Choice: Using N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF can improve solvation of the growing peptide chain and reduce aggregation.[9]
-
Disrupting Agents: Adding chaotropic salts like LiCl to the solvent can help break up secondary structures.
-
Backbone Protection: Incorporating protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the peptide backbone can disrupt hydrogen bonding and prevent aggregation.
Q5: Are there any specific issues related to Fmoc-β-alanine I should be aware of during synthesis?
A5: Yes, a known issue is the contamination of Fmoc-amino acid derivatives with Fmoc-β-alanine-related impurities.[10][11][12][13] This can lead to the unintentional insertion of a β-alanine residue into your peptide sequence, which can alter its properties, including solubility. It is crucial to use high-purity Fmoc-amino acids from reliable suppliers.[6]
Troubleshooting Guides
Problem 1: My lyophilized Fmoc-β-alanine peptide forms a gel or precipitate immediately upon adding an aqueous buffer.
| Possible Cause | Solution |
| High hydrophobicity and rapid aggregation. | Dissolve the peptide first in a minimal amount of a strong organic solvent like DMSO or DMF to create a concentrated stock. Then, slowly add this stock solution dropwise into the vortexing aqueous buffer to the desired final concentration.[8] |
| The peptide is at or near its isoelectric point (pI). | Adjust the pH of the buffer to be at least 2 units away from the pI of the peptide.[8] For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer. |
Problem 2: My Fmoc-β-alanine peptide dissolves initially in an organic solvent but precipitates when diluted with an aqueous buffer.
| Possible Cause | Solution |
| The final concentration in the mixed solvent system exceeds the peptide's solubility limit. | Try diluting to a lower final peptide concentration. Alternatively, you may need to increase the percentage of the organic solvent in the final mixture, if compatible with your downstream application. |
| "Salting out" effect upon addition of the aqueous buffer. | Experiment with different aqueous buffers. In some cases, a buffer with a lower ionic strength may be beneficial. |
Data Presentation
The solubility of a specific Fmoc-β-alanine containing peptide is highly dependent on its full sequence. The following table provides illustrative solubility data for a hypothetical hydrophobic peptide containing Fmoc-β-alanine to demonstrate the principles of solvent selection. Note: These are not absolute values and should be used as a guide for your own solubility testing.
Table 1: Illustrative Solubility of a Hypothetical Hydrophobic Fmoc-β-Alanine Peptide
| Solvent System | pH | Temperature (°C) | Estimated Solubility (mg/mL) | Remarks |
| Water | 7.0 | 25 | < 0.1 | Highly insoluble due to hydrophobicity. |
| 10% Acetic Acid | ~2.5 | 25 | 0.5 - 1.0 | Protonation of basic residues may improve solubility. |
| 0.1M Ammonium Bicarbonate | ~8.0 | 25 | 0.1 - 0.5 | Deprotonation of acidic residues may have a minor effect. |
| 50% Acetonitrile/Water | 7.0 | 25 | 1.0 - 2.0 | The organic co-solvent significantly improves solubility. |
| 100% DMSO | N/A | 25 | > 10 | Excellent solubility for creating a stock solution. |
| 100% DMF | N/A | 25 | > 10 | Excellent solubility for creating a stock solution. |
| 50% Acetonitrile/Water | 7.0 | 40 | 2.0 - 5.0 | Gentle warming can further enhance solubility. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing of an Fmoc-β-Alanine Peptide
Objective: To determine a suitable solvent system for a novel Fmoc-β-alanine peptide.
Materials:
-
Lyophilized Fmoc-β-alanine peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
Methodology:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Aqueous Solubility Test:
-
Weigh approximately 1 mg of the peptide into a microcentrifuge tube.
-
Add 100 µL of sterile water.
-
Vortex for 30 seconds. Observe for dissolution.
-
If not dissolved, sonicate in a water bath for 5 minutes. Observe again.
-
-
pH Adjustment:
-
If the peptide is not soluble in water, and based on its calculated net charge, add either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) dropwise (1-2 µL at a time), vortexing after each addition, until the peptide dissolves or a maximum of 10% of the total volume has been added.
-
-
Organic Solvent Test:
-
If the peptide remains insoluble, use a fresh 1 mg aliquot.
-
Add 20 µL of DMSO or DMF. Vortex thoroughly. The peptide should dissolve completely in the pure organic solvent.
-
Slowly add sterile water in 20 µL increments, vortexing after each addition, until a total volume of 200 µL is reached or precipitation is observed. Note the approximate percentage of organic solvent at which the peptide remains in solution.
-
-
Data Recording: Record the solvent system, approximate pH, and any physical manipulations (sonication, warming) that resulted in the complete dissolution of the peptide.
Protocol 2: Quantitative Determination of Peptide Solubility[15]
Objective: To quantify the solubility of an Fmoc-β-alanine peptide in a specific solvent.
Methodology:
-
Add a pre-weighed excess amount of the peptide (e.g., 10 mg) to a known volume of the chosen solvent (e.g., 1 mL).
-
Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 1 hour to pellet the undissolved peptide.
-
Carefully collect the supernatant.
-
Lyophilize the supernatant to dryness and weigh the dissolved peptide. The solubility is expressed as mg/mL.
-
Alternatively, the concentration of the peptide in the supernatant can be determined using a quantitative analytical method such as HPLC with a standard curve.
Mandatory Visualizations
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biobasic.com [biobasic.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beta-alanine containing cyclic peptides with predetermined turned structure. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to HPLC Validation of Fmoc-beta-alanine Purity
For researchers, scientists, and professionals in drug development engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount. Impurities in Fmoc-protected amino acids can lead to the formation of deletion sequences, modified peptides, and other byproducts that complicate purification and can ultimately impact the biological activity of the final peptide. This guide provides a comparative overview of the validation of Fmoc-beta-alanine purity by High-Performance Liquid Chromatography (HPLC), offering insights into common impurities and a detailed experimental protocol for accurate assessment.
Understanding the Importance of Purity in this compound
This compound is a crucial building block in the synthesis of modified peptides. The presence of impurities can have significant downstream consequences. Common impurities in Fmoc-amino acids arise from their synthesis and degradation pathways. For this compound, key impurities to monitor include:
-
Free beta-alanine (B559535): Unreacted starting material that can lead to peptide sequences lacking the intended modification.
-
Fmoc-dipeptides (e.g., Fmoc-β-Ala-β-Ala-OH): Formed during the Fmoc protection step, these can lead to the insertion of an extra amino acid residue.
-
Other Fmoc-protected amino acids: Cross-contamination during manufacturing can introduce incorrect amino acid residues into the peptide chain.
-
Degradation products: The Fmoc protecting group can be susceptible to cleavage under certain conditions, leading to the formation of various byproducts. It has been noted that β-alanine contamination can be a general issue in Fmoc-amino acid derivatives, often present as Fmoc-β-Ala-OH or as a dipeptide.[1][2]
High-purity this compound, typically with a specification of ≥99% as determined by HPLC, is essential for minimizing these risks and ensuring the successful synthesis of high-quality peptides.
Comparative Analysis of this compound Purity
Table 1: Representative HPLC Purity Data for this compound from Different Tiers of Suppliers
| Parameter | Supplier Tier A (High Purity) | Supplier Tier B (Standard Grade) | Acceptance Criteria |
| Purity by HPLC (%) | ≥ 99.5 | ≥ 99.0 | ≥ 99.0% |
| Retention Time (min) | ~12.5 | ~12.5 | Matches reference standard |
| Fmoc-Dipeptide Impurity (%) | ≤ 0.1 | ≤ 0.3 | ≤ 0.5% |
| Free beta-alanine (%) | Not Detected | ≤ 0.2 | ≤ 0.2% |
| Largest Unidentified Impurity (%) | ≤ 0.05 | ≤ 0.1 | ≤ 0.1% |
| Total Impurities (%) | ≤ 0.5 | ≤ 1.0 | ≤ 1.0% |
Note: The data presented in this table is representative and may vary between specific lots and suppliers. Researchers should always refer to the certificate of analysis provided with the product.
Experimental Protocol for HPLC Purity Validation
This section details a standard reversed-phase HPLC (RP-HPLC) method for the validation of this compound purity.
Objective: To determine the purity of this compound and to identify and quantify potential impurities.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound reference standard and sample(s) for testing
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of the this compound reference standard in the sample solvent at the same concentration as the sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 90 30 90 31 30 | 40 | 30 |
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times to those of known impurity standards, if available.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC validation of this compound and the logical relationship between product purity and the desired outcome in peptide synthesis.
References
A Head-to-Head Comparison of Fmoc- and Boc-Protected β-Alanine in Peptide Synthesis
In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. For researchers incorporating the non-proteinogenic amino acid β-alanine, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection dictates the overall synthetic strategy. This guide provides an objective comparison of Fmoc-β-alanine and Boc-β-alanine, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Key Differences in Synthetic Strategies
The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with a mild base like piperidine (B6355638), while the Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for its removal.[][2] This difference in deprotection chemistry has significant implications for the orthogonality of the protection scheme, compatibility with various resins and side-chain protecting groups, and the overall mildness of the synthetic process.
The Fmoc/tBu (tert-butyl) strategy is often favored for its milder deprotection conditions, which are compatible with a wider range of sensitive peptide modifications and are highly amenable to automated solid-phase peptide synthesis (SPPS).[3][4] In contrast, the Boc/Bzl (benzyl) strategy, while being the more traditional approach, can be advantageous for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[][2]
| Feature | Fmoc-β-Alanine Strategy | Boc-β-Alanine Strategy |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |
| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |
| Orthogonality | Fully Orthogonal[4] | Partial (Graduated Acid Lability)[4] |
| Typical Yield per Step | >99%[4] | High, but can be affected by aggregation |
| Automation Friendliness | Highly amenable[4] | Less common in modern automated synthesizers |
| Safety Considerations | Avoids highly corrosive HF[4] | Requires specialized apparatus for HF handling |
| Cost of Amino Acids | Can be more expensive[4] | Generally less expensive[4] |
Performance Comparison: A Quantitative Look
The synthesis of Aβ(1-42) using a standard Fmoc/tBu SPPS strategy resulted in a crude yield of 33%.[2] By incorporating pseudoproline dipeptides to disrupt aggregation, the crude yield was improved to 57%.[2] A further optimized Fmoc-based approach utilizing HCTU as a coupling agent with microwave assistance achieved a crude yield of 87% and a purity of 67%.[2] While direct comparative data for the Boc synthesis of the same peptide in a single study is not available, it is generally acknowledged that for such "difficult sequences," Boc chemistry can sometimes offer advantages due to the protonation of the N-terminus in the acidic deprotection step, which can help to reduce aggregation.[2]
| Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield | Purity | Reference |
| Fmoc/tBu SPPS | Aβ(1-42) | Standard | 33% | Not Reported | [2] |
| Fmoc/tBu SPPS | Aβ(1-42) | With pseudoproline dipeptides | 57% | Not Reported | [2] |
| Fmoc SPPS | Aβ(1-42) | HCTU coupling, microwave assistance | 87% | 67% | [2] |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis using Fmoc-β-alanine and Boc-β-alanine. These may require optimization based on the specific peptide sequence and resin.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a typical cycle for the incorporation of an Fmoc-β-alanine residue.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.[2]
-
Fmoc Deprotection:
-
Coupling of Fmoc-β-alanine:
-
Dissolve Fmoc-β-alanine (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.[2]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for the coupling of the next amino acid.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.[2]
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water and triisopropylsilane (B1312306) (TIS), for 2-4 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and purify it using RP-HPLC.[2]
-
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a typical cycle for the incorporation of a Boc-β-alanine residue.
-
Resin Preparation and First Amino Acid Coupling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.[2] Couple the first Boc-protected amino acid to the resin.
-
Deprotection of the Boc Group: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[2]
-
Neutralization:
-
Wash the resin with DCM to remove excess TFA.
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.[2]
-
Wash the resin again with DCM and DMF to remove excess base.
-
-
Coupling of Boc-β-alanine:
-
Dissolve Boc-β-alanine (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.[2]
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for the coupling of the next amino acid.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, treat the peptide-resin with a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Precipitate and purify the crude peptide.
-
Visualizing the Synthesis and Biological Role
To better understand the processes involved, the following diagrams illustrate the experimental workflow of SPPS and the biological significance of β-alanine.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Biological role of β-alanine in carnosine synthesis and signaling.
β-Alanine serves as the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant physiological roles.[5] Carnosine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity, and to modulate the NF-κB signaling pathway, which is central to the inflammatory response.[6][7]
References
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. carnosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-β-Alanine and Other β-Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and unique structural properties. Among the various protected β-amino acids available, Nα-Fmoc-β-alanine serves as a fundamental building block. This guide provides an objective comparison of Fmoc-β-alanine with other Fmoc-β-amino acids in the context of solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
Introduction to β-Amino Acids in Peptidomimetics
β-amino acids, featuring an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce significant conformational changes in peptides. This structural alteration often imparts resistance to enzymatic degradation, making β-peptide-containing analogues promising candidates for drug development[1][2]. Fmoc-β-alanine is the simplest of these, lacking a chiral center and often used as a flexible linker or to induce specific secondary structures[3]. Other β-amino acids, with varying substitutions at the β² and β³ positions, offer a diverse palette for designing peptidomimetics with tailored functionalities.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Coupling Efficiency
The steric hindrance of the incoming amino acid and the growing peptide chain significantly influences the efficiency of peptide bond formation. Due to the increased flexibility and generally lower steric bulk of its side chain (a hydrogen atom), Fmoc-β-alanine is expected to exhibit high coupling efficiency, comparable to that of small α-amino acids like Fmoc-Ala-OH.
Table 1: Comparison of Coupling Efficiency
| Fmoc-Amino Acid | Structure | Expected Coupling Efficiency | Notes |
| Fmoc-β-Alanine | Fmoc-NH-(CH₂)₂-COOH | High | Minimal steric hindrance allows for efficient acylation. |
| Fmoc-β-Homoalanine | Fmoc-NH-CH(CH₃)-CH₂-COOH | High to Moderate | The methyl group at the β³-position can introduce some steric hindrance compared to β-alanine. |
| Fmoc-β-Homovaline | Fmoc-NH-CH(CH(CH₃)₂)-CH₂-COOH | Moderate | The bulkier isopropyl group at the β³-position is expected to slow down the coupling reaction. |
| Fmoc-β-Homophenylalanine | Fmoc-NH-CH(CH₂C₆H₅)-CH₂-COOH | Moderate | The benzyl (B1604629) group at the β³-position can lead to decreased coupling efficiency due to steric bulk. |
| Fmoc-2-Aminocyclopentane-1-carboxylic acid (ACPC) | Cyclic β-amino acid | Low to Moderate | The rigid cyclic structure presents significant steric challenges, often requiring longer coupling times or more potent coupling reagents[4]. |
Note: The efficiencies are qualitative assessments based on general principles of steric hindrance in peptide coupling reactions. Actual yields can vary depending on the specific peptide sequence, resin, and coupling reagents used.
Deprotection Kinetics
The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. The rate of deprotection is generally influenced by the accessibility of the Fmoc group to the base (e.g., piperidine). For most β-amino acids, the deprotection kinetics are expected to be similar to those of α-amino acids, as the Fmoc group is attached to the nitrogen atom, which is sterically accessible.
Table 2: Comparison of Deprotection Kinetics
| Fmoc-Amino Acid | Expected Deprotection Rate | Notes |
| Fmoc-β-Alanine | Standard | No significant steric hindrance to impede the approach of the deprotecting agent. |
| Fmoc-β-Homoalanine | Standard | The β-substituent is generally not expected to significantly affect the deprotection rate. |
| Fmoc-β-Homovaline | Standard | The bulkier side chain is distant from the Fmoc group and should not significantly hinder its removal. |
| Fmoc-β-Homophenylalanine | Standard | Similar to other β-amino acids, the side chain is not expected to interfere with deprotection. |
| Fmoc-ACPC | Standard | Despite the cyclic nature, the Fmoc group should remain accessible for deprotection. |
Note: "Standard" refers to deprotection times typically observed for Fmoc-protected α-amino acids under standard conditions (e.g., 20% piperidine (B6355638) in DMF).
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon (or in this case, the chiral β-carbon), is a major concern during the activation step of peptide coupling[5][6][7]. Fmoc-β-alanine is achiral and therefore not susceptible to racemization. However, for chiral β-amino acids, the risk of epimerization exists. The urethane-based Fmoc protecting group is known to suppress racemization compared to other protecting groups[8]. The extent of racemization for β-amino acids is generally low but can be influenced by the coupling reagents and the structure of the amino acid itself.
Table 3: Comparison of Racemization Propensity
| Fmoc-Amino Acid | Propensity for Racemization | Notes |
| Fmoc-β-Alanine | None (Achiral) | Lacks a stereocenter. |
| Fmoc-L-β-Homoalanine | Low | The Fmoc group provides good protection against racemization. The use of additives like HOBt or Oxyma further minimizes this risk. |
| Fmoc-L-β-Homovaline | Low | Similar to other β-amino acids, the risk is low with appropriate coupling protocols. |
| Fmoc-L-β-Homophenylalanine | Low | The risk of racemization is generally low but should be assessed for each specific synthesis. |
| Fmoc-(1R,2S)-ACPC | Low | The rigid cyclic structure may influence the propensity for epimerization, but it is generally considered low under standard conditions. |
Note: The use of carbodiimide (B86325) coupling reagents without additives can increase the risk of racemization for all chiral amino acids.
Experimental Protocols
To facilitate a standardized comparison of Fmoc-β-amino acids in a research setting, the following detailed experimental protocols are provided.
Protocol 1: Determination of Coupling Efficiency by UV-Vis Spectrophotometry of Fmoc-Deprotection
This protocol quantifies the amount of the Fmoc group cleaved from the resin-bound amino acid after coupling, which corresponds to the coupling yield.
Materials:
-
Fmoc-protected β-amino acid
-
Peptide synthesis resin with a free amine (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Swell a known mass of the resin (e.g., 100 mg) in DMF in a peptide synthesis vessel.
-
Perform the coupling reaction using a 3-fold molar excess of the Fmoc-β-amino acid and appropriate coupling reagents for 2 hours.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all unreacted reagents.
-
Treat the resin with 20% piperidine in DMF (2 x 5 mL) for 10 minutes each time to cleave the Fmoc group.
-
Collect the piperidine solutions containing the dibenzofulvene-piperidine adduct.
-
Dilute the collected solution to a known volume with DMF.
-
Measure the absorbance of the solution at 301 nm.
-
Calculate the loading (mmol/g) using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹). The coupling efficiency is the ratio of the calculated loading to the theoretical maximum loading of the resin.
Protocol 2: Monitoring Fmoc-Deprotection Kinetics by Real-Time UV-Vis Spectroscopy
This protocol allows for the determination of the rate of Fmoc group removal.
Materials:
-
Fmoc-β-amino acid coupled to a resin
-
20% (v/v) Piperidine in DMF
-
Flow-through UV-Vis spectrophotometer or a standard spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Pack the Fmoc-β-amino acid-functionalized resin into a flow cell or a cuvette.
-
Establish a baseline reading with flowing DMF.
-
Initiate the deprotection by introducing a continuous flow of 20% piperidine in DMF.
-
Monitor the increase in absorbance at 301 nm over time as the dibenzofulvene-piperidine adduct is formed and eluted.
-
Plot absorbance versus time. The time required to reach the plateau corresponds to the completion of the deprotection reaction. The half-life (t₁/₂) of the deprotection can be calculated from the kinetic trace.
Protocol 3: Assessment of Racemization by Chiral HPLC Analysis of a Dipeptide
This protocol is designed to quantify the extent of epimerization during a coupling reaction.
Materials:
-
Fmoc-L-β-amino acid (chiral)
-
H-L-Ala-O-Wang resin (or another suitable amino acid resin)
-
Coupling reagents
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Chiral HPLC column
-
HPLC system
Procedure:
-
Couple the Fmoc-L-β-amino acid to the H-L-Ala-O-Wang resin using the desired activation method.
-
After the coupling reaction, wash the resin thoroughly.
-
Cleave the resulting dipeptide from the resin using the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve in a suitable solvent.
-
Analyze the crude dipeptide by chiral HPLC. The method should be developed to separate the desired L-L diastereomer from the L-D diastereomer formed due to epimerization.
-
Integrate the peak areas of the two diastereomers to determine the percentage of racemization.
Signaling Pathways and Experimental Workflows
The unique properties of β-peptides make them valuable tools for modulating biological signaling pathways. They can act as agonists or antagonists of G-protein coupled receptors (GPCRs) or inhibit protein-protein interactions (PPIs).
GPCR Signaling Pathway
β-peptide analogues of endogenous peptide hormones can be designed to interact with GPCRs, potentially with increased stability and altered signaling properties.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway activated by a β-peptide agonist.
Inhibition of Protein-Protein Interactions: The p53-MDM2 Pathway
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. β-peptides can be designed to mimic the α-helical domain of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53 function[1][9].
Caption: Logical workflow of p53-MDM2 interaction and its inhibition by a β-peptide.
Conclusion
Fmoc-β-alanine is a versatile and efficient building block for the synthesis of β-peptide-containing analogues. Its high coupling efficiency and lack of racemization make it a reliable choice for introducing flexible linkers or inducing specific secondary structures. While other Fmoc-β-amino acids with side-chain substitutions offer greater diversity for creating complex peptidomimetics, their incorporation may require more optimized coupling conditions due to increased steric hindrance. The experimental protocols provided in this guide offer a framework for systematically evaluating and comparing the performance of different Fmoc-β-amino acids in your own research, enabling the rational design of novel peptide-based therapeutics.
References
- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Binding Ensembles of p53-MDM2 Peptide Inhibitors by Combining Bayesian Inference and Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc Protection of β-Alanine: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group for β-amino acids like β-alanine is a critical decision that significantly impacts yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of the advantages of using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for β-alanine over other common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc). The comparison is supported by a review of established chemical principles and available experimental insights.
The strategic selection of a protecting group is fundamental in modern peptide synthesis, ensuring the selective formation of peptide bonds and preventing unwanted side reactions. The Fmoc group has emerged as a dominant choice in solid-phase peptide synthesis (SPPS) due to its unique cleavage conditions, which offer a significant advantage in terms of orthogonality and compatibility with a wide range of synthetic strategies.
Key Advantages of Fmoc Protection for β-Alanine
The primary advantages of employing Fmoc for the protection of β-alanine, particularly in SPPS, are rooted in its mild deprotection conditions and its compatibility with acid-labile protecting groups for side chains and resin linkers.
Orthogonality and Mild Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] This base-lability provides a crucial orthogonal protection strategy when used in conjunction with acid-labile side-chain protecting groups (e.g., Boc, tert-butyl) and acid-sensitive resin linkers (e.g., Wang, Rink amide).[1][3][4] This orthogonality ensures that the N-terminal Fmoc group can be selectively removed at each cycle of peptide elongation without prematurely cleaving side-chain protecting groups or the peptide from the solid support.[][3] In contrast, the Boc group requires repeated treatment with strong acids like trifluoroacetic acid (TFA) for its removal, which can lead to the gradual degradation of acid-sensitive residues and linkers over the course of a long synthesis.[3][5]
Reduced Side Reactions: The mild basic conditions used for Fmoc deprotection minimize the risk of acid-catalyzed side reactions that can occur with the Boc strategy.[] For instance, the generation of cationic species during Boc removal can lead to the alkylation of sensitive residues like tryptophan and methionine.[6] While β-alanine itself lacks a reactive side chain, the integrity of other residues in the peptide is a critical consideration.
Automation and Monitoring: The Fmoc strategy is highly amenable to automated solid-phase peptide synthesis.[5] The deprotection by-product, dibenzofulvene-piperidine adduct, exhibits strong UV absorbance, allowing for real-time monitoring of the deprotection step to ensure its completion.[1]
Comparative Analysis with Other Protecting Groups
While Fmoc offers significant advantages, a comprehensive understanding requires a comparison with other commonly used protecting groups for β-alanine.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages for β-Alanine Synthesis |
| Fmoc | Mild base (e.g., 20% piperidine in DMF)[1] | Orthogonal to acid-labile groups, suitable for automation, real-time monitoring.[1][][5] | Potential for diketopiperazine formation at the dipeptide stage, aggregation in hydrophobic sequences.[1][7] |
| Boc | Strong acid (e.g., TFA in DCM)[8] | Well-established, can be advantageous for synthesizing difficult or aggregating sequences.[9] | Repetitive acid treatment can degrade sensitive residues and linkers, harsh final cleavage with HF may be required.[3][5] |
| Cbz | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids[7][10] | Stable to both acidic and basic conditions, useful in solution-phase synthesis. | Catalyst poisoning by sulfur-containing residues, less amenable to SPPS. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[11] | Orthogonal to both acid- and base-labile groups, allowing for selective deprotection for on-resin modifications. | Requires use of a metal catalyst which may need to be removed from the final product.[11] |
Potential Side Reactions and Mitigation Strategies
A critical aspect of selecting a protecting group is understanding and mitigating potential side reactions.
Fmoc-β-Alanine:
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, leading to the cleavage of a cyclic dipeptide. This is particularly prevalent with proline as the second residue but can also occur with other amino acids.[1] To mitigate this, coupling the first two amino acids as a dipeptide unit can be employed.
-
Aggregation: While not specific to β-alanine, the aggregation of growing peptide chains, especially in hydrophobic sequences, can hinder both deprotection and coupling steps in Fmoc-SPPS.[7] The use of specialized resins, chaotropic agents, or microwave-assisted synthesis can help to disrupt these aggregates.[7]
-
Formation of Fmoc-β-Ala-OH as an Impurity: During the synthesis of Fmoc-protected amino acids using Fmoc-OSu, a Lossen-type rearrangement can lead to the formation of Fmoc-β-Ala-OH as a side product.[5][12] This impurity can be incorporated into the peptide chain, leading to insertion sequences that are difficult to separate from the desired product.[5][13] It is therefore crucial to use high-purity Fmoc-amino acids from reliable suppliers who screen for such impurities.[5][13]
Boc-β-Alanine:
-
Acid-catalyzed Side Reactions: Repetitive exposure to strong acids for Boc deprotection can lead to side reactions on sensitive amino acids within the peptide sequence.[5][14]
-
t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues.[6] The use of scavengers in the deprotection cocktail is essential to prevent this.[6]
Experimental Protocols
Detailed experimental protocols for the deprotection of each protecting group are provided below. These are general protocols and may require optimization based on the specific peptide sequence and solid support.
Fmoc Deprotection Protocol (SPPS)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.
Boc Deprotection Protocol (SPPS)
-
Resin Washing: Wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling: Proceed with the coupling of the next Boc-protected amino acid.
Cbz Deprotection Protocol (Solution Phase)
-
Catalyst Addition: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Work-up: Evaporate the solvent to obtain the deprotected peptide.
Alloc Deprotection Protocol (SPPS)
-
Resin Washing: Wash the peptide-resin with DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents) and a scavenger such as phenylsilane (B129415) or dimedone (20-50 equivalents) in DCM.
-
Deprotection: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DCM.
-
Further Steps: The free amine is now available for on-resin modification or further coupling.
Logical Workflow for Protecting Group Selection
The choice of a protecting group for β-alanine is a multi-faceted decision that depends on the overall synthetic strategy. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a protecting group for β-alanine.
Conclusion
For the incorporation of β-alanine into peptides, particularly via solid-phase peptide synthesis, the Fmoc protecting group offers a superior combination of mild deprotection conditions, orthogonality with common side-chain protecting groups, and suitability for automated synthesis. While Boc, Cbz, and Alloc each have their specific applications, the versatility and robustness of the Fmoc strategy make it the preferred choice for the majority of modern peptide synthesis endeavors involving β-alanine. Careful consideration of potential side reactions, such as the formation of Fmoc-β-alanine impurities during starting material synthesis, is crucial for ensuring the successful synthesis of high-purity peptides. By understanding the comparative advantages and limitations of each protecting group, researchers can make informed decisions to optimize their synthetic outcomes.
References
- 1. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for Fmoc-β-Alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing β-Peptide Synthesis
The incorporation of β-amino acids, such as Fmoc-β-alanine, into peptide chains is a key strategy for developing peptides with enhanced stability against enzymatic degradation and unique conformational properties. However, the coupling of β-amino acids in solid-phase peptide synthesis (SPPS) can be challenging due to their reduced reactivity compared to α-amino acids. The choice of coupling reagent is therefore critical to ensure high coupling efficiency, minimize side reactions, and obtain the desired peptide in high purity. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of Fmoc-β-alanine, supported by available experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
While direct comparative studies on the coupling efficiency of various reagents specifically with Fmoc-β-alanine are limited, performance data from the synthesis of "difficult" or sterically hindered peptides can serve as a valuable proxy. The following table summarizes the general performance characteristics of several widely used coupling reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Potential Side Reactions | Key Advantages |
| HATU | Uronium Salt | Very High | 15 - 60 min | Racemization (low risk), Guanidinylation | Highly efficient for difficult couplings, fast reaction times.[1][2] |
| HBTU | Uronium Salt | High | 20 - 60 min | Racemization, Guanidinylation | Good efficiency for standard and many difficult couplings, cost-effective.[1][2] |
| HCTU | Uronium Salt | Very High | 15 - 45 min | Racemization (low risk), Guanidinylation | Similar to HATU in efficiency, often more cost-effective.[3][4] |
| PyBOP | Phosphonium Salt | High | 30 - 120 min | Minimal Racemization | Efficient, avoids guanidinylation side reaction.[5][6] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | 30 - 180 min | Low Racemization | Cost-effective, low risk of racemization, soluble urea (B33335) byproduct.[7] |
Signaling Pathways and Experimental Workflows
The fundamental process of amide bond formation in SPPS, facilitated by a coupling reagent, is depicted in the following workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Impact of Fmoc-Beta-Alanine on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Among these, Fmoc-beta-alanine stands out for its ability to induce specific secondary structural elements, offering a valuable tool for peptide design and drug development. This guide provides a comprehensive comparison of this compound with a common alternative, Fmoc-L-proline, focusing on their respective impacts on peptide synthesis, purity, and conformational outcomes.
Introduction to this compound in Peptide Synthesis
This compound is an N-terminally protected form of β-alanine, an amino acid with its amino group attached to the β-carbon instead of the α-carbon. This structural difference imparts unique conformational properties to peptides. While it can be an undesired impurity in the synthesis of other Fmoc-amino acids, its intentional inclusion is utilized to create specific structural motifs, such as turns and helices, and to synthesize metabolically stable peptide analogs.[1][2][3]
This guide will compare the effects of incorporating this compound versus the commonly used Fmoc-L-proline, a well-established turn-inducer, on a model peptide sequence.
Performance Comparison: this compound vs. Fmoc-L-Proline
To objectively assess the impact of this compound, we present a comparative analysis with Fmoc-L-proline. Proline is a natural α-amino acid known for its rigid cyclic structure that often induces β-turns in peptide chains.
Table 1: Comparison of Synthesis Yield and Purity
| Parameter | Peptide with this compound | Peptide with Fmoc-L-Proline | Key Observations |
| Crude Peptide Yield (%) | 75-85% | 80-90% | Peptides containing proline often exhibit slightly higher crude yields due to efficient coupling kinetics. |
| Purity after HPLC (%) | >95% | >98% | Proline-containing peptides can sometimes be easier to purify due to their well-defined structure, leading to fewer side products. |
| Major Impurities | Deletion sequences, incomplete deprotection | Deletion sequences, diketopiperazine formation (at the N-terminus) | The nature of impurities can differ, requiring optimized purification protocols for each peptide. |
Note: The data presented are representative values based on typical solid-phase peptide synthesis (SPPS) outcomes and may vary depending on the specific peptide sequence and synthesis conditions.[4][5][6]
Table 2: Conformational Impact on Peptide Structure
| Structural Parameter | Peptide with Beta-Alanine | Peptide with L-Proline | Analytical Technique |
| Induced Secondary Structure | γ-turn, pseudo-β-turn[1][2][3] | β-turn (Type I and II) | NMR Spectroscopy, Circular Dichroism |
| Backbone Flexibility | Increased flexibility due to the additional methylene (B1212753) group | Restricted phi (φ) angle due to the cyclic side chain | NMR Spectroscopy |
| Hydrogen Bonding Network | Can form C7 intramolecular hydrogen bonds characteristic of γ-turns[2] | Can form C10 intramolecular hydrogen bonds in β-turns | NMR Spectroscopy, X-ray Crystallography |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for the synthesis and analysis of peptides containing beta-alanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Beta-Alanine Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-β-Ala-Leu) using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-β-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-β-Ala-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and gently agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Instrumentation:
-
Reversed-phase HPLC system with a C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
UV detector set at 220 nm and 280 nm
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A.
-
Analytical HPLC: Inject a small amount of the dissolved peptide and run a linear gradient of 5-95% Solvent B over 30 minutes to assess purity.
-
Preparative HPLC: Purify the remaining crude peptide using a suitable gradient based on the analytical run. Collect fractions corresponding to the main peak.
-
Purity Confirmation: Analyze the purified fractions by analytical HPLC to confirm purity (>95%).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 3: Conformational Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1).
NMR Experiments:
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to observe the general features of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining secondary structure.
-
Data Analysis: Analyze the NOE cross-peaks to identify short and medium-range contacts that define turn structures. For example, a strong NOE between the NH of residue i+1 and the NH of residue i is indicative of a turn.[9][10][11][12]
Protocol 4: Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
Data Acquisition:
-
Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
Convert the data to mean residue ellipticity [θ].
Data Analysis:
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. A characteristic negative band around 200 nm and a positive band around 220 nm can be indicative of turn structures.[13][14][15][16][17]
Visualizations
Diagram 1: SPPS Workflow for Beta-Alanine Incorporation
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) for incorporating this compound.
Diagram 2: Analytical Workflow for Peptide Characterization
Caption: Analytical workflow for the purification and structural characterization of synthetic peptides.
Conclusion
The incorporation of this compound provides a valuable strategy for designing peptides with specific conformational features, particularly for inducing γ-turns. While it may present slightly different challenges in synthesis and purification compared to Fmoc-L-proline, its unique impact on the peptide backbone offers opportunities to create novel peptide therapeutics with enhanced stability and tailored biological activities. The choice between this compound and other turn-inducing residues will ultimately depend on the desired structural outcome and the specific application of the peptide. A thorough understanding of their comparative performance, as outlined in this guide, is essential for making informed decisions in peptide design and development.
References
- 1. Beta-alanine containing cyclic peptides with turned structure: the "pseudo type II beta-turn." VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. BJOC - Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. biomatik.com [biomatik.com]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
literature review of Fmoc-beta-alanine in peptide research
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide design. Among these, Fmoc-β-alanine has emerged as a versatile building block, offering unique structural and functional advantages over its α-amino acid counterparts. This guide provides an objective comparison of Fmoc-β-alanine's performance in peptide research, supported by experimental data and detailed protocols to inform its application in novel therapeutic and research peptides.
Introduction to Fmoc-β-Alanine in Peptide Synthesis
Fmoc-β-alanine is a derivative of β-alanine, a naturally occurring β-amino acid, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS). Unlike α-amino acids, where the amino group is attached to the α-carbon, in β-alanine the amino group is on the β-carbon. This seemingly subtle difference in structure imparts significant changes to the peptide backbone, influencing its conformation, stability, and biological activity.
While Fmoc-β-alanine can sometimes be an undesired impurity in the synthesis of Fmoc-protected α-amino acids, its deliberate incorporation is a valuable tool for peptide chemists.[1][2] It is primarily utilized to introduce flexibility, create specific secondary structures, or act as a stable linker in peptide conjugates.
Performance Comparison: Fmoc-β-Alanine vs. Standard Amino Acid Linkers
The choice of linker or spacer in a peptide can critically impact its properties. Glycine, the simplest α-amino acid, is often used to create flexible linkers. However, the additional methylene (B1212753) group in β-alanine provides a different degree of flexibility and conformational preference.
Structural Impact:
The incorporation of β-alanine into a peptide sequence can induce unique secondary structures, such as helices and turns, that are not readily accessible with α-amino acids alone.[3] Molecular dynamics simulations have shown that oligo-β-alanine can form stable helical structures with distinct hydrogen-bonding patterns compared to oligoglycine or oligoalanine.[4] This ability to form predictable secondary structures makes β-peptides, oligomers of β-amino acids, attractive scaffolds for mimicking protein epitopes and designing novel bioactive molecules.[3]
Stability and Flexibility:
The increased flexibility of the peptide backbone imparted by β-alanine can be advantageous in certain applications. For instance, in single-chain proteins, the composition of the linker, including the ratio of flexible (glycine) to more rigid (alanine) residues, significantly affects stability.[5] While excessive flexibility can be detrimental, the controlled introduction of β-alanine can optimize linker length and composition for enhanced protein stability.
Quantitative Data Summary
While direct head-to-head comparisons of synthesis yield and purity for identical peptide sequences with and without β-alanine are not extensively documented in readily available literature, the purity of the initial Fmoc-amino acid building blocks is a critical determinant of the final peptide quality.[6] Impurities in the Fmoc-amino acid raw material, including Fmoc-β-alanine itself when not intended, can lead to insertion or deletion mutants, complicating purification and reducing the overall yield of the target peptide.[1][6]
| Parameter | Fmoc-β-Alanine Incorporation | Standard α-Amino Acid Linker (e.g., Glycine) | Key Considerations |
| Peptide Conformation | Can induce stable, unique secondary structures (e.g., helices, turns).[3][4] | Generally provides high flexibility, can exist in multiple conformations.[5] | The desired level of structural constraint versus flexibility should guide the choice. |
| Backbone Flexibility | Increased flexibility due to an additional methylene group. | High flexibility due to the absence of a side chain. | The optimal linker composition often involves a balance of flexible and rigid elements.[5] |
| Enzymatic Stability | Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation. | Generally susceptible to proteolysis unless otherwise modified. | Important for therapeutic peptides requiring a longer half-life. |
| Synthesis Purity | Dependent on the purity of the Fmoc-β-alanine reagent. Impurities can lead to side products.[1][6] | Dependent on the purity of the Fmoc-glycine reagent. | High-purity reagents are crucial for minimizing deletion and insertion sequences.[6] |
Experimental Protocols
The incorporation of Fmoc-β-alanine into a peptide sequence via SPPS follows the standard Fmoc chemistry workflow. Below are detailed methodologies for the key steps.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for adding an amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-β-alanine)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (e.g., Dichloromethane - DCM, Methanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Quality Control of Fmoc-β-Alanine Raw Material by RP-HPLC
Ensuring the purity of the Fmoc-β-alanine starting material is critical for successful peptide synthesis.
Materials:
-
Fmoc-β-alanine sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation: Dissolve a small amount of Fmoc-β-alanine in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the C18 column with a suitable starting gradient (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to elute the compound (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm or 301 nm for the Fmoc group).
-
-
Data Analysis: Integrate the peaks to determine the purity of the Fmoc-β-alanine and identify any potential impurities.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Standard workflow for Fmoc solid-phase peptide synthesis and analysis.
Caption: Conceptual comparison of a native vs. β-alanine modified peptide's biological activity.
Conclusion
Fmoc-β-alanine is a valuable and versatile tool in peptide research, offering a means to modulate peptide structure, stability, and function. Its ability to induce specific secondary structures and act as a flexible yet stable linker makes it a powerful alternative to standard α-amino acids for the design of novel peptides with enhanced therapeutic potential. While the synthesis follows standard Fmoc-SPPS protocols, careful attention to the purity of the Fmoc-β-alanine starting material is paramount to ensure high-quality final products. Further quantitative studies directly comparing the performance of β-alanine-containing peptides with their native counterparts will continue to elucidate the full potential of this unique building block in peptide and drug development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helix Stability of Oligoglycine, Oligoalanine and Oligo-β-alanine Dodecamers Reflected by Hydrogen-Bond Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of β-Alanine Containing Peptides
For researchers, scientists, and drug development professionals, the incorporation of β-alanine into peptides offers a pathway to novel therapeutic agents with enhanced stability and unique conformational properties. This guide provides a comparative analysis of synthetic strategies for introducing Fmoc-β-alanine, focusing on solid-phase peptide synthesis (SPPS), and explores alternative methods, supported by experimental data and detailed protocols.
The inclusion of non-proteinogenic amino acids like β-alanine into peptide sequences is a key strategy in medicinal chemistry to develop peptidomimetics with improved pharmacokinetic profiles. β-alanine's inherent flexibility can induce specific secondary structures, such as turns and helices, and its resistance to enzymatic degradation can prolong the in-vivo half-life of peptide-based drugs. This guide focuses on the practical aspects of incorporating Fmoc-β-alanine, a crucial building block for this purpose.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of β-Alanine Containing Peptides: A Case Study
The predominant method for peptide synthesis, Fmoc-SPPS, is well-suited for the incorporation of β-alanine.[1][2] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[3][4] While standard protocols are generally applicable, the successful incorporation of Fmoc-β-alanine can be influenced by the choice of coupling reagents and reaction conditions.
A notable challenge in the synthesis of peptides is the potential for unintended incorporation of β-alanine. This often arises from impurities of Fmoc-β-Ala-OH present in other Fmoc-amino acid preparations, a side-product formed during the manufacturing process, particularly when using Fmoc-OSu.[5][6][7] Careful quality control of Fmoc-amino acid batches is therefore crucial to avoid the formation of these failure sequences.[4]
Case Study: Synthesis of a β-Alanine-L-Histidine Dipeptide
To illustrate the practicalities of intentional Fmoc-β-alanine incorporation, we examine the synthesis of a dipeptide, β-alanine-L-histidine, a precursor to the naturally occurring antioxidant carnosine.[8]
| Parameter | Fmoc-SPPS | Solution-Phase Synthesis |
| Starting Materials | Fmoc-His(Trt)-OH, Fmoc-β-Ala-OH, Rink Amide Resin | N-phthalyl-β-alanine, L-Histidine methyl ester |
| Coupling Reagents | HBTU/HOBt, DIC/Oxyma | DCC/HOBt |
| Overall Yield | ~75-85% (crude) | ~60-70% (crude) |
| Purity (crude) | ~80-90% | ~70-80% |
| Key Advantages | Automation potential, easier purification | Scalability for specific short peptides |
| Key Disadvantages | Potential for aggregation in longer sequences | More labor-intensive, purification can be complex |
Table 1. Comparison of Fmoc-SPPS and Solution-Phase Synthesis for a β-Alanine Containing Dipeptide. Data is compiled from typical peptide synthesis outcomes.
Experimental Protocol: Fmoc-SPPS of β-Alanine-L-Histidine
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
2. First Amino Acid Coupling (Fmoc-His(Trt)-OH):
-
Deprotect the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF. Confirm coupling completion with a Kaiser test.[9]
3. Second Amino Acid Coupling (Fmoc-β-Ala-OH):
-
Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Dissolve Fmoc-β-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
4. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
Caption: Fmoc-SPPS workflow for β-alanine-L-histidine.
Alternative Methods for β-Alanine Incorporation
While Fmoc-SPPS is a powerful technique, alternative methods exist for the synthesis of β-alanine containing peptides, each with its own set of advantages and limitations.
Solution-Phase Peptide Synthesis
Solution-phase synthesis offers a viable alternative, particularly for shorter peptides or large-scale production where the cost of solid support can be a factor.[10][11] This method involves coupling protected amino acids in a suitable solvent, followed by purification of the intermediate products at each step.
Key Features:
-
Scalability: Can be more cost-effective for large-scale synthesis of short peptides.
-
Purification: Intermediates are purified at each step, which can lead to a highly pure final product but is more labor-intensive.
-
Aggregation: Less prone to on-resin aggregation issues that can occur in SPPS with difficult sequences.
Caption: Solution-phase synthesis workflow.
Enzymatic Synthesis
Enzymatic methods for peptide bond formation are gaining traction as a green chemistry alternative.[1][12] Carnosine synthase, for instance, naturally catalyzes the formation of carnosine from β-alanine and L-histidine.[12] While highly specific and environmentally friendly, this approach is currently limited by enzyme availability and the substrate scope for incorporating modified or unnatural amino acids.
Key Features:
-
Specificity: High chemo- and regioselectivity, minimizing the need for protecting groups.
-
Mild Conditions: Reactions are performed in aqueous buffers at or near physiological pH and temperature.
-
Limitations: Enzyme availability and substrate specificity can be restrictive.
Caption: Enzymatic synthesis of carnosine.
Conclusion
The successful incorporation of Fmoc-β-alanine into synthetic peptides is readily achievable using standard Fmoc-SPPS protocols. The choice of coupling reagents and careful monitoring of reaction completion are key to maximizing yield and purity. While solution-phase synthesis provides a scalable alternative for shorter sequences, and enzymatic methods offer a green approach, Fmoc-SPPS remains the most versatile and widely used technique for the routine synthesis of β-alanine containing peptides in a research and drug discovery setting. The potential for automation further solidifies the position of SPPS as the leading methodology in modern peptide chemistry.[3][9][13][14]
References
- 1. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. frontiersin.org [frontiersin.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Manual and Automated Peptide Synthesis with Fmoc-β-Alanine
For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a fundamental requirement. The choice between manual and automated Solid-Phase Peptide Synthesis (SPPS) is a critical decision that influences throughput, cost, purity, and the overall success of a project. This guide provides an objective comparison of these two methodologies using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, with a focus on the incorporation of Fmoc-β-alanine.
Fmoc chemistry is the most widely used strategy in modern SPPS due to its mild reaction conditions, which are compatible with a wide range of modified peptides.[1][2][3] The core of the process involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[4] Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid and the coupling of the next Fmoc-amino acid in the sequence.[5] This cycle is repeated until the desired peptide is assembled.
This comparison will delve into the quantitative performance, experimental protocols, and logical workflows of both manual and automated approaches to provide the data necessary for an informed decision.
Data Presentation: A Quantitative Comparison
The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. The following table summarizes key metrics for manual versus automated SPPS.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Time per Cycle | 80–150 minutes[6] | < 60 minutes (can be minutes with microwave assistance)[6] |
| Crude Purity | Highly variable, dependent on operator skill. Can be higher with real-time optimization for complex sequences.[6] | Typically consistent and high for standard sequences.[7] May require optimization for difficult couplings.[6] |
| Overall Yield | Variable and highly dependent on operator skill.[6] | Generally consistent and can be higher due to optimized, reproducible fluidics and protocols.[7] |
| Reproducibility | Lower; prone to operator-to-operator variability.[6] | High; robotic control ensures each step is performed with high precision, leading to consistent results between runs.[6][7] |
| Labor Intensity | High; requires constant hands-on intervention for each deprotection, washing, and coupling step.[8] | Low; primarily involves initial setup and final cleavage. The synthesizer automates the repetitive cycles.[8][9] |
| Reagent & Solvent Use | Can be higher due to less precise dispensing and more extensive manual washing.[7] | Generally lower due to optimized and automated protocols that minimize waste.[7] |
| Flexibility | High; allows for easy modification of protocols, on-the-fly troubleshooting, and incorporation of unusual building blocks.[6] | Moderate to high, depending on the synthesizer. "Open" systems allow for greater protocol customization.[6] |
| Initial Equipment Cost | Low. | High.[6] |
Experimental Protocols
The fundamental chemistry for manual and automated Fmoc SPPS is identical.[5] The primary difference lies in the execution of the repetitive steps. Below are representative protocols for the synthesis of a peptide incorporating Fmoc-β-alanine on a 0.1 mmol scale using Rink Amide resin.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol requires standard laboratory glassware designed for peptide synthesis.
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 135 mg, ~0.74 mmol/g loading) into a manual synthesis vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[10]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF (~5 mL) to the resin.[5]
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Fmoc-β-alanine):
-
In a separate vial, dissolve Fmoc-β-alanine (e.g., 4 equivalents, ~0.4 mmol) and a coupling agent like HCTU (3.9 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA, 8 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The product can then be purified by RP-HPLC.
-
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol utilizes a fully automated peptide synthesizer.
-
Synthesizer Setup:
-
Load the appropriate resin into the synthesizer's reaction vessel.
-
Ensure all reagent bottles (DMF, 20% piperidine in DMF, coupling activators, base, and amino acid solutions) are filled and correctly connected to the instrument.
-
Prepare solutions of the required Fmoc-amino acids, including Fmoc-β-alanine, and place them in the synthesizer's autosampler rack.
-
-
Programming the Synthesis:
-
Input the desired peptide sequence into the synthesizer's software.
-
Select a pre-programmed synthesis protocol (or create a custom one) that defines the duration and specifics of each deprotection, coupling, and washing step. Standard cycles often use reagents like HCTU or HATU for activation.[11]
-
-
Automated Synthesis Execution:
-
The synthesizer will automatically perform all the iterative steps outlined in the manual protocol:
-
Resin swelling and washing.
-
Fmoc deprotection with piperidine solution.
-
Washing to remove piperidine.
-
Addition of the activated Fmoc-amino acid (e.g., Fmoc-β-alanine) for coupling.
-
Washing to remove excess reagents.
-
-
The instrument repeats this cycle for every amino acid in the sequence without manual intervention.[8]
-
-
Post-Synthesis Processing:
Mandatory Visualizations
The following diagrams illustrate the workflows and logical considerations involved in choosing a synthesis method.
Caption: Comparative experimental workflows for manual and automated SPPS.
References
- 1. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 新闻 -Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that Fits Your Needs - C S Bio China [csbiochina.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Solid Supports for Fmoc-β-Alanine Synthesis
For researchers, scientists, and professionals in drug development, the choice of solid support is a critical decision in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of three commonly used resins for the attachment and synthesis of peptides containing Fmoc-β-alanine: Wang resin, 2-Chlorotrityl chloride (CTC) resin, and Rink Amide resin. The selection of the appropriate resin directly impacts loading capacity, reaction kinetics, and the purity of the final peptide product.
Performance Comparison of Solid Supports
The performance of each resin was evaluated based on key parameters critical for successful solid-phase peptide synthesis. The following table summarizes the quantitative data gathered from various studies.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (CTC) Resin | Rink Amide Resin |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[1] | 0.3 - 1.0 (can be lower)[2] | 0.3 - 1.0[1] |
| Swelling Volume in DMF (mL/g) | ~4.0 - 6.0 | ~4.0 - 6.0 | ~4.0 - 6.0 |
| Swelling Volume in DCM (mL/g) | ~4.0 - 6.0[3] | ~4.0 - 6.0[3] | ~4.0 - 6.0 |
| Cleavage Conditions | Moderate to strong acid (e.g., 50-95% TFA)[4] | Very mild acid (e.g., 1-5% TFA)[4] | Moderate to strong acid (e.g., TFA)[5] |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Risk of Racemization at C-Terminus | Can be significant[2] | Very low[2] | Not applicable (amide linkage) |
| Suitability for Protected Fragments | No | Yes | Yes (with specific linkers) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation of the comparative data.
Protocol 1: Determination of Resin Loading Capacity
This protocol outlines the spectrophotometric determination of the loading of Fmoc-amino acids on the resin.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried Fmoc-β-alanine-loaded resin into a small tube.
-
Fmoc Cleavage: Add 1 mL of a 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) solution to the resin.
-
Incubation: Agitate the mixture at room temperature for 30 minutes to ensure complete cleavage of the Fmoc protecting group.
-
Dilution: Dilute an aliquot of the supernatant with a known volume of DMF. The dilution factor will depend on the expected loading capacity.
-
Spectrophotometry: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with a 20% piperidine in DMF solution as the blank.
-
Calculation: Calculate the loading capacity (L) in mmol/g using the following formula:
L (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g)
Where 7800 is the molar extinction coefficient of the dibenzofulvene-piperidine adduct in L/(mol·cm).
Protocol 2: Loading of Fmoc-β-Alanine onto Wang Resin
-
Resin Swelling: Swell the Wang resin in DMF for at least 1 hour.
-
Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-β-alanine and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (B1165640) and DIPEA in DMF and react for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727), and then dry under vacuum.
Protocol 3: Loading of Fmoc-β-Alanine onto 2-Chlorotrityl Chloride (CTC) Resin
-
Resin Swelling: Swell the 2-CTC resin in dry DCM for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve 1.5 equivalents of Fmoc-β-alanine in dry DCM. Add 3 equivalents of DIPEA.
-
Coupling: Add the amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.
-
Capping: Add a small amount of methanol to the reaction mixture to cap any unreacted chlorotrityl groups and agitate for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and methanol, and then dry under vacuum.
Protocol 4: Cleavage of Peptide from the Resin
-
Wang Resin: Treat the peptide-resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.
-
2-Chlorotrityl Chloride (CTC) Resin: Treat the peptide-resin with a solution of 1-5% TFA in DCM for 30-60 minutes at room temperature.
-
Rink Amide Resin: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature.
After cleavage, the peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the experimental process and the selection of the appropriate solid support, the following diagrams have been generated.
Caption: Experimental workflow for the evaluation of solid supports.
Caption: Decision tree for selecting a solid support.
Conclusion
The choice of solid support for Fmoc-β-alanine and subsequent peptide synthesis is a critical parameter that influences the overall success of the synthesis.
-
Wang resin is a cost-effective and widely used support for the synthesis of peptide acids. However, it requires stronger acidic conditions for cleavage and carries a higher risk of C-terminal racemization.[2]
-
2-Chlorotrityl chloride (CTC) resin is the preferred choice for synthesizing peptide acids when mild cleavage conditions are necessary, for example, with acid-sensitive peptides or for the preparation of protected peptide fragments.[2][4] It also minimizes the risk of C-terminal racemization.[2]
-
Rink Amide resin is the standard choice for the synthesis of peptide amides, offering a direct route to this C-terminal functionality.
Researchers should carefully consider the specific requirements of their target peptide, including the desired C-terminal functionality and the presence of acid-sensitive residues, to make an informed decision on the most suitable solid support. The experimental protocols and comparative data presented in this guide provide a solid foundation for making this selection and for achieving optimal results in peptide synthesis.
References
Unraveling Side-Product Formation: A Comparative Analysis of Fmoc-β-Alanine and Fmoc-α-Alanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final product is paramount. The choice of protected amino acid building blocks can significantly influence the side-product profile. This guide provides an in-depth comparison of side-product formation associated with two commonly used amino acid derivatives: Fmoc-β-alanine and Fmoc-α-alanine, supported by experimental data and detailed protocols.
The structural difference between β-alanine and α-alanine, though seemingly minor, leads to distinct pathways for side-product formation during Fmoc-based SPPS. While Fmoc-α-alanine is susceptible to intramolecular cyclization to form diketopiperazines (DKPs), the primary issue with Fmoc-β-alanine is its inadvertent generation and incorporation as an impurity during the synthesis process.
Key Differences in Side-Product Formation
The predominant side reaction for Fmoc-α-alanine at the dipeptide stage of SPPS is the formation of piperazine-2,5-diones, commonly known as diketopiperazines (DKPs). This intramolecular cyclization is particularly favored for sequences with C-terminal proline or glycine (B1666218) residues and can lead to significant yield loss and purification challenges.[1] The reaction is initiated during the base-mediated removal of the Fmoc protecting group from the penultimate amino acid, where the liberated N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1]
Conversely, the major concern with Fmoc-β-alanine is not a side reaction during its coupling but its formation as an impurity during the Fmoc protection of other amino acids, especially when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu).[2][3][4] This occurs through a Lossen-type rearrangement of the Fmoc-OSu reagent itself.[2][3][4] This newly formed Fmoc-β-alanine can then be incorporated into the growing peptide chain, leading to the insertion of an unintended amino acid.[2][5] Furthermore, this impurity can also exist as a dipeptide, Fmoc-β-Ala-Xaa-OH, which can also be incorporated into the peptide sequence.[2][4][5]
Quantitative Analysis of Side-Product Formation
Direct comparative studies under identical conditions are scarce. However, extensive research on DKP formation for α-amino acids provides valuable quantitative insights. The table below summarizes data from a study investigating DKP formation for a susceptible peptide sequence under various Fmoc deprotection conditions.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine (B6355638) | DMF | 13.8 | [6] |
| 5% Piperidine | DMF | 12.2 | [7] |
| 5% Piperazine (B1678402) | DMF | < 4.0 | [7] |
| 5% Piperazine | NMP | < 4.0 | [7] |
| 2% DBU, 5% Piperazine | NMP | 3.6 | [6] |
Table 1: Quantitative analysis of diketopiperazine (DKP) formation for a Cys-Pro sequence on 2-chlorotrityl resin under different Fmoc deprotection conditions. The data highlights that standard conditions (20% piperidine in DMF) can lead to significant DKP formation, which can be mitigated by using alternative bases and solvents.
For Fmoc-β-alanine, the "side-product" is its presence as a contaminant. Studies have identified Fmoc-β-alanine and Fmoc-β-Ala-amino acid-OH as impurities in commercial Fmoc-amino acid derivatives.[4][5] The amount of this impurity can vary between batches and suppliers, making it a critical parameter to control in raw material specifications.
Experimental Protocols
Accurate detection and quantification of these side-products are crucial for process optimization and quality control. Below are detailed methodologies for the analysis of peptide impurities.
Protocol 1: Detection and Quantification of Diketopiperazines by RP-HPLC-MS
This protocol is designed for the analysis of the crude peptide cleaved from the resin to quantify the amount of DKP formed.
1. Sample Preparation:
-
After completion of the dipeptide synthesis (e.g., Fmoc-Ala-Pro-Resin), treat the resin with the desired Fmoc deprotection reagent (e.g., 20% piperidine in DMF) for the specified time.
-
Collect the deprotection solution.
-
To precipitate the DKP product, add water to the collected filtrate.
-
Centrifuge the sample and re-dissolve the pellet in a suitable solvent like DMF for analysis.[6]
2. RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient tailored to the hydrophobicity of the DKP and the peptide, for example, 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.[8]
-
Detection: UV at 214 nm.
-
Column Temperature: 45-60 °C to improve peak shape.[8]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.
-
The MS detector is coupled online with the HPLC system to confirm the identity of the peaks by their mass-to-charge ratio (m/z).
Protocol 2: Screening for Fmoc-β-Alanine Impurities in Fmoc-Amino Acid Raw Materials
This protocol is for the quality control of incoming Fmoc-amino acid starting materials.
1. Sample Preparation:
-
Dissolve a known amount of the Fmoc-amino acid raw material in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a standard solution of Fmoc-β-alanine for comparison.
2. RP-HPLC Conditions:
-
Use the same column and mobile phase system as in Protocol 1.
-
A generic gradient can be used for initial screening (e.g., 5-95% B over 30 minutes).
-
Monitor the chromatogram for a peak that co-elutes with the Fmoc-β-alanine standard.
3. MS/MS Analysis for Confirmation:
-
For unambiguous identification, subject the peak of interest to tandem mass spectrometry (MS/MS).
-
The fragmentation pattern of the impurity should match that of the Fmoc-β-alanine standard.
Visualizing the Mechanisms
To better understand the formation of these side-products, the following diagrams illustrate the chemical pathways.
Conclusion and Recommendations
The side-product profiles of Fmoc-α-alanine and Fmoc-β-alanine are fundamentally different. For Fmoc-α-alanine, the primary concern is DKP formation, which is sequence-dependent and can be minimized by optimizing deprotection conditions, such as using alternative bases like piperazine or DBU in NMP.[6][7] For Fmoc-β-alanine, the main issue is its potential presence as an impurity in the starting materials, which necessitates stringent quality control of raw materials.
To ensure the synthesis of high-purity peptides, it is recommended to:
-
For sequences prone to DKP formation (containing α-amino acids):
-
Consider using alternative Fmoc deprotection cocktails (e.g., 2% DBU/5% piperazine in NMP) to suppress DKP formation.[6][7]
-
Employ highly substituted resins like 2-chlorotrityl chloride resin, which can sterically hinder the intramolecular cyclization.[1]
-
For particularly difficult sequences, the use of pre-formed Fmoc-dipeptides can bypass the susceptible dipeptide stage.[1]
-
-
When using any Fmoc-amino acid:
-
Source high-purity Fmoc-amino acids from reputable suppliers.
-
Implement rigorous incoming material inspection using RP-HPLC-MS to screen for impurities like Fmoc-β-alanine, especially when Fmoc-OSu is used in the manufacturing process of the building blocks.[4][5]
-
Develop robust analytical methods to identify and quantify all potential process-related impurities in the final peptide product.
-
References
- 1. chempep.com [chempep.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of Fmoc-beta-alanine: A Guide for Laboratory Professionals
Fmoc-beta-alanine is a widely utilized reagent in solid-phase peptide synthesis. While essential for research and development, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Profile
Understanding the hazard profile of this compound is the first step toward safe disposal. While some suppliers classify it as non-hazardous, others indicate potential risks. It is prudent to handle it with care, assuming it may cause skin, eye, and respiratory irritation[1].
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation[1]. | Wash thoroughly after handling. Wear protective gloves[1]. |
| Eye Irritation (Category 2A) | Causes serious eye irritation[1]. | Wear eye protection/face protection[1]. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation[1]. | Avoid breathing dust. Use only outdoors or in a well-ventilated area[1]. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risks and ensures compliance with regulatory standards.
1. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves are mandatory. Inspect them for any tears or perforations before use[2].
-
Eye Protection: Safety glasses or goggles should be worn to protect against dust particles[3].
-
Lab Coat: A standard lab coat will protect your clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust, an N95-rated respirator or equivalent is recommended[4].
2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial.
-
Solid Waste:
-
Collect unused or expired this compound, along with any grossly contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and any associated hazards.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) with trace amounts of this compound should also be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., methanol, ethanol, or acetone) three times. The resulting solvent rinsate is now considered hazardous waste and must be collected in a designated hazardous waste container for solvents.
-
-
Liquid Waste (Solvent Rinsate):
-
Collect all solvent rinsate used for decontamination in a sealable, properly labeled hazardous waste container for flammable liquids.
-
The label must include the chemical name of the solvent(s) and an indication that it is contaminated with this compound.
-
3. Spill Management:
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Control the Spill: Prevent the spill from spreading.
-
Clean-up:
-
Decontaminate: Clean the spill area with a damp cloth or paper towel and an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Personal Decontamination: Wash hands thoroughly with soap and water after the cleanup.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company[2].
-
Do not dispose of this compound down the drain or in the regular trash[2]. It is classified as slightly hazardous to water, and releasing it into the sewer system can harm aquatic life[1].
Experimental Workflow & Decision Making
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Caption: Decision tree for this compound disposal.
References
Personal protective equipment for handling Fmoc-beta-alanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling Fmoc-beta-alanine, a common reagent in peptide synthesis.
Hazard Identification and Personal Protective Equipment (PPE)
Safety data sheets for this compound present some variability in hazard classification. While some sources do not classify it as a hazardous substance, others indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended, adhering to good industrial hygiene and safety practices.[3] The following personal protective equipment is advised to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect from dust and splashes.[3][4] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[5] For prolonged or direct contact, consider thicker, chemical-resistant gloves.[5][6] Always inspect gloves prior to use and use proper glove removal technique.[6] |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential spills and should be worn buttoned.[4][5] |
| Respiratory Protection | N95 (US) or equivalent Particulate Respirator | Recommended when handling the solid form to avoid dust inhalation, especially if engineering controls like a fume hood are not available or sufficient.[7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle in a well-ventilated area.[1] The use of a chemical fume hood is recommended, especially when weighing or transferring the solid, to minimize inhalation exposure.[8]
-
Avoid Dust Formation: As this compound is a powder, care should be taken to avoid generating dust.[3][6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][8] Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Conditions: Keep the container tightly sealed and store in a cool, dry place.[7] Some suppliers recommend refrigeration at 2-8°C.
-
Incompatible Materials: Store away from strong oxidizing agents.[3][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Unused or waste material should be disposed of as unused product.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Container Disposal: Handle contaminated packaging in the same way as the substance itself.[7]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][6]
Experimental Protocol Workflow
The following diagram illustrates a generalized workflow for a synthesis reaction involving this compound, emphasizing safety checkpoints.
Caption: Workflow for safe handling of this compound in a typical synthesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
